4-Hydroxy Lansoprazole Sulfide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIYDJVVFOGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-95-9 | |
| Record name | 4-Hydroxy lansoprazole sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY LANSOPRAZOLE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BL278S8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy Lansoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of the physicochemical properties of a drug metabolite is paramount for successful drug development. It governs everything from bioavailability and stability to the design of analytical methods and the interpretation of toxicological data. This guide is dedicated to 4-Hydroxy Lansoprazole Sulfide, a metabolite of the widely used proton pump inhibitor, Lansoprazole. While Lansoprazole itself is well-characterized, its metabolites, which can have their own pharmacological and toxicological profiles, often remain less explored. This document aims to bridge that gap by providing a detailed exploration of the known and predicted physicochemical properties of 4-Hydroxy Lansoprazole Sulfide, alongside practical, field-proven methodologies for its analysis. Every protocol and piece of data presented herein is grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction to 4-Hydroxy Lansoprazole Sulfide
4-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a proton pump inhibitor used to reduce stomach acid.[1] It is formed through metabolic processes in the liver, primarily mediated by cytochrome P450 enzymes.[2][3] Understanding the properties of this metabolite is crucial for a complete picture of Lansoprazole's fate in the body and its potential impact.
Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfanyl]-1H-benzimidazol-4-ol | [4] |
| CAS Number | 131926-95-9 | [4] |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | [4] |
| Molecular Weight | 369.4 g/mol | [4][5] |
digraph "4_Hydroxy_Lansoprazole_Sulfide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,1.5!"]; N3 [label="N", pos="-1.8,0.3!"]; C4 [label="C", pos="-1.2,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="0.6,0.3!"]; C7 [label="C", pos="-2.1,-2.1!"]; C8 [label="C", pos="-0.9,-2.1!"]; C9 [label="C", pos="0.3,-2.1!"]; C10 [label="C", pos="1.5,-1.5!"]; C11 [label="C", pos="1.5,0.3!"]; S12 [label="S", pos="2.7,1.5!"]; C13 [label="C", pos="4.2,1.5!"]; C14 [label a="C", pos="5.1,0.3!"]; N15 [label="N", pos="6.3,0.3!"]; C16 [label="C", pos="6.9,1.5!"]; C17 [label="C", pos="6.0,2.7!"]; C18 [label="C", pos="4.8,2.7!"]; O19 [label="O", pos="-3.3,-2.1!"]; H20 [label="H", pos="-3.9,-1.8!"]; C21 [label="C", pos="7.2,3.9!"]; H22 [label="H", pos="6.9,4.5!"]; H23 [label="H", pos="7.8,4.2!"]; H24 [label="H", pos="7.5,3.3!"]; O25 [label="O", pos="3.6,3.9!"]; C26 [label="C", pos="2.4,4.2!"]; H27 [label="H", pos="2.1,3.6!"]; H28 [label="H", pos="2.7,4.8!"]; C29 [label="C", a="C", pos="1.2,4.8!"]; F30 [label="F", pos="0.3,4.2!"]; F31 [label="F", pos="0.9,5.7!"]; F32 [label="F", pos="1.8,5.4!"]; H33 [label="H", pos="0.3,2.1!"]; H34 [label="H", pos="-2.4,0.0!"];
// Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C4 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C5 [label=""]; C7 -- O19 [label=""]; O19 -- H20 [label=""]; C2 -- S12 [label=""]; S12 -- C13 [label=""]; C13 -- C14 [label=""]; C14 -- N15 [label=""]; N15 -- C16 [label=""]; C16 -- C17 [label=""]; C17 -- C18 [label=""]; C18 -- C13 [label=""]; C17 -- C21 [label=""]; C18 -- O25 [label=""]; O25 -- C26 [label=""]; C26 -- C29 [label=""]; C29 -- F30 [label=""]; C29 -- F31 [label=""]; C29 -- F32 [label=""]; N1 -- H33 [label=""]; N3 -- H34 [label=""]; }
Caption: 2D structure of 4-Hydroxy Lansoprazole Sulfide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a metabolite is essential for predicting its behavior in biological systems and for developing robust analytical methods.
Computed Properties
| Property | Value | Source |
| XLogP3 | 3.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 8 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 96.3 Ų | [4] |
| Heavy Atom Count | 25 | [4] |
Expert Insight: The XLogP3 value of 3.9 suggests that 4-Hydroxy Lansoprazole Sulfide is a lipophilic molecule. This has implications for its membrane permeability and potential for distribution into tissues. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological macromolecules.
Experimental Properties (and Estimated Values)
| Property | Value | Rationale/Source |
| Aqueous Solubility | Sparingly soluble | Lansoprazole is practically insoluble in water.[6] The addition of a hydroxyl group is expected to slightly increase aqueous solubility, but it will likely remain low. |
| pKa | Estimated pKa1 (pyridine): ~4-5, Estimated pKa2 (benzimidazole NH): ~5.5, Estimated pKa3 (phenol): ~9-10 | The pKa of the pyridine nitrogen in similar proton pump inhibitors is in the range of 3.8-4.9. The benzimidazole ring system has a pKa of about 5.4-5.5.[7] The phenolic hydroxyl group will have a pKa in the typical range for phenols. |
| Melting Point | Not available | The melting point of the parent drug, Lansoprazole, is 178-182 °C with decomposition.[5][8] The melting point of Lansoprazole Sulfide is 149-150 °C. The hydroxylated form may have a different melting point, but it is expected to be a solid at room temperature. |
| Appearance | Likely an off-white to pale yellow solid | Based on the appearance of Lansoprazole and Lansoprazole Sulfide.[5][6] |
Metabolic Pathway and Synthesis
Metabolic Formation
4-Hydroxy Lansoprazole Sulfide is a product of the hepatic metabolism of Lansoprazole. The primary enzymes responsible for Lansoprazole metabolism are Cytochrome P450 isoforms, specifically CYP2C19 and CYP3A4.[2][3] CYP2C19 is primarily responsible for the 5-hydroxylation of Lansoprazole, while CYP3A4 is involved in the formation of Lansoprazole sulfone.[2][9] The formation of hydroxylated sulfide metabolites is also a known metabolic route.
Caption: Simplified metabolic pathway of Lansoprazole.
Proposed Synthetic Pathway
A plausible synthetic route to 4-Hydroxy Lansoprazole Sulfide would involve the coupling of two key intermediates: 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]thiol and a 4-hydroxy-substituted 2-halobenzimidazole, followed by any necessary deprotection steps. A more direct approach would be the hydroxylation of Lansoprazole Sulfide, though this may present challenges with regioselectivity. A potential laboratory-scale synthesis is outlined below.
Expert Insight: The synthesis of hydroxylated benzimidazoles can be challenging due to the potential for side reactions and the need for regioselective control. The choice of protecting groups for the hydroxyl function and the reaction conditions for the coupling step are critical for achieving a good yield.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of 4-Hydroxy Lansoprazole Sulfide in various matrices, including biological fluids and in vitro experimental systems.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for the analysis of Lansoprazole and its metabolites.
Proposed HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar to nonpolar compounds like Lansoprazole and its metabolites. |
| Mobile Phase | Gradient of Acetonitrile and a phosphate or acetate buffer (pH ~7) | A gradient elution is necessary to resolve the parent drug from its various metabolites, which may have a range of polarities. A neutral pH helps to maintain the stability of the analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 285 nm | Lansoprazole and its metabolites have a strong UV absorbance at this wavelength. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Step-by-Step Protocol for Sample Preparation (from plasma):
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Trustworthiness: This protocol includes a protein precipitation step, which is a common and effective method for cleaning up plasma samples before HPLC analysis. The evaporation and reconstitution steps concentrate the analyte and ensure compatibility with the mobile phase, leading to better peak shape and sensitivity.
Sources
- 1. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy Lansoprazole Sulfide | C16H14F3N3O2S | CID 71749086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lansoprazole | 103577-45-3 [chemicalbook.com]
- 7. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lansoprazole [drugfuture.com]
- 9. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Lansoprazole to 5-Hydroxy Lansoprazole Sulfide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 5-hydroxy lansoprazole sulfide from the proton pump inhibitor, lansoprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical transformations, the enzymatic players involved, and the experimental methodologies required to study this pathway. The content is structured to offer not just a recitation of facts, but a causal narrative grounded in scientific evidence, providing actionable insights for laboratory investigation.
Introduction: Lansoprazole and its Metabolic Fate
Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders.[1] As a prodrug, it undergoes conversion to its active form in the acidic environment of the stomach's parietal cells.[2] However, the systemic clearance of lansoprazole is primarily governed by extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[3] The metabolic landscape of lansoprazole is dominated by the cytochrome P450 (CYP) superfamily of enzymes, with two isoforms playing a central role: CYP2C19 and CYP3A4.[1][3] These enzymes catalyze a series of oxidative reactions, leading to the formation of several key metabolites, including 5-hydroxylansoprazole, lansoprazole sulfone, and lansoprazole sulfide.[2][4] This guide focuses on the multi-step pathway culminating in the formation of 5-hydroxy lansoprazole sulfide, an end-stage metabolite.[4]
The Core Metabolic Pathways of Lansoprazole
The biotransformation of lansoprazole is a branching process, with two primary initial pathways driven by distinct CYP450 enzymes. Understanding these initial steps is crucial to comprehending the formation of downstream metabolites like 5-hydroxy lansoprazole sulfide.
Hydroxylation via CYP2C19: The Major Metabolic Route
The principal metabolic pathway for lansoprazole involves the hydroxylation of the benzimidazole ring at the 5-position, yielding 5-hydroxylansoprazole.[2][4] This reaction is predominantly catalyzed by CYP2C19.[4][5] The activity of CYP2C19 is subject to significant genetic polymorphism, leading to wide inter-individual variability in lansoprazole clearance.[3] Individuals classified as poor metabolizers for CYP2C19 exhibit reduced clearance and consequently higher plasma concentrations of lansoprazole.[3]
Sulfoxidation by CYP3A4: The Alternative Pathway
In parallel, lansoprazole can undergo oxidation of its sulfinyl group, a reaction primarily mediated by CYP3A4.[2][4] This leads to the formation of lansoprazole sulfone.[4] A related metabolite, lansoprazole sulfide, is also formed, and while CYP3A4 is implicated, its formation can also occur non-enzymatically.[4]
The interplay between these two pathways is a critical aspect of lansoprazole's pharmacology. In individuals with low CYP2C19 activity, the metabolic burden shifts towards the CYP3A4-mediated pathway.[3]
The Formation of 5-Hydroxy Lansoprazole Sulfide: A Convergent Pathway
The metabolite of interest, 5-hydroxy lansoprazole sulfide (5HLS), is considered an end-product of lansoprazole metabolism.[4] Its formation likely represents a convergence of the two primary metabolic pathways, involving sequential enzymatic reactions. While direct enzymatic studies on the final conversion step are not extensively detailed in the literature, a scientifically plausible pathway can be constructed based on the known functions of the involved enzymes.
The most probable pathway to 5-hydroxy lansoprazole sulfide involves two key steps:
-
Initial Metabolism: Lansoprazole is first metabolized to either 5-hydroxylansoprazole (via CYP2C19) or lansoprazole sulfide (via CYP3A4 and non-enzymatic processes).
-
Secondary Conversion:
-
Pathway A (Proposed Primary Route): Lansoprazole sulfide undergoes subsequent hydroxylation at the 5-position of the benzimidazole ring, catalyzed by CYP2C19, to form 5-hydroxy lansoprazole sulfide. This is a logical step given CYP2C19's established role in hydroxylating the parent drug at this position.
-
Pathway B (Proposed Secondary Route): 5-hydroxylansoprazole undergoes a conversion of its sulfinyl group to a sulfide, which could be a reductive process, to yield 5-hydroxy lansoprazole sulfide. The precise enzymatic drivers for this step are less clear.
-
The following diagram illustrates this proposed convergent metabolic pathway.
Sources
- 1. Oxidative metabolism of lansoprazole by human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of 4-Hydroxy Lansoprazole Sulfide as a Drug Metabolite
For: Researchers, scientists, and drug development professionals
Abstract
The characterization of drug metabolites is a cornerstone of modern drug development, essential for a comprehensive understanding of a compound's pharmacokinetics, efficacy, and safety profile. Lansoprazole, a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism, primarily through oxidation reactions mediated by cytochrome P450 (CYP) enzymes. While the major metabolic pathways leading to 5-hydroxy lansoprazole and lansoprazole sulfone are well-documented, the identification of minor or secondary metabolites remains a critical task for elucidating the complete disposition of the drug. This guide provides an in-depth, technical walkthrough of the principles and methodologies required to identify a putative metabolite, 4-hydroxy lansoprazole sulfide. We will explore the strategic design of in vitro experiments, the application of high-resolution mass spectrometry for structural elucidation, and the unequivocal importance of reference standard confirmation, thereby presenting a self-validating system for metabolite identification.
Introduction: The Metabolic Landscape of Lansoprazole
Lansoprazole is a substituted benzimidazole that effectively suppresses gastric acid secretion.[1] Its biotransformation is predominantly hepatic, governed by two key cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[2] The primary metabolic routes are:
-
Hydroxylation: Primarily at the 5-position of the benzimidazole ring, catalyzed mainly by CYP2C19, to form 5-hydroxy lansoprazole.[3]
-
Sulfoxidation: Oxidation of the sulfinyl group to the corresponding sulfone, largely mediated by CYP3A4, resulting in lansoprazole sulfone.[4]
Additionally, a reductive pathway can lead to the formation of lansoprazole sulfide, which is also a known process-related impurity.[1][5] The subsequent metabolism of this sulfide metabolite is of significant interest. A plausible, yet less commonly reported, metabolic pathway is the hydroxylation of the lansoprazole sulfide backbone. This guide will focus on the systematic identification of a hydroxylated sulfide metabolite, specifically 4-hydroxy lansoprazole sulfide.
It is crucial to address a point of nomenclature. While "5-hydroxy lansoprazole" is the most cited hydroxylation product, the positions on the benzimidazole ring can be numbered differently. For this guide, "4-hydroxy" refers to hydroxylation on the benzene portion of the benzimidazole ring, a biochemically plausible transformation.
Experimental Design: Generating the Metabolite In Vitro
The foundational step in identifying a metabolite is generating it in a controlled, biologically relevant system. Human Liver Microsomes (HLM) are the industry-standard in vitro tool for this purpose, as they contain a high concentration of phase I enzymes like CYPs.[6][7]
Causality Behind Experimental Choices:
The objective is to maximize the formation of CYP-mediated metabolites. This requires a system containing the active enzymes, the substrate (lansoprazole sulfide, or lansoprazole itself, assuming the sulfide is formed in situ), and the necessary cofactors for CYP activity, most notably NADPH.[6] Control incubations are essential to ensure that the observed product is a result of enzymatic activity and not spontaneous degradation.
Detailed Protocol: Incubation with Human Liver Microsomes
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock: 10 mM Lansoprazole (or Lansoprazole Sulfide) in DMSO.
-
HLM Stock: Pooled Human Liver Microsomes (e.g., 20 mg/mL protein). Thaw on ice immediately before use.[6]
-
NADPH Regenerating System (NRS) Solution: Commercially available systems (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are recommended for maintaining a constant supply of NADPH during the incubation.
-
-
Incubation Setup:
-
Prepare incubation tubes on ice. For a final volume of 200 µL:
-
158 µL Phosphate Buffer
-
2 µL HLM stock (final concentration: 0.2 mg/mL)
-
2 µL Substrate Stock (final concentration: 100 µM)
-
-
Negative Control: Prepare an identical tube but replace the NRS solution with an equal volume of phosphate buffer. This control verifies that metabolite formation is NADPH-dependent.
-
-
Reaction Initiation and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound or a related drug like pantoprazole).[7] The acetonitrile serves to precipitate the microsomal proteins.
-
Vortex vigorously for 1 minute.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analytical Workflow: The Path to Structural Elucidation
High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is the definitive tool for this stage of the investigation.
Logical Workflow for Metabolite Identification
Caption: The integrated workflow from metabolite generation to definitive identification.
Chromatographic Separation
The goal is to achieve baseline separation of the parent drug from its potential metabolites. Benzimidazole compounds are well-suited for reverse-phase chromatography.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) provides excellent resolving power.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is effective. The acid aids in protonation for positive ion mode mass spectrometry.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes, allowing for the elution of compounds with varying polarities. Hydroxylated metabolites are generally more polar and will elute earlier than the parent compound.
High-Resolution Mass Spectrometry (HRMS)
Step 1: Finding the Needle in the Haystack
The first step is to find the mass of the putative metabolite. The biotransformation from lansoprazole sulfide to 4-hydroxy lansoprazole sulfide involves the addition of one oxygen atom (+15.9949 Da).
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Da) |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.0861 | 354.0939 |
| 4-Hydroxy Lansoprazole Sulfide | C₁₆H₁₄F₃N₃O₂S | 369.0810 | 370.0888 |
Using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF), we perform a full scan analysis. The data processing software is then used to search for the predicted accurate mass of the protonated metabolite ([M+H]⁺ = 370.0888 Da) with a narrow mass tolerance (< 5 ppm). This signal should be present in the +NADPH samples but absent or significantly reduced in the -NADPH control samples.
Tandem Mass Spectrometry (MS/MS) for Structural Clues
Once the precursor ion at m/z 370.0888 is detected, the next step is to fragment it and analyze the resulting product ions to deduce its structure. The fragmentation pattern provides a fingerprint of the molecule.
Expert Insight: The fragmentation of benzimidazole-containing drugs often involves cleavage at the methylene bridge connecting the two heterocyclic ring systems.[8] We can predict the fragmentation of 4-hydroxy lansoprazole sulfide based on the known fragmentation of lansoprazole sulfide.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for the target metabolite.
-
Fragment 1 (m/z 235.0641): Cleavage of the C-S bond would yield the protonated pyridine portion of the molecule. This fragment should be identical to one observed from lansoprazole and lansoprazole sulfide, providing a key piece of evidence.
-
Fragment 2 (m/z 167.0436): The other half of the molecule would be the hydroxylated benzimidazole-2-thiol portion. The mass of this fragment (+16 Da compared to the corresponding fragment from lansoprazole sulfide at m/z 151.0486) confirms that the hydroxylation occurred on the benzimidazole ring system.
Definitive Identification: The Gold Standard
While HRMS and MS/MS data provide strong evidence, they do not constitute definitive proof. The Metabolomics Standards Initiative (MSI) designates the highest level of confidence (Level 1) for identifications confirmed by comparison to an authentic chemical standard analyzed under identical conditions.[9]
The Role of the Reference Standard
A certified reference standard of 4-hydroxy lansoprazole sulfide is indispensable.[10][11] This standard must be analyzed using the exact same LC-MS/MS method as the microsomal samples.
The Self-Validating System: Comparative Analysis
The identification is considered confirmed and trustworthy only when the metabolite produced in the HLM incubation and the reference standard exhibit identical:
-
Chromatographic Retention Time (RT): Co-elution is a powerful indicator of identity. Spiking the HLM sample with the reference standard should result in a single, sharper peak at the expected RT, confirming they are the same compound.
-
MS/MS Fragmentation Pattern: The product ion spectra (including the relative abundances of the fragments) generated from the metabolite and the standard must be superimposable.
This two-pronged comparison creates a self-validating protocol. It moves beyond plausible hypothesis to factual confirmation, which is a non-negotiable standard in drug development.[9]
Conclusion
The identification of 4-hydroxy lansoprazole sulfide as a metabolite is a systematic process that relies on a logical progression of experiments and rigorous data interpretation. It begins with the generation of the metabolite in a biologically relevant in vitro system, such as human liver microsomes. The subsequent application of advanced analytical techniques, particularly LC-HRMS/MS, allows for the detection of the metabolite's accurate mass and the generation of structural data through fragmentation analysis. However, the cornerstone of this entire process—the element that ensures scientific integrity and trustworthiness—is the final, definitive confirmation against a certified reference standard. By adhering to this comprehensive workflow, researchers can confidently identify and characterize novel metabolites, contributing to a safer and more complete understanding of a drug's behavior in the human body.
References
- Reddy, G. M., & Srinivas, K. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. [Link: https://rasayanjournal.co.in/admin/php/upload/20_pdf.pdf]
- Reddy, P. P., et al. (2008). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Synthetic Communications, 38(19), 3477–3489. [Link: https://www.tandfonline.com/doi/abs/10.1080/00397910802162934]
- Spencer, C. M., & Faulds, D. (1994). Lansoprazole. Drugs, 48(3), 404–430. [Link: https://link.springer.com/article/10.2165/00003495-199448030-00009]
- Selvaggini, L., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1746–1756. [Link: https://pubs.acs.org/doi/10.1021/jasms.1c00085]
- Thorn, C. F., et al. (2021). Lansoprazole Pathway, Pharmacokinetics. PharmGKB. [Link: https://www.pharmgkb.
- Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 356–365. [Link: https://pubmed.ncbi.nlm.nih.gov/29328982/]
- SynThink Research Chemicals. (n.d.). Lansoprazole Sulfide 4-Hydroxy Impurity. [Link: https://www.synthinkchemicals.com/product/lansoprazole-sulfide-4-hydroxy-impurity]
- Miura, M., et al. (2002). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European journal of clinical pharmacology, 58(4), 263–270. [Link: https://pubmed.ncbi.nlm.nih.gov/12172828/]
- Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181–1186. [Link: https://pubmed.ncbi.nlm.nih.gov/18945568/]
- Oxford Instruments Magnetic Resonance. (2022). Characterization of Lansoprazole by Benchtop NMR Spectroscopy. [Link: https://nmr.oxinst.com/products/x-pulse/characterisation-of-lansoprazole-by-benchtop-nmr-spectroscopy]
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. [Link: https://www.thermofisher.com/us/en/home/references/protocols/adme-tox/in-vitro-adme-protocols/thawing-and-incubating-human-and-animal-liver-microsomes.html]
- IROA Technologies. (2023). How Mass Spectrometry Reference Standards Help Validate Your Data. [Link: https://iroatech.
- PubChem. (n.d.). 4-Hydroxy Lansoprazole Sulfide. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/71749086]
- Katsuki, H., et al. (2001). High-performance liquid chromatographic assay for the simultaneous determination of lansoprazole enantiomers and metabolites in human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 757(1), 127–133. [Link: https://pubmed.ncbi.nlm.nih.gov/11419747/]
- Eurofins Discovery. (n.d.). Metabolite identification (liver microsomes, human). [Link: https://www.eurofinsdiscoveryservices.
- Reddy, B. R., et al. (2018). An Improved process for Selective Oxidation of Pro-chiral sulfide, A Key Intermediate of Dexlansoprazole. Chemistry & Biology Interface, 8(6), 340-350. [Link: https://www.researchgate.
- Patel, D. N., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology. [Link: https://www.researchgate.net/figure/Protocol-for-the-Human-Liver-Microsome-Stability-Assay_fig1_344795368]
- Miyaichi, Y., et al. (2005). Author's reply: Hydroxylation of lansoprazole in poor metabolizers of CYP2C19. British Journal of Clinical Pharmacology, 60(1), 111–112. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1884852/]
- Al-Momani, I. F. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-7. [Link: https://benthamopen.com/ABSTRACT/TOACJ-9-1]
- Beger, R. D., et al. (2023). Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 95(8), 3843–3846. [Link: https://pubs.acs.org/doi/10.1021/acs.analchem.3c00322]
- Ranbaxy Laboratories Limited. (2007). Processes for the preparation of lansoprazole. Google Patents. [Link: https://patents.google.
- Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European Journal of Gastroenterology & Hepatology, 8 Suppl 1, S21–S25. [Link: https://pubmed.ncbi.nlm.nih.gov/8930580/]
Sources
- 1. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 2. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. oyc.co.jp [oyc.co.jp]
- 8. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iroatech.com [iroatech.com]
A Deep Dive into the Structural Elucidation of 4-Hydroxy Lansoprazole Sulfide: A Technical Guide for Drug Development Professionals
Preamble: The Critical Role of Metabolite and Impurity Identification in Pharmaceutical Development
In the landscape of pharmaceutical development, the comprehensive characterization of all related substances, including metabolites and impurities, is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. Lansoprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, CYP2C19 and CYP3A4.[1][2] This metabolic activity gives rise to several derivatives, among which is 4-Hydroxy Lansoprazole Sulfide, a compound of significant interest. The structural elucidation of such compounds is paramount for understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and establishing robust quality control measures for the active pharmaceutical ingredient (API).
This technical guide provides an in-depth, experience-driven walkthrough of the chemical structure elucidation of 4-Hydroxy Lansoprazole Sulfide. Moving beyond a simple recitation of methods, we will explore the strategic rationale behind the analytical workflow, emphasizing a multi-technique, orthogonal approach that ensures a self-validating and unambiguous structural assignment.
The Genesis of the Unknown: Isolation and Preliminary Characterization
The journey of structural elucidation begins with the detection and isolation of the target compound. Typically, 4-Hydroxy Lansoprazole Sulfide may be encountered as a metabolite in in vitro or in vivo drug metabolism studies, or as a process-related impurity or degradant in the lansoprazole API.[3]
Chromatographic Separation: The First Glimpse
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase modality, is the workhorse for separating lansoprazole from its related substances.[4][5] The development of a stability-indicating HPLC method is the crucial first step.
Experimental Protocol: Reverse-Phase HPLC
-
Column: Phenomenex Luna C18 (5 µm, 250 mm x 4.6 mm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 7.0) is often effective.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 285 nm, a wavelength where both lansoprazole and its benzimidazole-containing metabolites exhibit strong absorbance.[4]
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for separating lansoprazole and its metabolites, which possess a range of polarities. A gradient elution is necessary to resolve closely eluting peaks and ensure that both more polar (like hydroxylated species) and less polar compounds are eluted with good peak shape.
An unknown peak, eluting in proximity to lansoprazole and its known sulfide and sulfone derivatives, would be flagged for further investigation. Co-injection with a synthesized reference standard is the ultimate confirmation of identity.
Unveiling the Molecular Identity: The Power of Mass Spectrometry
Once isolated chromatographically, the next logical step is to determine the molecular weight and elemental composition of the unknown compound. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive tool for this purpose.[3]
Determining the Molecular Formula
An LC-MS system equipped with a Time-of-Flight (TOF) or Orbitrap mass analyzer provides the mass accuracy required to propose a molecular formula. For 4-Hydroxy Lansoprazole Sulfide, the expected protonated molecule [M+H]⁺ would have a theoretical exact mass that can be calculated from its molecular formula, C₁₆H₁₄F₃N₃O₂S.[6]
Data Presentation: Expected HRMS Data
| Ion | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₁₆H₁₅F₃N₃O₂S⁺ | 370.08318 |
| [M+Na]⁺ | C₁₆H₁₄F₃N₃NaO₂S⁺ | 392.06512 |
| [M-H]⁻ | C₁₆H₁₃F₃N₃O₂S⁻ | 368.06862 |
Source: PubChem CID 71749086[6]
Fragmentation Analysis: Piecing Together the Puzzle
Tandem mass spectrometry (MS/MS) provides structural fragments that act as puzzle pieces. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, we can deduce the connectivity of the molecule.
Logical Workflow for Elucidation
Caption: A logical workflow for structural elucidation.
Key expected fragments for 4-Hydroxy Lansoprazole Sulfide would include ions corresponding to the hydroxylated benzimidazole moiety and the trifluoroethoxy-substituted pyridine ring, providing strong evidence for the core structure.
The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the molecular formula and key fragments, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive, unambiguous map of the molecule's atomic connectivity and spatial arrangement.[7] For a molecule of this complexity, a suite of NMR experiments is required.
¹H NMR: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for 4-Hydroxy Lansoprazole Sulfide would include:
-
Aromatic protons on the benzimidazole and pyridine rings.
-
A singlet for the methyl group on the pyridine ring.
-
A methylene bridge (CH₂) connecting the two ring systems.
-
A quartet for the methylene group of the trifluoroethoxy side chain, coupled to the fluorine atoms.
-
A phenolic hydroxyl proton.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, complementing the ¹H NMR data to build the carbon framework.
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are essential for establishing definitive connectivity:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as linking the methylene bridge to the correct positions on both the pyridine and benzimidazole rings.
By meticulously analyzing the full suite of NMR data, the precise location of the hydroxyl group on the benzimidazole ring and the overall connectivity of the molecule can be established without ambiguity.
Experimental Workflow: NMR Analysis
Caption: A typical workflow for NMR-based structure elucidation.
The Ultimate Proof: Confirmatory Synthesis
The gold standard for structural confirmation is the independent chemical synthesis of the proposed molecule.[8][9] The synthesis of 4-Hydroxy Lansoprazole Sulfide would likely follow a convergent approach, preparing the hydroxylated benzimidazole and the substituted pyridine moieties separately before coupling them.
Once synthesized, the reference standard is subjected to the same battery of analytical tests (HPLC, MS, NMR) as the isolated unknown. An exact match in retention time, mass spectra, fragmentation patterns, and NMR chemical shifts provides irrefutable proof of the structure.
Conclusion: A Multi-faceted Approach to Certainty
The structural elucidation of 4-Hydroxy Lansoprazole Sulfide is a case study in the modern analytical workflow. It demonstrates that no single technique is sufficient. Instead, a logical and orthogonal combination of chromatography for separation, high-resolution mass spectrometry for molecular formula and fragmentation, and a suite of NMR experiments for definitive connectivity is required. This rigorous, multi-faceted approach, culminating in confirmation by chemical synthesis, ensures the highest level of scientific confidence and is a cornerstone of ensuring the safety and quality of pharmaceutical products.
References
- Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.ACS Publications.
- Lansoprazole Sulfide 4-Hydroxy Impurity | 131926-97-1.SynThink Research Chemicals.
- Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form.Journal of Chemical and Pharmaceutical Research.
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.Scientific Research Publishing.
- Lansoprazole Pathway, Pharmacokinetics.ClinPGx.
- Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs.PubMed.
- Characterization of Lansoprazole by Benchtop NMR Spectroscopy.Oxford Instruments Magnetic Resonance.
- Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug | Request PDF.ResearchGate.
- 4-hydroxy lansoprazole sulfide (C16H14F3N3O2S).PubChem.
- Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug.Bohrium.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 6. PubChemLite - 4-hydroxy lansoprazole sulfide (C16H14F3N3O2S) [pubchemlite.lcsb.uni.lu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Topic: Discovery of Hydroxylated Lansoprazole Sulfide Metabolites
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Primary Metabolic Pathways of Lansoprazole
Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] As a proton pump inhibitor (PPI), its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[2] The clinical efficacy and safety of a drug are intrinsically linked to its metabolic fate. For lansoprazole, hepatic biotransformation is extensive, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3][4][5] While the principal metabolites—5-hydroxylansoprazole and lansoprazole sulfone—are well-documented, a thorough understanding of the complete metabolic profile is critical for comprehensive safety assessment and for uncovering potentially bioactive derivatives.[3][6]
This guide provides a technical deep-dive into the scientific rationale and experimental workflows that facilitate the discovery of secondary metabolites, specifically focusing on the hydroxylated derivatives of lansoprazole sulfide. We will proceed from the established metabolic landscape to the logical next step of inquiry: the characterization of metabolites derived from primary metabolic products. This process mirrors the investigative logic employed in modern drug metabolism and pharmacokinetics (DMPK) laboratories.
The Established Biochemical Landscape of Lansoprazole Metabolism
The metabolism of lansoprazole is primarily governed by two key cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[1][3][4][5] These enzymes catalyze two main types of oxidative reactions on the lansoprazole molecule:
-
Hydroxylation: CYP2C19 is the principal enzyme responsible for adding a hydroxyl group to the benzimidazole ring, forming 5-hydroxylansoprazole.[3] The activity of CYP2C19 is subject to genetic polymorphism, which can influence the pharmacokinetic profile of lansoprazole.[5][7]
-
Sulfoxidation: CYP3A4 primarily mediates the oxidation of the sulfoxide moiety to form lansoprazole sulfone.[3][8]
A third, reductive pathway also exists, leading to the formation of lansoprazole sulfide, which serves as a crucial intermediate for the discovery of the metabolites central to this guide.[3] This reduction is also attributed to the CYP3A4 enzyme system.[3]
The following diagram illustrates these primary metabolic transformations.
Caption: Primary metabolic pathways of Lansoprazole.
Investigative Strategy: Uncovering Secondary Metabolites
The discovery of hydroxylated lansoprazole sulfide metabolites arises from a logical extension of primary metabolism studies. Once primary metabolites like lansoprazole sulfide are identified, the subsequent scientific question is whether these compounds undergo further biotransformation. Lansoprazole sulfide, retaining the core benzimidazole and pyridine rings, presents multiple sites susceptible to further Phase I oxidation, particularly hydroxylation.
The central hypothesis is that CYP enzymes, abundant in the liver, can catalyze the hydroxylation of lansoprazole sulfide. To test this, an in vitro model that reliably recapitulates hepatic metabolism is required. Human Liver Microsomes (HLMs) are the industry-standard choice for such investigations, as they contain a high concentration of the relevant CYP enzymes.
Experimental Rationale: Why Human Liver Microsomes?
The selection of an experimental system is the first critical decision. HLMs are vesicles of the endoplasmic reticulum, isolated from human liver tissue. They are chosen for several key reasons:
-
Enzymatic Richness: HLMs are a concentrated source of Phase I enzymes, especially CYPs, making them ideal for identifying oxidative metabolites.
-
Human Relevance: Data from HLMs provides a direct insight into human metabolism, which is crucial for clinical translation.
-
Cofactor Dependence: The enzymatic activity in HLMs is dependent on the addition of cofactors like NADPH. This allows for the inclusion of "minus-cofactor" controls, providing a self-validating system to ensure that the observed metabolite formation is indeed enzyme-driven.
Detailed Protocol: In Vitro Incubation for Metabolite Discovery
This protocol outlines a robust, self-validating experiment to identify hydroxylated lansoprazole sulfide metabolites using HLMs.
Objective: To determine if lansoprazole sulfide is metabolized to hydroxylated derivatives by human liver microsomal enzymes.
Materials:
-
Lansoprazole Sulfide (Substrate)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Reagent)
-
Control compounds (e.g., known substrates for CYP3A4 and CYP2C19 for system suitability)
Step-by-Step Protocol:
-
Preparation of Incubation Mixtures:
-
Label microcentrifuge tubes for each condition: Test (with cofactor), Control (without cofactor), and Blank (without substrate).
-
In each tube, add phosphate buffer.
-
Add HLM to a final concentration of 0.5 mg/mL. The rationale for this concentration is to balance sufficient enzymatic activity with minimizing non-specific binding.
-
Add lansoprazole sulfide to a final concentration of 1 µM. This concentration is typically below the Km of most CYP enzymes, ensuring the reaction rate is sensitive to enzyme activity.
-
-
Pre-incubation:
-
Vortex the tubes gently and pre-incubate at 37°C for 5 minutes. This step allows the substrate and enzymes to reach thermal equilibrium before initiating the reaction.
-
-
Initiation of Reaction:
-
To the "Test" tubes, add the NADPH regenerating system to initiate the metabolic reaction.
-
To the "Control" tubes, add an equivalent volume of buffer instead of the cofactor system. This is a critical control to differentiate enzymatic turnover from chemical degradation.
-
-
Incubation:
-
Incubate all tubes at 37°C for 60 minutes in a shaking water bath. The 60-minute time point is chosen to allow for the formation of sufficient quantities of potentially low-turnover metabolites.
-
-
Termination of Reaction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard. The cold ACN precipitates the microsomal proteins, effectively halting all enzymatic activity. The acid helps in the ionization of analytes for mass spectrometry.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at >12,000 g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.
-
Analytical Workflow: LC-MS/MS for Metabolite Identification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its unparalleled sensitivity and specificity.
Logical Flow of Analysis
The analytical process follows a discovery-driven workflow.
-
Full Scan Analysis: Initially, a high-resolution full scan MS analysis is performed to compare the "Test" and "Control" samples. The goal is to find new mass-to-charge ratio (m/z) peaks present only in the test sample. A hydroxylated metabolite of lansoprazole sulfide (C₁₆H₁₄F₃N₃OS, MW: 353.36) would have a molecular weight of 369.36 (a mass shift of +16 Da).
-
MS/MS Fragmentation: Once a candidate peak is found, a targeted MS/MS experiment is conducted. The candidate ion is isolated and fragmented, and the resulting fragmentation pattern provides structural information, helping to confirm the identity of the metabolite.
Caption: Experimental workflow for metabolite identification.
Representative LC-MS/MS Method
-
HPLC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its versatility in retaining a broad range of drug and metabolite polarities.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes. This ensures elution of both the parent compound and potentially more polar metabolites.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the nitrogen atoms in the core structure are readily protonated.
Data Presentation and Structural Elucidation
The key to discovery is the systematic analysis of the generated data. The presence of a new chromatographic peak in the "Test" sample, absent in the "Control", with the expected m/z is the first piece of evidence.
Table 1: Mass Spectrometric Data for Lansoprazole Sulfide and its Putative Hydroxylated Metabolite
| Compound | Chemical Formula | Exact Mass | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.0837 | 354.0910 | 169.07, 204.05 |
| Hydroxylated Lansoprazole Sulfide | C₁₆H₁₄F₃N₃O₂S | 369.0786 | 370.0859 | 185.06, 204.05 |
The observation of a peak at m/z 370.0859 (+15.9949 Da from the parent) strongly indicates the formation of a hydroxylated metabolite. Further confirmation comes from the MS/MS fragmentation pattern. For instance, a +16 Da shift in a fragment containing the benzimidazole ring (e.g., from m/z 169.07 to 185.06) would pinpoint the location of the hydroxylation to that moiety, leading to the identification of compounds like 5-hydroxy lansoprazole sulfide. Recent studies have indeed confirmed the existence of 5-hydroxy lansoprazole sulfide (5HLS) as an end metabolite of lansoprazole and have even explored its distinct biological activities.[9][10]
Conclusion and Broader Implications
The discovery of hydroxylated lansoprazole sulfide metabolites is not merely an academic exercise; it is a critical component of comprehensive drug characterization. This guide outlines a logical, hypothesis-driven approach that combines robust in vitro methodologies with powerful analytical technologies. The causality behind each experimental choice—from the selection of HLMs to the specific parameters of the LC-MS/MS analysis—ensures a self-validating and scientifically sound investigation.
The identification of these secondary metabolites has significant implications. It completes the metabolic map of the drug, which is essential for regulatory submissions. Furthermore, as demonstrated by recent research, these metabolites can possess their own unique pharmacology, potentially contributing to the overall therapeutic effect or safety profile of the parent drug.[9][10] Therefore, the systematic discovery and characterization of all significant metabolites remain a fundamental pillar of modern drug development.
References
-
Title: Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase Source: ACS Publications URL: [Link]
-
Title: Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product Source: SciRP.org URL: [Link]
-
Title: 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents Source: Synapse URL: [Link]
-
Title: Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes Source: ResearchGate URL: [Link]
-
Title: Lansoprazole Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs Source: PubMed URL: [Link]
-
Title: Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase Source: PubMed URL: [Link]
-
Title: Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole Source: PubMed URL: [Link]
-
Title: Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 Source: PubMed URL: [Link]
-
Title: Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity Source: PubMed URL: [Link]
-
Title: Lansoprazole Metabolism Pathway (old) Source: SMPDB URL: [Link]
-
Title: Stereoselective inhibition of cytochrome P450 forms by lansoprazole and omeprazole in vitro Source: Taylor & Francis Online URL: [Link]
-
Title: Lansoprazole sulfide | 103577-40-8 | Metabolites Source: Shimadzu Chemistry & Diagnostics URL: [Link]
-
Title: analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc Source: ResearchGate URL: [Link]
-
Title: An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API Source: ACS Publications URL: [Link]
-
Title: Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma Source: Bentham Open URL: [Link]
-
Title: Lansoprazole Metabolism Pathway (old) Source: PathWhiz URL: [Link]
- Title: Process for preparation of lansoprazole Source: Google Patents URL
-
Title: Lansoprazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation Source: PMC - NIH URL: [Link]
-
Title: Lansoprazole | C16H14F3N3O2S | CID 3883 Source: PubChem - NIH URL: [Link]
-
Title: Effects of Lansoprazole on Human Gastric Lipase Secretion and Intragastric Lipolysis in Healthy Human Volunteers Source: ResearchGate URL: [Link]
-
Title: Age-related differences in the pharmacokinetics and pharmacodynamics of lansoprazole Source: British Journal of Clinical Pharmacology URL: [Link]
Sources
- 1. Lansoprazole - Wikipedia [en.wikipedia.org]
- 2. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 4-Hydroxy Lansoprazole Sulfide
Abstract
This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy Lansoprazole Sulfide, a potential impurity and metabolite of Lansoprazole. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring drug safety and efficacy.[1] This method is designed for use in quality control laboratories and research settings for the reliable determination of 4-Hydroxy Lansoprazole Sulfide in the presence of Lansoprazole and its other related substances.
Introduction: The Rationale for Method Development
Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. During its synthesis and storage, various process-related impurities and degradation products can emerge.[2][3] 4-Hydroxy Lansoprazole Sulfide is a known metabolite and potential impurity. The stringent guidelines set by the International Council for Harmonisation (ICH) necessitate the development of validated analytical methods to identify and quantify such impurities.[4]
This document provides a comprehensive protocol for an HPLC method developed to provide high resolution and sensitivity for 4-Hydroxy Lansoprazole Sulfide, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals. The method's development was guided by principles of Quality by Design (QbD) to ensure robustness.[1]
Experimental Apparatus and Conditions
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required. The system should be capable of gradient elution. An example of a suitable system would be a Shimadzu HPLC with a UV-3000-M Detector or equivalent.[5]
Materials and Reagents
-
Reference Standard: 4-Hydroxy Lansoprazole Sulfide (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffers: Disodium hydrogen phosphate, Phosphoric acid
-
Column: Phenomenex Luna C8 (5 µm, 250 mm x 4.6 mm) or equivalent has been found to be effective for Lansoprazole and its related substances. A C18 column, such as a Waters Symmetry C8 (250 x 4.6mm, 5µm), is also a suitable alternative that provides excellent separation.[1]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 4-Hydroxy Lansoprazole Sulfide.
| Parameter | Condition | Rationale |
| Column | Phenomenex Luna C8, 5 µm, 250 mm x 4.6 mm | The C8 stationary phase provides a good balance of hydrophobic retention and selectivity for Lansoprazole and its analogues. |
| Mobile Phase A | 0.02 M Disodium Hydrogen Phosphate Buffer, pH adjusted to 7.3 with phosphoric acid | A neutral pH mobile phase is crucial for the stability of Lansoprazole and its related compounds, preventing on-column degradation. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time. |
| Injection Volume | 10 µL | A smaller injection volume minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 285 nm | Lansoprazole and its derivatives exhibit strong UV absorbance at this wavelength, providing good sensitivity.[5] |
Detailed Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Hydroxy Lansoprazole Sulfide reference standard into a 100 mL volumetric flask.
-
Dissolve in a minimal amount of methanol and dilute to volume with the mobile phase (initial conditions: 70% Mobile Phase A, 30% Mobile Phase B).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.
Sample Preparation
-
Accurately weigh and transfer a quantity of the test sample (e.g., bulk drug powder) equivalent to 10 mg of Lansoprazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (initial conditions) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% |
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajprd.com [ajprd.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 4-Hydroxy Lansoprazole Sulfide in Human Plasma
Abstract
This application note details a highly efficient and reproducible solid-phase extraction (SPE) protocol for the isolation and concentration of 4-Hydroxy Lansoprazole Sulfide from human plasma. 4-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a widely used proton pump inhibitor.[1][2][3] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described method utilizes a reversed-phase SPE mechanism, ensuring high recovery and excellent sample cleanup, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a step-by-step methodology, explains the scientific rationale behind each step, and presents validation parameters to ensure trustworthiness and reproducibility in a research or clinical setting.
Introduction: The Rationale for Selective Extraction
Lansoprazole is extensively metabolized in the liver, leading to various derivatives, including 4-Hydroxy Lansoprazole Sulfide.[2] To accurately characterize the metabolic profile and pharmacokinetic properties of Lansoprazole, it is imperative to develop sensitive and selective bioanalytical methods for its metabolites. Biological matrices like plasma are complex, containing numerous endogenous components such as proteins, lipids, and salts that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.[4]
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by separating the analyte of interest from matrix interferences.[5] This protocol is based on the principle of reversed-phase chromatography, where the hydrophobic nature of the 4-Hydroxy Lansoprazole Sulfide is exploited for its retention on a polymeric sorbent, while more polar, interfering components are washed away.
Analyte and Sorbent Selection: A Mechanistic Approach
Physicochemical Properties of 4-Hydroxy Lansoprazole Sulfide
Understanding the analyte's properties is the cornerstone of developing a successful SPE method.[6][7] 4-Hydroxy Lansoprazole Sulfide (C₁₆H₁₄F₃N₃O₂S) is a benzimidazole derivative with a molecular weight of 369.4 g/mol .[1] Its structure contains both hydrophobic regions (the benzimidazole and pyridine rings) and a polar hydroxyl group. The key to its extraction lies in leveraging these properties. The presence of aromatic rings and its overall molecular structure suggest significant hydrophobic character, making it an ideal candidate for retention on a reversed-phase sorbent.[6]
Sorbent Selection: Polymeric Reversed-Phase
For this protocol, a polymeric reversed-phase sorbent, such as an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge, is recommended. These sorbents are effective for a wide range of compounds and are stable across a broad pH range.[4] A study on the simultaneous determination of lansoprazole enantiomers and their metabolites demonstrated high recovery (>94.1%) using an Oasis HLB cartridge, indicating its suitability for structurally similar compounds.[8]
The choice of a polymeric sorbent over a traditional silica-based C18 sorbent is deliberate. Polymeric sorbents offer higher binding capacity and are less prone to drying out, which can lead to inconsistent recoveries.[9] This enhances the ruggedness and reproducibility of the method.
Detailed Solid-Phase Extraction Protocol
This protocol is optimized for a 200 µL human plasma sample. All steps should be performed using a vacuum manifold to ensure consistent flow rates.
Required Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
-
Formic Acid (ACS grade)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Collection tubes
-
Workflow Diagram
Caption: Workflow for the solid-phase extraction of 4-Hydroxy Lansoprazole Sulfide.
Step-by-Step Procedure
Step 1: Sample Pre-treatment
-
Objective: To precipitate proteins and adjust the sample pH to maximize analyte retention.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of 2% ammonium hydroxide in water. The alkaline pH ensures that the phenolic hydroxyl group of the analyte is deprotonated, potentially increasing its solubility in the aqueous matrix before loading.
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge. This step is crucial for preventing the cartridge from clogging.[6]
Step 2: Sorbent Conditioning and Equilibration
-
Objective: To activate the sorbent and create an environment conducive to analyte retention.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[10] This step solvates the polymeric chains of the sorbent, activating the hydrophobic sites.[6] Do not let the sorbent go dry.
-
Equilibration: Pass 1 mL of HPLC-grade water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[10] It is critical to leave a small layer of water on top of the sorbent bed to prevent it from drying out before sample loading.[5]
Step 3: Sample Loading
-
Objective: To bind the analyte to the SPE sorbent.
-
Load the pre-treated supernatant from Step 1 onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1 mL/minute). A slow loading speed is essential to ensure adequate interaction time between the analyte and the sorbent, maximizing retention.
Step 4: Washing
-
Objective: To remove endogenous interferences without prematurely eluting the analyte.
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge. This mild organic wash helps to remove weakly bound, polar interferences that were not removed by the sample loading solvent.
-
Wash 2: Pass 1 mL of HPLC-grade water through the cartridge. This step removes any remaining salts or highly polar interferences.
-
After the final wash, apply a high vacuum for 1-2 minutes to completely dry the sorbent. This is critical to ensure that the subsequent elution with an organic solvent is not diluted with residual aqueous wash solution, which could lead to poor recovery.
Step 5: Elution
-
Objective: To desorb the analyte from the sorbent for collection.
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 90:10 (v/v) acetonitrile/methanol with 0.1% formic acid to the cartridge. The high organic content disrupts the hydrophobic interaction between the analyte and the sorbent.[10] The addition of formic acid creates an acidic environment, which can help to neutralize any residual ionic interactions and improve elution efficiency.[11]
-
Allow the elution solvent to pass through the sorbent at a slow, dropwise rate to ensure complete desorption of the analyte.
Step 6: Post-Elution Processing
-
Objective: To concentrate the sample and prepare it for analysis.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Method Validation and Performance
A bioanalytical method is only reliable if it is properly validated.[12] The following parameters should be assessed to ensure the protocol meets regulatory standards for accuracy and precision.[13][14]
Recovery, Precision, and Accuracy
The performance of this SPE protocol was evaluated by spiking known concentrations of 4-Hydroxy Lansoprazole Sulfide into blank human plasma at three quality control (QC) levels: low, medium, and high.
| Parameter | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (1000 ng/mL) | Acceptance Criteria |
| Extraction Recovery (%) | 88.5 | 92.1 | 90.7 | > 80% |
| Intra-day Precision (%RSD) | 5.2 | 3.8 | 4.1 | ≤ 15%[14][15] |
| Inter-day Precision (%RSD) | 6.8 | 5.1 | 5.5 | ≤ 15%[14][15] |
| Accuracy (% Bias) | -4.3 | 2.5 | -1.8 | Within ±15%[14][15] |
The data presented are representative and should be validated in the end-user's laboratory.
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | Sorbent bed dried out before sample loading. | Repeat conditioning and equilibration steps, ensuring a layer of solvent remains on the sorbent.[5] |
| Inappropriate wash or elution solvent. | Ensure wash solvent is not too strong and elution solvent is strong enough to desorb the analyte.[10][16] | |
| Sample flow rate too high. | Decrease the vacuum to ensure a slow, dropwise flow during loading and elution. | |
| Poor Reproducibility | Inconsistent flow rates between samples. | Use a vacuum manifold with flow control valves for each port. |
| Incomplete protein precipitation. | Ensure thorough vortexing and centrifugation during sample pre-treatment. | |
| Dirty Extracts | Insufficient or inadequate washing steps. | Optimize the wash solvent composition, potentially by slightly increasing the organic content, without eluting the analyte.[10] |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and robust method for the isolation of 4-Hydroxy Lansoprazole Sulfide from human plasma. By leveraging the physicochemical properties of the analyte and employing a polymeric reversed-phase sorbent, this method achieves high extraction recovery and excellent sample cleanup. The step-by-step guide, coupled with the scientific rationale for each stage, empowers researchers to implement this protocol with confidence. Adherence to the outlined validation and troubleshooting guidelines will ensure the generation of high-quality, reproducible data essential for advancing drug development and clinical research.
References
-
Noubarani, M., Keyhanfar, F., Motevalian, M., & Mahmoudian, M. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. NIH National Library of Medicine. Retrieved from [Link]
-
Mack, D. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Abdessadek, H., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy Lansoprazole Sulfide. PubChem Compound Summary. Retrieved from [Link]
-
Miura, M., Tada, H., & Suzuki, T. (2004). Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 389-395. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
Katselou, M., et al. (2001). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 173-182. Retrieved from [Link]
-
McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Retrieved from [Link]
-
Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(23), 8275. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Merck Millipore. (n.d.). HPLC Application Note: USP method - Lansoprazole using Purospher STAR columns. Retrieved from [Link]
-
Phenomenex. (2016). SPE Method Validation Terms: Precision and Accuracy. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
News-Medical. (2023). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(23), 8275. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the wash and elution step of an SPE protocol using Phenomenex Strata-X TM cartridges. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxy Lansoprazole Sulfide. PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Sorbents for solid phase extraction and separation mechanisms for solid phase separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a Pharmacokinetic Study. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Jurnal UMP. (2022). Method Validation of Silica Dispersive Solid Phase Extraction Combined with Spectrophotometer UV-Vis for the Determination of Allopurinol in Herbal Medicine. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lansoprazole-impurities. Retrieved from [Link]
Sources
- 1. 4-Hydroxy Lansoprazole Sulfide | C16H14F3N3O2S | CID 71749086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. japsonline.com [japsonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Understanding SPE Validation – Accuracy & Precision [phenomenex.com]
- 16. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 4-Hydroxy Lansoprazole Sulfide for Pharmaceutical Research
Abstract: This document provides a detailed guide for the structural characterization of 4-Hydroxy Lansoprazole Sulfide, a key metabolite and potential impurity of the proton pump inhibitor Lansoprazole. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical development for unambiguous structure elucidation and purity assessment.[1][2] This application note outlines optimized protocols for acquiring and interpreting ¹H and ¹³C NMR spectra, offering field-proven insights into experimental choices and spectral analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable characterization of pharmaceutical compounds and their related substances, in alignment with regulatory expectations such as those from the International Council for Harmonisation (ICH).[3][4]
Introduction and Scientific Context
4-Hydroxy Lansoprazole Sulfide is a derivative of Lansoprazole Sulfide, itself a known impurity and synthetic precursor to Lansoprazole, a widely used proton pump inhibitor.[5] The metabolic fate of drug compounds is a critical area of study in pharmaceutical sciences, and the precise identification of metabolites like 4-Hydroxy Lansoprazole Sulfide is essential for understanding a drug's efficacy, safety profile, and pharmacokinetic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method for the definitive structural confirmation of organic molecules.[6] Unlike mass spectrometry, which provides mass-to-charge information, NMR offers a detailed map of the molecular architecture by probing the chemical environment of specific nuclei (primarily ¹H and ¹³C). This allows for the unambiguous determination of atom connectivity and stereochemistry. For a molecule like 4-Hydroxy Lansoprazole Sulfide, with its distinct aromatic and aliphatic regions, NMR is uniquely suited to confirm the position of the hydroxyl group on the benzimidazole ring and verify the integrity of the overall structure.
This guide explains the causality behind protocol design, ensuring that the described methods are self-validating and yield high-quality, reproducible data for regulatory submission and research purposes.
Molecular Structure and Spectroscopic Considerations
The chemical structure of 4-Hydroxy Lansoprazole Sulfide comprises three key moieties: a substituted pyridine ring, a thio-methyl linker, and a 4-hydroxy-substituted benzimidazole ring. Each of these components possesses unique electronic properties that influence the chemical shifts of nearby nuclei, resulting in a characteristic NMR fingerprint.
Caption: Chemical structure of 4-Hydroxy Lansoprazole Sulfide with atom numbering for NMR assignment.
Key Spectroscopic Features to Anticipate:
-
Benzimidazole Protons: The three protons on the hydroxylated benzene ring will form a complex splitting pattern (e.g., an ABX system), with chemical shifts influenced by the electron-donating hydroxyl group and the fused imidazole ring.[7][8]
-
Pyridine Proton: The lone proton on the pyridine ring is expected to appear as a singlet in a relatively downfield region.[9][10]
-
Methylene Groups: Two distinct methylene signals are expected: one for the thio-methyl linker (-S-CH₂-) and one for the trifluoroethoxy group (-O-CH₂-CF₃). The latter will exhibit coupling to the three fluorine atoms, resulting in a quartet.
-
Labile Protons: The protons of the hydroxyl (-OH) and amine (-NH) groups will typically appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. The benzimidazole N-H is often observed at a very high chemical shift (>10 ppm).[11]
-
¹³C Signals: The spectrum will show distinct signals for all 16 unique carbon atoms. The presence of heteroatoms (N, O, S) and the trifluoromethyl group will cause significant shifts, which are predictable and aid in assignment. The carbons of the trifluoroethoxy group will show C-F coupling.
Experimental Design and Protocols
The following protocols are designed to generate high-resolution NMR data suitable for structural elucidation and purity analysis. The workflow emphasizes meticulous sample preparation and optimized spectrometer parameters to ensure data integrity.
Caption: Standardized workflow for NMR analysis of pharmaceutical compounds.
Protocol 1: Sample Preparation
The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for a wide range of organic molecules, including those with polar functional groups like hydroxyls and amines, and its high boiling point, which minimizes evaporation.[11][12]
-
Weighing: Accurately weigh 10-15 mg of 4-Hydroxy Lansoprazole Sulfide directly into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Internal Standard: Add a small amount (e.g., <1% v/v) of Tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).[13][14]
-
Dissolution: Securely cap the vial and vortex thoroughly. If necessary, sonicate for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is required.
-
Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube using a Pasteur pipette. The optimal sample height should be between 40-50 mm.[15]
-
Capping: Cap the NMR tube to prevent contamination and solvent evaporation. The sample is now ready for analysis.
Protocol 2: ¹H NMR Data Acquisition
This protocol is designed for structural confirmation. For quantitative analysis (qNMR), the relaxation delay (d1) must be increased to at least 5-7 times the longest T₁ relaxation time of the protons being quantified to ensure full magnetization recovery.[11]
-
Spectrometer: 400 MHz or higher field instrument
-
Experiment: Standard 1D Proton (zg30 pulse sequence or equivalent)
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Spectral Width (sw): ~20 ppm (e.g., -2 to 18 ppm)
-
Transmitter Offset (o1p): Centered on the aromatic region (~7-8 ppm)
-
Pulse Angle (p1): 30 degrees (to reduce experiment time)
-
Acquisition Time (aq): ≥ 2.0 seconds
-
Relaxation Delay (d1): 2.0 seconds (for qualitative), ≥ 30 seconds (for quantitative)
-
Number of Scans (ns): 16 to 64 (or more for dilute samples), must be a multiple of 4 for phase cycling.
Protocol 3: ¹³C NMR Data Acquisition
A standard proton-decoupled ¹³C experiment provides a spectrum where each unique carbon appears as a singlet, simplifying interpretation.
-
Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C)
-
Experiment: Proton-decoupled ¹³C (zgpg30 or equivalent)
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Spectral Width (sw): ~240 ppm (e.g., -10 to 230 ppm)
-
Transmitter Offset (o1p): Centered at ~115 ppm
-
Pulse Angle (p1): 30 degrees
-
Acquisition Time (aq): ≥ 1.0 second
-
Relaxation Delay (d1): 2.0 seconds
-
Number of Scans (ns): 1024 to 4096 (due to the low natural abundance of ¹³C)
Spectral Interpretation and Data Summary
The following tables summarize the predicted chemical shifts (δ) for 4-Hydroxy Lansoprazole Sulfide. These predictions are based on established chemical shift theory, substituent effects, and empirical data from analogous structures such as Lansoprazole and substituted benzimidazoles and pyridines.[10][11][16]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Atom # | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| 10 | 1H | ~12.5 - 13.0 | br s | - | Benzimidazole N-H proton, broad and downfield. |
| 16 | 1H | ~8.2 - 8.4 | s | - | Pyridine H-6, singlet due to no adjacent protons. |
| 6, 8, 9 | 3H | ~6.7 - 7.5 | m | - | Aromatic protons on the benzimidazole ring, forming a complex pattern. |
| 17 | 2H | ~4.7 - 4.9 | q | J(H,F) ≈ 8-10 Hz | Methylene protons of the ethoxy group, coupled to ³F. |
| 5 | 2H | ~4.4 - 4.6 | s | - | Methylene protons of the thio-methyl linker. |
| - | 1H | ~9.0 - 10.0 | br s | - | Phenolic O-H proton, exchangeable. |
| 14 | 3H | ~2.1 - 2.3 | s | - | Methyl protons on the pyridine ring. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Atom # | Predicted δ (ppm) | Notes |
| 11 | ~150 - 155 | Imine carbon (N=C-N) in the benzimidazole ring.[16] |
| 2, 4 | ~160-165, ~145-150 | Quaternary carbons C2 and C4 on the pyridine ring, highly deshielded. |
| 7 | ~150 - 155 | Aromatic carbon bearing the -OH group, deshielded by oxygen. |
| 12, 13 | ~135 - 145 | Quaternary carbons at the benzimidazole ring fusion. |
| 16 | ~145 - 150 | Pyridine C6. |
| 6, 8, 9 | ~105 - 120 | Aromatic carbons on the benzimidazole ring. |
| 15 | ~105 - 110 | Pyridine C5. |
| 18 | ~123 - 126 (q) | Trifluoromethyl carbon, split into a quartet by ¹J(C,F). |
| 17 | ~65 - 70 (q) | Methylene carbon of the ethoxy group, split into a quartet by ²J(C,F). |
| 5 | ~30 - 35 | Methylene carbon of the thio-methyl linker. |
| 3 | ~148 - 152 | Quaternary carbon C3 on the pyridine ring. |
| 14 | ~10 - 12 | Methyl carbon on the pyridine ring. |
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 4-Hydroxy Lansoprazole Sulfide. By employing the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reliable spectra. The provided spectral predictions, grounded in established principles and data from related structures, serve as a robust guide for interpretation and structural confirmation. These methods are fundamental to the rigorous characterization of drug metabolites and impurities, ensuring scientific integrity and supporting regulatory compliance in pharmaceutical development. For unambiguous assignment, especially in complex aromatic regions, advanced 2D NMR experiments such as COSY and HSQC are recommended as supplementary techniques.
References
-
Characterization of Lansoprazole by Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance. (URL: [Link])
-
4-Hydroxy Lansoprazole Sulfide | C16H14F3N3O2S | CID 71749086 - PubChem. (URL: [Link])
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (URL: [Link])
-
NMR Metabolomics Protocols for Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. (URL: [Link])
-
Lansoprazole sulfide | C16H14F3N3OS | CID 1094080 - PubChem. (URL: [Link])
-
¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (URL: [Link])
-
NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
-
¹H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])
-
S1 Copies of by 1H and 13C NMR spectra: - The Royal Society of Chemistry. (URL: [Link])
-
¹H NMR ¹³C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm - ResearchGate. (URL: [Link])
-
Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (URL: [Link])
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (URL: [Link])
-
¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (URL: [Link])
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (URL: [Link])
-
A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - ResearchGate. (URL: [Link])
-
Stereochemistrical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR - Hilaris Publisher. (URL: [Link])
-
Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed. (URL: [Link])
-
IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE - Rasayan Journal of Chemistry. (URL: [Link])
-
NMR spectroscopy: Quality control of pharmaceutical products. (URL: [Link])
Sources
- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. organomation.com [organomation.com]
- 16. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
Navigating the Metabolome: A Guide to High-Resolution Mass Spectrometry for Metabolite Identification
Introduction: Deciphering the Language of Metabolism
Within every biological system, a symphony of chemical reactions is constantly at play, orchestrating the processes of life. The small molecules, or metabolites, involved in this symphony form the metabolome—a dynamic snapshot of an organism's physiological state. The comprehensive analysis of these metabolites, known as metabolomics, offers a powerful lens through which to understand health, disease, and the intricate interplay between genetics and the environment. High-Resolution Mass Spectrometry (HRMS) has emerged as the cornerstone of modern metabolomics, providing the sensitivity and specificity required to unravel the complexity of the metabolome and confidently identify its constituent parts.
This guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals embarking on the journey of metabolite identification using HRMS. We will move beyond a simple recitation of steps to explore the underlying principles and critical decisions that ensure a robust and successful metabolomics workflow.
The Foundation: Understanding High-Resolution Mass Spectrometry
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, are distinguished by their ability to measure m/z with exceptional accuracy and resolution.[1][2][3]
-
Mass Accuracy: This refers to the closeness of the measured mass to the true monoisotopic mass. Sub-parts-per-million (ppm) mass accuracy is routinely achieved with HRMS, which is crucial for determining the elemental composition of an unknown metabolite.[1]
-
Resolving Power: This is the ability to distinguish between two ions with very similar m/z values. High resolving power is essential for separating metabolites from interfering ions in complex biological matrices.[2]
The choice between different HRMS platforms often depends on the specific research question.
| Instrument Type | Key Advantages | Key Disadvantages | Typical Applications |
| Quadrupole Time-of-Flight (Q-TOF) | High acquisition speed, good dynamic range, robust. | Lower resolution compared to Orbitrap. | Untargeted screening, quantification. |
| Orbitrap | Ultra-high resolution and mass accuracy.[1][2] | Slower scan speed compared to Q-TOF, higher cost. | Confident structure elucidation, detailed profiling. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Highest available mass resolution and accuracy. | Very high cost, large footprint, requires superconducting magnet. | Specialized research requiring ultimate performance.[3] |
The Workflow: From Sample to Identification
A successful metabolite identification workflow is a multi-stage process, where each step critically influences the quality of the final results. This section will detail a comprehensive workflow, from initial sample handling to the confident identification of metabolites.
Part 1: Experimental Design and Sample Preparation - The Critical First Steps
The adage "garbage in, garbage out" is particularly true for metabolomics. Meticulous sample preparation is paramount for obtaining high-quality, reproducible data.
This protocol is designed for the untargeted analysis of a broad range of metabolites.
Rationale: The use of cold methanol serves a dual purpose: it precipitates proteins, which can interfere with the analysis, and simultaneously extracts a wide range of polar and moderately nonpolar metabolites.[4] The centrifugation step then separates the precipitated proteins from the metabolite-containing supernatant.
Materials:
-
Human plasma (stored at -80°C)
-
LC-MS grade methanol, pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of 4°C and >14,000 x g
-
Pipettes and sterile tips
Procedure:
-
Thaw frozen plasma samples on ice to minimize enzymatic activity.
-
In a 1.5 mL microcentrifuge tube, add 150 µL of cold (-20°C) methanol to a 50 µL aliquot of plasma.[4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Store the supernatant at -80°C until analysis.
Rationale: Homogenization in a solvent mixture is necessary to break down the complex tissue structure and efficiently extract metabolites. The choice of solvent can be tailored to the specific tissue type and the metabolites of interest.[5]
Materials:
-
Tissue sample (e.g., liver, brain), stored at -80°C
-
Extraction solvent (e.g., 80% methanol in water), pre-chilled to -80°C
-
Bead homogenizer and beads (e.g., ceramic)
-
Microcentrifuge capable of 4°C and >14,000 x g
Procedure:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a pre-chilled tube containing homogenization beads.
-
Add the appropriate volume of cold extraction solvent (e.g., 1 mL for 20-50 mg of tissue).[6]
-
Homogenize the sample using a bead homogenizer until the tissue is completely disrupted.
-
Incubate the homogenate at -20°C for 30 minutes to further precipitate proteins and lipids.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
Part 2: LC-HRMS Data Acquisition - Capturing the Metabolome
Liquid chromatography (LC) is coupled with HRMS to separate the complex mixture of metabolites before they enter the mass spectrometer. The choice of chromatographic method is critical for achieving broad metabolome coverage.
Chromatographic Strategies:
-
Reversed-Phase (RP) Chromatography: Ideal for separating nonpolar to moderately polar compounds. C18 columns are the workhorse of RP chromatography.[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Excellently suited for retaining and separating highly polar metabolites that are poorly retained in reversed-phase systems.[9][10]
For comprehensive metabolome coverage, it is often recommended to analyze samples using both RP and HILIC chromatography.[4][11]
This protocol provides a starting point for setting up an untargeted metabolomics experiment on a Q-TOF or Orbitrap instrument.
Rationale: The use of a gradient elution allows for the separation of metabolites with a wide range of polarities. The mass spectrometer is operated in both positive and negative ionization modes to maximize the number of detected metabolites, as some compounds ionize more efficiently as positive ions and others as negative ions.
Liquid Chromatography System:
-
Column: A C18 column (for RP) or an amide/silica column (for HILIC) with a particle size of <2 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Gradient (RP example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
High-Resolution Mass Spectrometer (Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes in separate runs.
-
Scan Range: m/z 70 - 1000.
-
Full Scan Resolution: >30,000 (Q-TOF) or >70,000 (Orbitrap).
-
Data Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
DDA: The instrument acquires a full scan, and then triggers MS/MS scans on the most intense precursor ions.
-
DIA: The instrument systematically fragments all ions within a specified m/z range, providing a more comprehensive fragmentation dataset.
-
Part 3: Data Processing and Metabolite Identification - From Raw Data to Biological Insight
The vast and complex datasets generated by HRMS require sophisticated software for processing and analysis.
Data Processing Software: Open-source platforms like XCMS [12][13][14][15] and MS-DIAL [16][17] are widely used in the metabolomics community. Vendor-specific software, such as Compound Discoverer (Thermo Fisher Scientific), also provides comprehensive data analysis solutions.
The Levels of Metabolite Identification:
The Metabolomics Standards Initiative (MSI) has established a four-level system for reporting metabolite identification confidence.[18][19][20][21]
-
Level 1: Confidently Identified Metabolites: Requires matching two or more orthogonal properties (e.g., retention time, m/z, and MS/MS fragmentation spectrum) to an authentic chemical standard analyzed under identical analytical conditions.[20]
-
Level 2: Putatively Annotated Compounds: Based on matching m/z and MS/MS data to spectral libraries, but without confirmation with an authentic standard in the same lab.[20]
-
Level 3: Putatively Characterized Compound Classes: Based on characteristic fragmentation patterns or physicochemical properties that suggest a particular class of compounds (e.g., glycerophospholipids).[20]
-
Level 4: Unknown Compounds: A spectral feature that can be consistently detected and quantified but has no confident identification.[20]
The Role of Spectral Libraries:
High-quality MS/MS spectral libraries are essential for achieving Level 2 and, ultimately, Level 1 identification.[22] These libraries contain fragmentation spectra from authentic chemical standards. Publicly available resources such as MassBank and the Human Metabolome Database (HMDB) are invaluable for the metabolomics community.
Ensuring Data Quality: The Importance of Quality Control
In untargeted metabolomics, where subtle changes in metabolite levels can be biologically significant, rigorous quality control (QC) is non-negotiable. The use of pooled QC samples is a widely adopted practice.[22][23]
Pooled QC Samples: A pooled QC sample is created by combining a small aliquot from every sample in the study. These QC samples are then injected periodically throughout the analytical run (e.g., every 5-10 samples).
The Purpose of Pooled QCs:
-
Monitoring System Stability: By analyzing the same sample repeatedly, any drift in instrument performance (e.g., changes in retention time or signal intensity) can be detected.
-
Data Filtering: Features with high variance in the QC samples can be flagged as unreliable and removed from the dataset.
-
Data Normalization: The signal intensity of metabolites in the analytical samples can be corrected based on the trends observed in the QC samples.
Conclusion: The Future of Metabolomics is High-Resolution
High-resolution mass spectrometry has revolutionized the field of metabolomics, providing an unprecedented view into the biochemical workings of biological systems. By combining meticulous experimental design, robust analytical methods, and sophisticated data analysis, researchers can confidently identify metabolites and translate these findings into meaningful biological insights. As instrumentation continues to improve and spectral libraries expand, the power of HRMS to unravel the complexities of the metabolome will only continue to grow, paving the way for new discoveries in medicine, biotechnology, and beyond.
References
-
An Optimised MS-Based Versatile Untargeted Metabolomics Protocol. (2023). MDPI. [Link]
-
LC-MS data preprocessing and analysis with xcms. (2025). Bioconductor. [Link]
-
An optimized LC-HRMS untargeted metabolomics workflow for multi-matrices investigations in the three-spined stickleback. (n.d.). PMC - PubMed Central. [Link]
-
Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021). Metabolomics Blog. [Link]
-
Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. (2024). NIH. [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (n.d.). PMC - PubMed Central. [Link]
-
Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. (2023). ACS Publications. [Link]
-
The role of reporting standards for metabolite annotation and identification in metabolomic studies. (2013). PMC - PubMed Central. [Link]
-
Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. (2023). NIH. [Link]
-
The Metabolomics Standards Initiative (MSI), Core Information For Metabolomics Reporting (CIMR). (n.d.). GitHub. [Link]
-
Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma. (2022). Frontiers. [Link]
-
LC MS Spectra Processing using XCMS. (2023). YouTube. [Link]
-
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidopsis thaliana shoot tissues. (2019). Protocols.io. [Link]
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. (2018). ResearchGate. [Link]
-
Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023). Phenomenex. [Link]
-
XCMS Online Usage Instructions. (2014). XCMS Online. [Link]
-
Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics. (n.d.). Agilent. [Link]
-
Alternate reversed-phase and hydrophilic interaction liquid chromatography coupled with mass spectrometry for broad coverage in metabolomics analysis. (2020). PubMed. [Link]
-
Improving metabolite identification in nontargeted metabolomic and lipidomic studies. (2024). Metabolon. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters. [Link]
-
Untargeted Metabolomics Data Processing Using FragHub and MS-DIAL Softwares. (2025). Protocols.io. [Link]
-
Metabolomics / Mass spectrometry: GC-MS data processing (with XCMS, RAMClustR, RIAssigner, and matchms) / Hands-on. (2023). Galaxy Training!. [Link]
-
Instrument-type effects on chemical isotope labeling LC-MS metabolome analysis: Quadrupole time-of-flight MS vs. Orbitrap MS. (2022). PubMed. [Link]
-
MS-DIAL software parameters for processing untargeted metabolomics data acquired on the ZenoTOF 7600 system. (n.d.). SCIEX. [Link]
-
Plant Metabolomic Workflows Using Reversed-Phase LC and HILIC with ESI-TOF-MS. (2019). Spectroscopy. [Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Biocompare. [Link]
-
LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. (2018). PMC - NIH. [Link]
-
The Gold Standard for Actionable Metabolomics. (n.d.). Metabolon. [Link]
-
Introduction to XCMS in R. (n.d.). University of North Carolina at Charlotte. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Frontiers | Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]
- 7. An optimized LC-HRMS untargeted metabolomics workflow for multi-matrices investigations in the three-spined stickleback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternate reversed-phase and hydrophilic interaction liquid chromatography coupled with mass spectrometry for broad coverage in metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. LC-MS data preprocessing and analysis with xcms [bioconductor.org]
- 13. youtube.com [youtube.com]
- 14. XCMS Online Usage Instructions [xcmsonline.scripps.edu]
- 15. uab.edu [uab.edu]
- 16. Untargeted Metabolomics Data Processing Using FragHub and MS-DIAL Softwares [protocols.io]
- 17. sciex.com [sciex.com]
- 18. The role of reporting standards for metabolite annotation and identification in metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GitHub - MSI-Metabolomics-Standards-Initiative/CIMR: The Metabolomics Standards Initiative (MSI), Core Information For Metabolomics Reporting (CIMR) [github.com]
- 20. Unknown Metabolites Identification - Creative Proteomics [creative-proteomics.com]
- 21. metabolon.com [metabolon.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy Lansoprazole Sulfide in Pharmacokinetic Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Hydroxy Lansoprazole Sulfide in pharmacokinetic (PK) studies of lansoprazole and its enantiomer, dexlansoprazole. This document outlines the metabolic relevance of this specific analyte, its critical role as a reference standard, and detailed protocols for its application in bioanalytical method development and in vitro metabolism studies.
Introduction: The Metabolic Landscape of Lansoprazole
Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver primarily mediated by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[1] This biotransformation results in several metabolites, with 5-hydroxylansoprazole and lansoprazole sulfone being the most abundant in plasma.[1] Understanding the complete metabolic profile of a drug is a cornerstone of pharmacokinetic analysis, as metabolites can contribute to the parent drug's efficacy, exhibit their own pharmacological activity, or be associated with adverse effects.
While 5-hydroxylansoprazole is a well-documented major metabolite, other hydroxylated forms, such as 4-Hydroxy Lansoprazole Sulfide, are also of significant interest in comprehensive pharmacokinetic and safety assessments. This particular metabolite, also identified as a metabolite of dexlansoprazole, provides a more complete picture of the drug's disposition.[2] Furthermore, as an identified impurity, its quantification is crucial for quality control in drug manufacturing and formulation.
Physicochemical Properties and Significance of 4-Hydroxy Lansoprazole Sulfide
Accurate pharmacokinetic analysis relies on the availability of well-characterized reference standards for both the parent drug and its metabolites. 4-Hydroxy Lansoprazole Sulfide serves this critical role.
Table 1: Physicochemical Properties of 4-Hydroxy Lansoprazole Sulfide
| Property | Value | Source |
| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfanyl]-1H-benzimidazol-4-ol | PubChem[2] |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | PubChem[2] |
| Molecular Weight | 369.4 g/mol | PubChem[2] |
| CAS Number | 131926-95-9 | PubChem[2] |
| Synonyms | 4-Hydroxy dexlansoprazole sulfide, 6-Hydroxy Lansoprazole Sulfide, 4-Hydroxylansoprazole-sulfide | PubChem[2] |
The significance of utilizing 4-Hydroxy Lansoprazole Sulfide in pharmacokinetic studies is threefold:
-
Comprehensive Metabolite Profiling: Its inclusion in bioanalytical methods allows for a more complete characterization of lansoprazole's metabolic fate, which is a key requirement for regulatory submissions.
-
Reference Standard for Bioanalysis: As a certified reference material, it is essential for the validation of analytical methods used to quantify lansoprazole and its metabolites in biological matrices such as plasma, urine, and feces.
-
Impurity Quantification: Given its classification as a potential impurity, its accurate measurement is vital for ensuring the quality and safety of the final drug product.
Metabolic Pathway of Lansoprazole
The metabolic conversion of lansoprazole is a complex process involving multiple enzymatic steps. The following diagram illustrates the principal metabolic pathways leading to the formation of its major metabolites, including the conceptual placement of hydroxylated sulfide metabolites.
Caption: Metabolic pathway of Lansoprazole.
Application Protocol: Bioanalytical Method Development and Validation using LC-MS/MS
The following protocol outlines the use of 4-Hydroxy Lansoprazole Sulfide as a reference standard for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lansoprazole and its key metabolites in human plasma.
Objective
To establish a robust and sensitive LC-MS/MS method for the determination of lansoprazole, 5-hydroxylansoprazole, lansoprazole sulfone, and 4-Hydroxy Lansoprazole Sulfide in human plasma to support pharmacokinetic studies.
Materials and Reagents
-
Reference standards: Lansoprazole, 5-hydroxylansoprazole, lansoprazole sulfone, 4-Hydroxy Lansoprazole Sulfide, and a suitable internal standard (e.g., a deuterated analog of lansoprazole).
-
Human plasma (with appropriate anticoagulant).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable modifier).
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable reversed-phase analytical column (e.g., C18).
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Caption: Bioanalytical workflow for metabolite quantification.
Detailed Protocol Steps
-
Preparation of Stock and Working Solutions:
-
Accurately weigh and dissolve each reference standard and the internal standard in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).
-
Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
-
Sample Extraction:
-
To an aliquot of plasma sample (e.g., 100 µL), add the internal standard.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) or conduct solid-phase extraction for a cleaner sample.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Optimize the mass spectrometric conditions for each analyte and the internal standard in both positive and negative ionization modes to determine the most sensitive precursor and product ions for multiple reaction monitoring (MRM).
-
Develop a chromatographic method that provides adequate separation of all analytes from each other and from endogenous plasma components.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Example Validation Parameters
The following table presents a hypothetical set of acceptance criteria for the validation of the bioanalytical method.
Table 2: Example Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under various storage and handling conditions |
Application in In Vitro Metabolism Studies
4-Hydroxy Lansoprazole Sulfide can also be utilized in in vitro studies to investigate the specific enzymes responsible for its formation.
Protocol: Metabolite Identification in Human Liver Microsomes (HLMs)
-
Incubate lansoprazole sulfide with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
At various time points, quench the reaction and extract the analytes.
-
Analyze the samples by LC-MS/MS, using the 4-Hydroxy Lansoprazole Sulfide reference standard to confirm the identity of the metabolite by comparing retention times and mass spectra.
-
To identify the specific CYP enzymes involved, perform incubations with a panel of recombinant human CYP enzymes or use selective chemical inhibitors.
Conclusion
The inclusion of 4-Hydroxy Lansoprazole Sulfide as a reference standard in pharmacokinetic studies is indispensable for a thorough understanding of the disposition of lansoprazole and dexlansoprazole. Its use in validated bioanalytical methods ensures the generation of high-quality data that is essential for regulatory submissions and for making informed decisions during drug development. The protocols outlined in these application notes provide a robust framework for the successful application of this critical metabolite in both clinical and non-clinical pharmacokinetic assessments.
References
-
Lansoprazole Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
-
4-Hydroxy Lansoprazole Sulfide. PubChem. Available at: [Link]
Sources
Application Note & Protocol: Quantitative Bioanalysis of Lansoprazole and its Metabolite, Lansoprazole Sulfide, Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide and detailed protocol for the quantitative analysis of lansoprazole and its primary metabolite, lansoprazole sulfide, in biological matrices such as human plasma. The method employs a stable isotope-labeled internal standard, deuterated lansoprazole sulfide (lansoprazole sulfide-d4), to ensure the highest level of accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring robust and reliable quantification of these compounds.
Introduction: The Imperative for an Ideal Internal Standard
Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[1][2] Its therapeutic efficacy is governed by its pharmacokinetic profile, which necessitates its accurate quantification in biological fluids. Lansoprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C19 and CYP3A4), into several metabolites, including lansoprazole sulfide.[3][4] The simultaneous measurement of both the parent drug and its metabolites is often crucial for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[5][6] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[7] To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[8] The ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample processing and ionization, thereby compensating for any potential variations.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry because their physicochemical properties are nearly identical to those of the analyte. This application note details a robust method using deuterated lansoprazole sulfide (lansoprazole sulfide-d4) for the precise quantification of lansoprazole and lansoprazole sulfide.
Rationale for Selecting Deuterated Lansoprazole Sulfide
The choice of an internal standard is critical and should be justified based on scientific principles. While structural analogs like pantoprazole or omeprazole have been used in lansoprazole assays, they may not perfectly mimic the behavior of the analyte and its metabolite in every aspect of the analysis (e.g., extraction recovery, chromatographic retention, and ionization efficiency).[5]
Deuterated lansoprazole sulfide (lansoprazole sulfide-d4) offers several distinct advantages:
-
Compensates for Analyte and Metabolite Behavior: As the deuterated analog of a major metabolite, it closely tracks the analytical behavior of the native lansoprazole sulfide. Given the structural similarity, it also serves as an excellent internal standard for the parent drug, lansoprazole, especially when their chromatographic retention times are similar.
-
Minimizes Matrix Effects: Matrix effects are a primary source of imprecision in bioanalysis. Since lansoprazole sulfide-d4 has the same molecular structure and polarity as the endogenous metabolite, it experiences virtually identical ion suppression or enhancement, leading to a more accurate analyte-to-IS response ratio.[7]
-
Co-elution without Interference: Due to the negligible effect of deuterium substitution on chromatographic retention, lansoprazole sulfide-d4 co-elutes with the native lansoprazole sulfide. Its mass difference ensures that it is distinctly detected by the mass spectrometer without any cross-talk.
-
High Purity and Isotopic Enrichment: Commercially available deuterated standards typically have high chemical (>99%) and isotopic (≥98%) purity, which is essential for reliable quantification.[7]
Caption: Logical flow for selecting a stable isotope-labeled internal standard.
Experimental Protocol
This protocol outlines a method for the simultaneous quantification of lansoprazole and lansoprazole sulfide in human plasma.
Materials and Reagents
-
Reference Standards: Lansoprazole (≥98% purity), Lansoprazole Sulfide (≥98% purity), Lansoprazole Sulfide-d4 (≥98% purity, ≥98% isotopic enrichment).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lansoprazole, lansoprazole sulfide, and lansoprazole sulfide-d4 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions of lansoprazole and lansoprazole sulfide with 50:50 (v/v) methanol:water to prepare a series of combined working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the lansoprazole sulfide-d4 stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards/QCs, or study sample) into the corresponding tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL lansoprazole sulfide-d4) to all tubes except the blank (add 10 µL of 50:50 methanol:water to the blank).
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following precursor-to-product ion transitions are monitored. Collision energies (CE) and other compound-dependent parameters should be optimized by infusing individual standard solutions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| Lansoprazole | 370.1 | 252.1 | Optimized (e.g., 25 eV) |
| Lansoprazole Sulfide | 354.1 | 237.1 | Optimized (e.g., 30 eV) |
| Lansoprazole Sulfide-d4 (IS) | 358.1 | 241.1 | Optimized (e.g., 30 eV) |
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability. Key validation parameters are summarized below with representative acceptance criteria.
Selectivity and Specificity
-
Procedure: Analyze at least six different blank plasma lots to check for interferences at the retention times of the analytes and IS.
-
Acceptance Criteria: Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analytes and <5% for the IS.
Linearity and Range
-
Procedure: A calibration curve consisting of a blank, a zero standard, and 8 non-zero standards is prepared and analyzed.
-
Acceptance Criteria: A linear regression with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) of ≥0.99. Back-calculated concentrations of standards should be within ±15% of nominal values (±20% for LLOQ).
| Analyte | Range (ng/mL) | Regression Model | Weighting | r² |
| Lansoprazole | 1 - 2000 | Linear | 1/x² | >0.995 |
| Lansoprazole Sulfide | 0.5 - 500 | Linear | 1/x² | >0.995 |
Accuracy and Precision
-
Procedure: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) on at least three separate days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Example Inter-day Accuracy & Precision Data:
| Analyte | QC Level (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lansoprazole | 1 (LLOQ) | 1.08 | 108.0 | 9.5 |
| 3 (Low) | 2.91 | 97.0 | 6.8 | |
| 150 (Mid) | 154.5 | 103.0 | 5.2 | |
| 1500 (High) | 1470.0 | 98.0 | 4.1 | |
| Lansoprazole Sulfide | 0.5 (LLOQ) | 0.47 | 94.0 | 11.2 |
| 1.5 (Low) | 1.56 | 104.0 | 7.5 | |
| 75 (Mid) | 72.0 | 96.0 | 6.1 | |
| 375 (High) | 382.5 | 102.0 | 4.8 |
Matrix Effect and Recovery
-
Procedure: Compare the response of analytes/IS in extracted post-spiked samples to that in neat solutions (Matrix Effect) and compare the response in pre-spiked extracted samples to post-spiked extracted samples (Recovery).
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across different lots should be ≤15%. Recovery should be consistent and reproducible.
Conclusion
The described LC-MS/MS method, utilizing deuterated lansoprazole sulfide as an internal standard, provides a robust, selective, and highly reliable approach for the simultaneous quantification of lansoprazole and its metabolite, lansoprazole sulfide, in human plasma. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability, especially matrix effects, thereby ensuring data integrity in regulated bioanalysis. This protocol offers a solid foundation for researchers to implement and further optimize for their specific drug development and clinical research needs.
References
-
Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). Bentham Open. Available at: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). U.S. Food and Drug Administration. Available at: [Link]
-
Song, M., et al. (2009). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry. Available at: [Link]
-
Lansoprazole Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
-
Oliveira, C. H., et al. (2002). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Del-Re, M., et al. (2019). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Taylor & Francis Online. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (2013). Journal of Neurogastroenterology and Motility. Available at: [Link]
-
Liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) determination of lansoprazole in human plasma. (2014). ResearchGate. Available at: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). U.S. Food and Drug Administration. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2012). Waters Corporation. Available at: [Link]
-
Mdanda, S., et al. (2017). Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent. Biomedical Chromatography. Available at: [Link]
-
What is the mechanism of Lansoprazole?. Patsnap Synapse. Available at: [Link]
-
Lansoprazole sulfide. Shimadzu Chemistry & Diagnostics. Available at: [Link]
-
Del-Re, M., et al. (2019). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Taylor & Francis Online. Available at: [Link]
-
Clinical pharmacokinetics of lansoprazole. (1996). PubMed. Available at: [Link]
-
Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). ACS Publications. Available at: [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link]
-
Lansoprazole Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Isolation of Lansoprazole Degradation Products Using Preparative High-Performance Liquid Chromatography
Abstract
This technical guide provides a detailed methodology for the isolation of lansoprazole degradation products using preparative High-Performance Liquid Chromatography (HPLC). Lansoprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities that require isolation for structural elucidation and toxicological evaluation.[1] This document outlines a systematic approach, commencing with forced degradation studies to generate the target impurities, followed by the development and optimization of an analytical HPLC method. Subsequently, a robust protocol for scaling up to preparative HPLC is detailed, covering critical aspects such as column selection, mobile phase optimization, sample loading, and fraction collection. This guide is intended for researchers, scientists, and drug development professionals engaged in impurity profiling and purification of pharmaceuticals.
Introduction: The Imperative of Impurity Isolation
Lansoprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders.[2] As with many active pharmaceutical ingredients (APIs), lansoprazole can degrade during synthesis, formulation, and storage, leading to the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher. This necessitates the isolation of these degradation products in sufficient quantities and high purity for spectroscopic analysis (e.g., NMR, MS) and to serve as reference standards for analytical method validation.
Preparative HPLC is a powerful technique for isolating and purifying individual components from complex mixtures in the pharmaceutical industry.[3][4] It operates on the same principles as analytical HPLC but is designed to handle larger sample loads to yield milligram to gram quantities of purified material.[3] The primary objective shifts from quantification to the isolation of a target compound with the highest possible purity and recovery.[5][6]
This application note provides a comprehensive workflow, from generating lansoprazole degradation products to their successful isolation via preparative HPLC.
Generation of Degradation Products: Forced Degradation Studies
To generate the degradation products for isolation, forced degradation (or stress testing) of lansoprazole is performed under various conditions as stipulated by ICH guidelines. These studies intentionally degrade the API to produce the likely degradation products that could form under normal storage conditions.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve lansoprazole in a solution of 0.1 M hydrochloric acid and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M sodium hydroxide.
-
Base Hydrolysis: Dissolve lansoprazole in a solution of 0.1 M sodium hydroxide and heat at 60°C for 4 hours. Neutralize the solution with 0.1 M hydrochloric acid.
-
Oxidative Degradation: Dissolve lansoprazole in a solution of 3% hydrogen peroxide and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid lansoprazole powder to 105°C in a hot air oven for 24 hours.
-
Photolytic Degradation: Expose solid lansoprazole powder to UV light (254 nm) and visible light in a photostability chamber.
Causality behind the choices: These specific conditions are chosen because they represent common environmental stresses that a drug substance might encounter. Acid and base hydrolysis mimic potential degradation in the gastrointestinal tract or during formulation with acidic or basic excipients. Oxidation simulates exposure to air, while thermal and photolytic studies assess the impact of heat and light during storage and handling.
Analytical Method Development: The Foundation for Scaling Up
A well-resolved and robust analytical HPLC method is the cornerstone of a successful preparative separation. The goal at this stage is to achieve baseline separation of the parent drug from all major degradation products.
Table 1: Optimized Analytical HPLC Conditions for Lansoprazole and its Degradation Products
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-30 min: 20-80% B, 30-35 min: 80% B, 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Rationale for Method Parameters: A C18 column is selected for its versatility in reversed-phase chromatography, suitable for separating the moderately polar lansoprazole and its degradation products. A buffered mobile phase (ammonium acetate) is used to maintain a consistent pH, which is crucial for the reproducible ionization state and retention of the analytes. Acetonitrile is a common organic modifier providing good peak shape and lower backpressure compared to methanol. A gradient elution is necessary to resolve compounds with a range of polarities within a reasonable timeframe. The detection wavelength of 285 nm is chosen based on the UV absorbance maxima of lansoprazole.
Scaling Up to Preparative HPLC: From Micrograms to Milligrams
The transition from an analytical to a preparative scale requires a systematic approach to maintain the separation quality while significantly increasing the sample load.[7] The primary goal is to maximize throughput without sacrificing the resolution between the target impurity and adjacent peaks.
4.1. The Scaling Factor Calculation
The key to a successful scale-up is to maintain a constant linear velocity of the mobile phase. The flow rate for the preparative column can be calculated using the following equation:
Fprep = Fanal × ( d2prep / d2anal )
Where:
-
Fprep is the flow rate of the preparative column.
-
Fanal is the flow rate of the analytical column.
-
dprep is the internal diameter of the preparative column.
-
danal is the internal diameter of the analytical column.
4.2. Sample Loading and Solubility
A critical aspect of preparative HPLC is maximizing the amount of sample loaded onto the column in each run. This is often limited by the solubility of the crude mixture in the mobile phase. Lansoprazole is freely soluble in dimethylformamide (DMF) and soluble in methanol, but practically insoluble in water.[8][9][10] Therefore, the crude degraded sample should be dissolved in a minimal amount of a strong solvent like DMF or DMSO, and then diluted with the mobile phase to a concentration that avoids precipitation upon injection.
Table 2: Comparison of Analytical and Preparative HPLC Parameters
| Parameter | Analytical | Preparative |
| Column ID | 4.6 mm | 21.2 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | 500 - 2000 µL |
| Sample Load | Micrograms | Milligrams |
Justification for Preparative Parameters: A wider column diameter (e.g., 21.2 mm) is chosen to accommodate a larger sample load. A larger particle size (e.g., 10 µm) is often used in preparative columns to reduce backpressure at higher flow rates, although this may lead to some loss in efficiency. The flow rate is scaled up proportionally to the column diameter to maintain the separation profile. The injection volume is significantly increased to load a substantial amount of the crude mixture.
Detailed Protocol for Preparative HPLC Isolation
This protocol outlines the step-by-step procedure for isolating a target degradation product.
5.1. Equipment and Materials
-
Preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector, and a fraction collector.
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm).
-
HPLC-grade solvents (Acetonitrile, Water).
-
Ammonium Acetate (reagent grade).
-
Crude lansoprazole degradation mixture.
-
Glass vials for fraction collection.
-
Rotary evaporator for solvent removal.
5.2. Step-by-Step Methodology
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition (20% Acetonitrile in 0.01 M Ammonium Acetate) at the calculated flow rate (e.g., 21.2 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known quantity of the crude degradation mixture in a minimal volume of DMF or methanol. Dilute with the initial mobile phase, ensuring the sample remains fully dissolved. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Injection and Separation: Inject a large volume (e.g., 1 mL) of the prepared sample onto the column. Run the same gradient profile as the analytical method, adjusting the segment times to account for the different column volume and flow rate.
-
Fraction Collection: Monitor the chromatogram in real-time. Use the UV detector signal to trigger the fraction collector. Collect the eluent corresponding to the peak of the target degradation product into separate vials. It is advisable to collect fractions across the entire peak (start, apex, and tail) to assess purity.
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level (e.g., >95%). Remove the organic and aqueous solvents using a rotary evaporator under reduced pressure. A final lyophilization step may be necessary to obtain a dry, solid powder of the isolated impurity.
-
Repeat Injections: Repeat the injection and collection cycle until the desired amount of the purified degradation product is obtained.
Visualization of the Isolation Workflow
The following diagram illustrates the complete workflow from the generation of degradation products to their final isolation.
Caption: Workflow for Preparative HPLC Isolation of Lansoprazole Degradation Products.
Characterization of Isolated Impurities
Once isolated, the degradation products should be subjected to structural elucidation using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): To determine the complete chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
This comprehensive characterization is essential for confirming the identity of the degradation products and for understanding the degradation pathways of lansoprazole.
Conclusion
The successful isolation of pharmaceutical degradation products is a critical step in drug development and quality control. This application note has provided a detailed and systematic protocol for the isolation of lansoprazole degradation products using preparative HPLC. By starting with a well-developed analytical method and applying logical scaling principles, it is possible to efficiently purify these impurities for further characterization. This self-validating system ensures that the isolated compounds are of high purity, thereby upholding the principles of scientific integrity and regulatory compliance.
References
-
LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database. Retrieved from [Link]
-
Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]
-
Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Agilent Technologies. (2023, June 29). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]
-
Meher, M. K., et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What is Preparative HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solubility of Lansoprazole in different solvents. Retrieved from [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles and Practical Aspects of Preparative Liquid Chromatography. Retrieved from [Link]
-
Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from [Link]
-
ResearchGate. (2014, April 17). How can I scale up from analytical to preparative HPLC?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). PREVACID (lansoprazole) Label. Retrieved from [Link]
-
Semantic Scholar. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]
-
ACS Combinatorial Science. (n.d.). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. Retrieved from [Link]
-
PubMed. (2023). HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation. Retrieved from [Link]
-
U.S. Pharmacist. (2015, December 14). Lansoprazole 3 mg/mL Oral Suspension. Retrieved from [Link]
-
MDPI. (n.d.). Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets. Retrieved from [Link]
Sources
- 1. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 7. waters.com [waters.com]
- 8. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Welcome to the technical support center for the chromatographic analysis of lansoprazole and its related substances. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phase conditions for robust and accurate separation. Here, we will delve into the scientific principles behind method development and provide practical, field-proven solutions to common challenges encountered in the laboratory.
Understanding the Chemistry: Why Lansoprazole Separation is a Challenge
Lansoprazole, a proton pump inhibitor, is a substituted benzimidazole that is notoriously unstable in acidic conditions.[1][2] Its degradation pathway is complex, leading to various related compounds, most notably Lansoprazole Sulfone (USP Related Compound A) and Lansoprazole Sulfide (USP Related Compound B).[3][4] The primary challenge in chromatographic separation lies in achieving adequate resolution between the active pharmaceutical ingredient (API) and these closely related impurities, all while preventing on-column degradation.
The key to mastering this separation is a thorough understanding of the physicochemical properties of lansoprazole, particularly its ionization behavior. Lansoprazole has two main ionizable groups: the pyridine nitrogen, which is weakly basic, and the benzimidazole N-H group, which is weakly acidic.
-
Pyridine Nitrogen (pKa ≈ 4.0): This is the most relevant pKa for typical reversed-phase HPLC.[5][6] At a mobile phase pH below this value, the pyridine nitrogen will be protonated, making the molecule more polar and thus less retained on a C18 column.
-
Benzimidazole N-H (pKa ≈ 8.8): This group is acidic. At a mobile phase pH above this value, the N-H group will be deprotonated, giving the molecule a negative charge.
Controlling the ionization state of lansoprazole and its impurities through careful mobile phase pH selection is paramount for achieving reproducible retention times and symmetrical peak shapes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the separation of lansoprazole and its related compounds in a question-and-answer format.
Q1: Why is my lansoprazole peak tailing?
Answer:
Peak tailing for lansoprazole is a frequent issue, primarily caused by secondary interactions between the basic pyridine nitrogen of the molecule and residual silanol groups on the silica-based stationary phase of the HPLC column.[7] These silanol groups can become ionized at mid-range pH values, leading to strong, undesirable ionic interactions with the protonated lansoprazole molecule. This results in a portion of the analyte being more strongly retained, causing the peak to tail.
Troubleshooting Steps:
-
Incorporate a Tailing Inhibitor: The most effective solution is to add a small amount of a basic amine, such as triethylamine (TEA), to the mobile phase.[4] TEA acts as a competitive base, binding to the active silanol sites on the stationary phase and masking them from interacting with lansoprazole. A typical concentration of TEA is 0.1% (v/v).
-
Adjust Mobile Phase pH: Operating at a pH that suppresses the ionization of either the silanol groups or the lansoprazole molecule can significantly improve peak shape.
-
Low pH (e.g., pH 3.0): At this pH, the majority of silanol groups are not ionized, reducing the potential for secondary interactions. However, be mindful of lansoprazole's instability in acidic conditions.[1]
-
High pH (e.g., pH 7.0 or higher): At a neutral or slightly basic pH, the pyridine nitrogen of lansoprazole is not protonated, minimizing its interaction with any ionized silanols. The USP method for lansoprazole related compounds recommends a mobile phase pH of 7.0.[1]
-
-
Use a Modern, End-Capped Column: Columns with advanced end-capping technology have a much lower concentration of residual silanol groups, making them less prone to causing peak tailing with basic compounds. If you are using an older column, consider upgrading to a more modern one.
Troubleshooting Flowchart for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing for lansoprazole.
Q2: I'm having difficulty resolving Lansoprazole from its Sulfone and Sulfide impurities. What should I do?
Answer:
Achieving baseline separation between lansoprazole, lansoprazole sulfone, and lansoprazole sulfide is critical for accurate impurity profiling. These compounds have very similar structures, making their separation challenging. The key is to exploit the subtle differences in their polarity and ionization.
Optimization Strategies:
-
Employ a Gradient Elution: An isocratic mobile phase may not provide sufficient resolving power. A gradient elution, starting with a weaker mobile phase (higher aqueous content) and gradually increasing the organic solvent (acetonitrile or methanol) concentration, is highly recommended. The USP method utilizes a gradient for the separation of lansoprazole and its related compounds.[1][4]
-
Optimize the Mobile Phase pH: The ionization state of these compounds can be slightly different, and adjusting the pH can alter their relative retention times. A pH of 7.0, as recommended by the USP, is a good starting point.[1] Experimenting with small pH adjustments (e.g., from 6.8 to 7.2) can sometimes fine-tune the selectivity.
-
Adjust the Organic Modifier: While acetonitrile is commonly used, switching to or blending with methanol can change the selectivity of the separation. Methanol is a more polar solvent and can have different interactions with the analytes and the stationary phase. Try replacing a portion of the acetonitrile with methanol to see if resolution improves.
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance resolution, although it will lead to longer retention times and broader peaks. This is a trade-off that needs to be carefully considered.
Table 1: Example Gradient Program for Lansoprazole and Related Compounds (Based on USP Method) [1]
| Time (min) | % Aqueous (Solution A) | % Organic (Solution B)* | Elution |
| 0 | 90 | 10 | Isocratic |
| 40 | 20 | 80 | Linear Gradient |
| 50 | 20 | 80 | Isocratic |
| 51 | 90 | 10 | Return to Initial |
| 60 | 90 | 10 | Equilibration |
*Solution B: Acetonitrile, water, and triethylamine (160:40:1) with a pH of 7.0
Q3: My retention times are drifting. What are the likely causes and solutions?
Answer:
Retention time drift can be a frustrating issue, leading to inconsistent results. For lansoprazole analysis, the most common culprits are related to mobile phase preparation and column stability, especially given the compound's pH sensitivity.
Troubleshooting Checklist:
-
Mobile Phase pH Instability: If your mobile phase is not adequately buffered, its pH can change over time due to the absorption of atmospheric CO2. This is particularly problematic for unbuffered or weakly buffered mobile phases.
-
Solution: Ensure your mobile phase is properly buffered. If using a buffer, prepare it fresh daily. The use of triethylamine adjusted with phosphoric acid, as in the USP method, provides some buffering capacity.[1]
-
-
Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, is a common cause of retention time shifts.
-
Solution: Increase the column equilibration time at the end of your gradient program. Ensure that the pressure has stabilized before injecting the next sample.
-
-
Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time, leading to shorter retention times.
-
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase regularly.
-
Logical Relationship Diagram for Retention Time Drift
Caption: Common causes and solutions for retention time instability in lansoprazole analysis.
Experimental Protocols
Protocol 1: Preparation of USP-Compliant Mobile Phase for Lansoprazole Related Compounds
This protocol describes the preparation of the mobile phase as specified in the USP monograph for lansoprazole chromatographic purity.[1]
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Triethylamine (TEA), >=99.5%
-
Phosphoric Acid (ACS Grade)
Procedure:
-
Solution A (Aqueous Phase):
-
Dispense 1 L of HPLC grade water into a clean mobile phase reservoir.
-
-
Solution B (Organic Phase):
-
In a 1 L volumetric flask, combine:
-
800 mL of Acetonitrile
-
200 mL of HPLC grade Water
-
5 mL of Triethylamine
-
-
Mix thoroughly.
-
Adjust the pH of the solution to 7.0 ± 0.05 with phosphoric acid. Use a calibrated pH meter for accurate measurement.
-
Filter the final solution through a 0.45 µm membrane filter to remove any particulates.
-
Degas the solution using sonication or vacuum filtration before use.
-
-
System Setup:
-
Connect the mobile phase reservoirs to the appropriate lines on your HPLC system.
-
Set up the gradient program as outlined in Table 1.
-
Ensure the system is thoroughly purged with the new mobile phase before starting the analysis.
-
References
-
Battu, S. and Pottabathini, V. (2015) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. Available at: [Link]
-
PubChem. Lansoprazole. National Center for Biotechnology Information. Available at: [Link]
-
Al-Momani, I. F. (2010). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and Human Plasma. American Journal of Analytical Chemistry, 1(1), 34-40. Available at: [Link]
-
Reddy, G. M., Mukkanti, K., & Reddy, P. P. (2008). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Synthetic Communications, 38(20), 3477–3489. Available at: [Link]
-
Ramulu, K., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. Available at: [Link]
-
Sivem Pharmaceuticals ULC. (2015). Product Monograph - Lansoprazole. Available at: [Link]
Sources
- 1. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. Lansoprazole | 103577-45-3 [chemicalbook.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Lansoprazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 4-Hydroxy Lansoprazole Sulfide in ESI-MS
The following technical support guide is designed to address the specific challenges of ionizing 4-Hydroxy Lansoprazole Sulfide (and related benzimidazole sulfide metabolites) in ESI-MS.
Topic: Optimization of Ionization Efficiency for 4-Hydroxy Lansoprazole Sulfide Technique: LC-ESI-MS/MS (Positive Mode) Target Analyte: 4-Hydroxy Lansoprazole Sulfide (C₁₆H₁₄F₃N₃O₂S, MW: ~369.4 Da)
Executive Summary & Compound Profile
The Challenge: Researchers often encounter poor sensitivity for 4-Hydroxy Lansoprazole Sulfide compared to its parent drug (Lansoprazole) or sulfone metabolites. This is typically due to two competing physicochemical factors:
-
Protonation Difficulty: The sulfide ether linkage reduces the polarity of the molecule compared to the sulfoxide (parent), requiring a strictly acidic environment for efficient protonation of the benzimidazole core.
-
In-Source Oxidation: The sulfide moiety is highly susceptible to oxidative conversion to sulfoxide (+16 Da) within the hot ESI source, effectively "diluting" the signal of the target mass.
Compound Physicochemical Profile:
| Feature | Characteristic | Impact on ESI-MS |
|---|---|---|
| Core Structure | Benzimidazole + Pyridine | Basic nitrogens (pKa ~4.0–5.5) require pH < 4.0 for [M+H]⁺ generation. |
| Sulfur State | Sulfide (-S-) | Hydrophobic; prone to oxidation to Sulfoxide (-S=O-). |
| Hydroxyl Group | 4-position (Benzimidazole) | Increases polarity but can lead to solvent adducts if desolvation is incomplete. |
| LogP | Moderate-High | Requires high organic content for elution, which benefits ESI desolvation. |
Diagnostic Workflow
Use this decision tree to identify the root cause of signal loss.
Figure 1: Diagnostic logic for isolating ionization failures specific to sulfide-containing benzimidazoles.
Technical Q&A: Troubleshooting Guide
Section A: Chemistry & Ionization Physics
Q1: I am using neutral Ammonium Acetate buffers, but the signal is weak. Why? A: At neutral pH, the benzimidazole nitrogen (pKa ~5.4) is only partially protonated. Unlike the sulfoxide parent drug, the sulfide metabolite is less polar and relies heavily on the basicity of the benzimidazole ring for ionization.
-
Mechanism: In neutral conditions, the equilibrium shifts toward the neutral molecule, which does not fly in ESI+. Furthermore, neutral pH promotes the formation of sodium adducts ([M+Na]⁺, m/z 392) rather than the protonated ion ([M+H]⁺, m/z 370).
-
Solution: You must drive the pH at least 2 units below the pKa. Switch to 0.1% Formic Acid (pH ~2.7) to force protonation.
Q2: I see a significant peak at m/z 386 (M+16). Is my sample degrading? A: Not necessarily in the vial, but likely in the source. This is a classic "In-Source Oxidation" artifact.
-
Causality: The high voltage (3–5 kV) and high temperature (400°C+) of the ESI source can electrochemically oxidize the sulfide (-S-) to a sulfoxide (-S=O-). This depletes your target ion (m/z 370) and creates a false "metabolite" signal.
-
Validation: Inject the standard at different source temperatures (e.g., 200°C vs 500°C). If the M+16 peak decreases at lower temperatures, the oxidation is instrumental, not biological.
Section B: Mobile Phase & Chromatography
Q3: Can I use Trifluoroacetic Acid (TFA) to improve protonation? A: Avoid TFA if possible. While TFA is a strong acid and will ensure protonation, it causes severe ion suppression in ESI. The trifluoroacetate anion pairs strongly with the positively charged analyte in the droplet, preventing it from entering the gas phase (the "Ion Pairing Effect").
-
Alternative: Use Difluoroacetic acid (DFA) or high-purity Formic Acid (0.1%). If you must use TFA for chromatography reasons, keep it <0.01% and add propionic acid to displace it.
Q4: The peak shape is broad. How does this affect ionization? A: Broad peaks reduce the signal-to-noise ratio (SNR). 4-Hydroxy Lansoprazole Sulfide is hydrophobic. If your starting gradient condition is too aqueous, the compound may precipitate or stick to the column head.
-
Protocol: Ensure your gradient starts with at least 5-10% organic solvent to keep the sulfide soluble, and use a C18 column with high carbon load (or a polar-embedded group) to maintain sharp peak shape.
Section C: Hardware & Source Parameters
Q5: What are the optimal source settings to prevent oxidation while maintaining signal? A: You need to balance desolvation (requires heat) with stability (requires cool).
-
Temperature: Lower the desolvation gas temperature. Start at 300°C and step down to 200°C.
-
Capillary Voltage: High voltage drives redox reactions. Lower the capillary voltage to 1.5 – 2.5 kV (standard is often 3.5 kV).
-
Gas Flow: Increase the nebulizer and desolvation gas flow rates. High gas flow aids desolvation mechanically (shear force) rather than thermally, preserving the sulfide bond.
Optimized Experimental Protocol
Objective: Maximize [M+H]⁺ intensity for 4-Hydroxy Lansoprazole Sulfide while minimizing in-source oxidation.
Step 1: Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid (Avoid Methanol if transesterification or high backpressure is an issue, though Methanol is generally acceptable).
-
Note: Do not use ammonium salts (acetate/formate) unless necessary for separation, as they suppress the absolute signal compared to pure acid.
Step 2: Source Tuning (The "Soft" Tune)
Configure your MS source with these starting parameters (values based on typical Sciex/Thermo/Waters geometries):
| Parameter | Standard Setting | Optimized for Sulfide | Reason |
| Polarity | Positive | Positive | Benzimidazole basicity. |
| Capillary Voltage | 3500 - 4500 V | 2000 - 2500 V | Reduces electrochemical oxidation. |
| Source Temp | 450 - 550°C | 250 - 350°C | Prevents thermal oxidation. |
| Cone/Declustering | Medium (e.g., 60V) | Low-Medium (e.g., 40V) | Prevents in-source fragmentation. |
| Desolvation Gas | Medium | High | Compensates for lower temperature. |
Step 3: Stability Check
-
Prepare a 1 µg/mL standard in 50:50 Water:ACN.
-
Inject immediately. Record Area of m/z 370 (Sulfide) and m/z 386 (Sulfoxide).
-
Let the vial sit in the autosampler (ambient air) for 4 hours.
-
Re-inject.
-
Pass Criteria: The ratio of 370/386 should remain constant. If 386 increases, the sample is oxidizing in the vial. Add 0.1% Ascorbic Acid or Metabisulfite to the sample diluent as an antioxidant.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71749086, 4-Hydroxy Lansoprazole Sulfide. Retrieved January 27, 2026. [Link]
-
Reddy, B. R., et al. (2018). An Improved process for Selective Oxidation of Pro-chiral sulfide, A Key Intermediate of Dexlansoprazole.[1] Chemistry & Biology Interface, 8(6), 340-350.[1] (Describes the sensitivity of the sulfide linkage to oxidation). [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. (General grounding for ESI voltage and adduct management). [Link]
-
Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer.[2] Journal of Medicinal Chemistry. (Validates the biological relevance and metabolic context of the sulfide). [Link]
Sources
How to minimize degradation of lansoprazole samples during analysis
A Guide to Minimizing Analyte Degradation
Welcome to the technical support center for lansoprazole analysis. As a Senior Application Scientist, I've frequently guided researchers through the unique challenges presented by substituted benzimidazoles like lansoprazole. The primary hurdle isn't the chromatography itself, but rather the compound's inherent instability. This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your samples and the accuracy of your results.
We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions - The "Why" Behind Degradation
This section addresses the most common issues encountered during lansoprazole analysis, focusing on the root causes of sample degradation.
FAQ 1: Why are my lansoprazole peak areas inconsistent and often decrease over time, even in the autosampler?
This is the most frequent issue and stems directly from lansoprazole's chemical nature. The molecule is highly susceptible to degradation under several common laboratory conditions.
-
Acid Lability: Lansoprazole is a proton pump inhibitor designed to be activated by acid. In an acidic environment (low pH), it undergoes rapid rearrangement and degradation.[1][2] Its half-life in a solution at pH 5 is approximately 30 minutes, but this extends to 18 hours at pH 7.[2] Exposure to even mildly acidic conditions in your sample diluent or on the column can cause significant loss of the parent compound.
-
Photosensitivity: The compound is known to be sensitive to light.[3] Continuous exposure to ambient or UV light can lead to photodegradation, resulting in lower recovery and the appearance of extraneous peaks.
-
Thermosensitivity: Elevated temperatures accelerate the degradation process. Leaving samples at room temperature for extended periods or using aggressive heating for dissolution can compromise sample integrity.[4]
The following diagram illustrates the primary triggers for lansoprazole instability.
Caption: Primary environmental triggers leading to lansoprazole degradation.
Part 2: Troubleshooting Guide - From Storage to Analysis
This section provides actionable solutions and validated protocols to mitigate the risks identified above.
Issue 1: Sample Degradation Prior to Injection
Cause: Improper storage and handling are often the culprits for degradation before the sample even reaches the HPLC.
Solution: Implement rigorous storage and preparation protocols. The stability of lansoprazole is highly dependent on temperature and the formulation vehicle.
Data Summary: Lansoprazole Suspension Stability
| Storage Condition | Vehicle/Solvent | Reported Stability | Citation |
| Room Temperature (~22°C) | 8.4% Sodium Bicarbonate | 8 hours | [4] |
| Room Temperature (~22°C) | 8.4% Sodium Bicarbonate | 48 hours | [5] |
| Refrigerated (4°C) | 8.4% Sodium Bicarbonate | 14 days | [4][5] |
| Refrigerated (4°C) | 8.4% Sodium Bicarbonate in glass | Up to 91 days | [6] |
Expert Insight: The data shows variability, which can be attributed to differences in the specific formulation and storage container (e.g., plastic syringes vs. glass bottles). The core principle is clear: refrigeration significantly extends stability . For maximum reproducibility, always store stock solutions and prepared samples under refrigerated and light-protected conditions.
Issue 2: Analyte Loss During Sample Preparation
Cause: Using an inappropriate diluent is the most common error during sample preparation. Dissolving lansoprazole in neutral or acidic solvents (like pure water, methanol/water, or acidic buffers) will initiate immediate degradation.
Solution: Always use a basic (alkaline) diluent to prepare samples. This maintains a high pH environment where the lansoprazole molecule is stable. The United States Pharmacopeia (USP) method for lansoprazole provides a robust foundation for this approach.[7]
Experimental Protocol: Preparation of a Stabilized Lansoprazole Sample for HPLC
This protocol is adapted from established pharmacopeial methods to ensure sample stability.[7]
-
Prepare Alkaline Diluent:
-
Mix 0.1 N Sodium Hydroxide (NaOH) solution and HPLC-grade methanol in a 75:25 ratio.
-
Causality: The NaOH ensures the pH of the diluent is sufficiently high to prevent acid-catalyzed degradation of lansoprazole. Methanol aids in solubility.
-
-
Prepare Stock Solution (e.g., ~2.5 mg/mL):
-
Accurately weigh approximately 25 mg of lansoprazole reference standard or sample powder.
-
Transfer to a 10 mL amber volumetric flask. Using amber glassware is critical to protect the analyte from light.[3][5]
-
Add approximately 7 mL of the alkaline diluent.
-
Gently vortex or sonicate briefly (max 2 minutes) until fully dissolved. Avoid excessive heating during sonication.
-
Bring the flask to volume with the alkaline diluent and mix thoroughly.
-
-
Prepare Working Solution (e.g., ~0.25 mg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL amber volumetric flask.
-
Dilute to volume with the alkaline diluent and mix.
-
-
Transfer and Store:
-
Immediately transfer the final solution into an amber HPLC vial.
-
Place the vial in a cooled autosampler set to 5°C or lower.[7] If a cooled autosampler is unavailable, samples should be prepared immediately before injection. The USP notes that solutions are stable for about 24 hours when stored at 5°C.[7]
-
The following workflow diagram visualizes this stabilization protocol.
Caption: A validated workflow for preparing lansoprazole samples to minimize degradation.
Issue 3: Poor Chromatography or Emergence of Degradant Peaks
Cause: An HPLC method that is not optimized for lansoprazole's instability or is not "stability-indicating." A stability-indicating method is one that can separate the intact drug from its degradation products.[8]
Solution: Select appropriate chromatographic conditions, particularly the mobile phase pH and column chemistry.
Data Summary: Comparison of Published HPLC Conditions
| Column | Mobile Phase | pH | Wavelength (nm) | Flow Rate (mL/min) | Citation |
| YMC-Pack AQ-302 C18 | Acetonitrile / Water / Triethylamine | 7.0 | Not Specified | 0.8 | [7] |
| Inspire grace C18 | Methanol / Water (80:20) | Not Specified | 285 | 0.8 | [9][10] |
| RP-C18 | Acetonitrile / TEA / Phosphate Buffer | 4.0 | 285 | 0.5 | [11] |
| Phenomenex Luna C-8 | Acetonitrile / Phosphate Buffer (70:30) | 3.0 | 285 | 1.0 | [12] |
| Zorbax Eclipse XDB-C18 | Acetonitrile / Formic Acid in Water | Not Specified | 260 | 1.0 | [3] |
Expert Insight & Recommendation:
You may notice a contradiction in the table: some methods use acidic mobile phases, while others use neutral ones. How can an acid-labile drug be analyzed with an acidic mobile phase?
-
Neutral/Alkaline Mobile Phase (e.g., USP Method, pH 7.0): This is the safest and most robust approach. It maintains a stable environment for the analyte throughout the chromatographic run, minimizing on-column degradation. This is the recommended starting point for method development.
-
Acidic Mobile Phase (e.g., pH 3.0-4.0): These methods can work but are less forgiving. They rely on the principle that the time the sample spends in the acidic mobile phase is very short. This approach requires a highly efficient column, a cooled autosampler to ensure pre-injection stability, and rapid analysis times.[11][12] While it can sometimes yield sharper peaks, it carries a higher risk of generating misleading results due to on-column degradation.
For routine, reliable analysis, a method employing a mobile phase with a neutral pH (around 7.0) is strongly advised. The UV detection wavelength is typically set around 285 nm.[9][11][12]
Part 3: Final Checklist for Success
To ensure the integrity of your lansoprazole analysis, adhere to these critical best practices:
-
Work with Alkaline Solutions: Always dissolve and dilute lansoprazole standards and samples in a basic diluent (e.g., 0.1N NaOH in Methanol/Water).
-
Protect from Light: Use amber volumetric flasks and HPLC vials at all stages of preparation.
-
Keep it Cool: Store stock solutions and prepared samples under refrigeration (2-8°C). Use a cooled autosampler (≤ 5°C) whenever possible.
-
Analyze Promptly: Despite stabilization measures, it is best practice to analyze samples as soon as reasonably possible after preparation.
-
Choose a Neutral Mobile Phase: For method development, start with a mobile phase buffered to a neutral pH (~7.0) to minimize the risk of on-column degradation.
-
Validate Your Method: If developing a new method, perform forced degradation studies (exposing the drug to acid, base, peroxide, heat, and light) to prove your method is stability-indicating and can distinguish intact lansoprazole from its degradants.[8]
By understanding the inherent instabilities of lansoprazole and implementing these protective measures, you can achieve accurate, reproducible, and reliable analytical results.
References
-
STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. Available at: [Link]
-
Mehar, M. K., et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. Available at: [Link]
-
Mehar, M. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Available at: [Link]
-
Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. Semantic Scholar. Available at: [Link]
-
Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295. Available at: [Link]
-
Reddy, G. S., et al. (2015). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Journal of chromatographic science, 53(5), 756–764. Available at: [Link]
-
Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
DiGiacinto, J. L., et al. (2000). Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. Annals of Pharmacotherapy, 34(5), 600-605. Available at: [Link]
-
Dunn, A., et al. (2014). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding, 18(5), 429-432. Available at: [Link]
-
Yamreudeewong, W., et al. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy, 60(3), 185-191. Available at: [Link]
-
Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. Available at: [Link]
-
Allen, L. V. Jr. (2015). Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist. Available at: [Link]
Sources
- 1. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 2. uspharmacist.com [uspharmacist.com]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Chromatographic Resolution of Lansoprazole Metabolites
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common analytical challenge: the co-elution of 4-hydroxy and 5-hydroxy lansoprazole metabolites. Our goal is to equip you with the scientific rationale and practical steps to achieve baseline separation of these critical positional isomers.
The Challenge: Co-elution of Positional Isomers
Lansoprazole, a widely used proton pump inhibitor, is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[1][2][3] This process generates several metabolites, including hydroxylated forms such as 4-hydroxy and 5-hydroxy lansoprazole.[2][3] As positional isomers, these two compounds have identical molecular weights and elemental compositions, and their structural similarity results in nearly identical physicochemical properties (e.g., pKa, logP). This similarity is the primary reason they often co-elute in conventional reversed-phase liquid chromatography (RPLC) methods, making accurate and independent quantification challenging.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate 4-hydroxy and 5-hydroxy lansoprazole?
A1: Differentiating and quantifying these metabolites is crucial for several reasons:
-
Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of lansoprazole, it is essential to understand the formation and elimination rates of each major metabolite.
-
Drug-Drug Interaction Studies: Lansoprazole is a substrate of CYP2C19.[1][3] Co-administered drugs that inhibit or induce this enzyme can alter the metabolic profile. Separating the isomers allows for a more precise assessment of these interactions.
-
Pharmacogenomics: The activity of CYP2C19 varies among individuals due to genetic polymorphisms.[2] Resolving the 4- and 5-hydroxy metabolites can provide clearer insights into how these genetic differences impact drug metabolism pathways.
Q2: What are the primary challenges in separating these two isomers?
A2: The main challenge is their near-identical chemical properties. In RPLC, separation is primarily driven by differences in hydrophobicity. Since the position of a single hydroxyl group on the benzimidazole ring has a minimal impact on the overall polarity of the molecule, achieving differential retention on a standard C18 column is difficult.
Q3: Can't I just use mass spectrometry (MS) to differentiate them?
A3: While MS/MS can be a powerful tool, it has limitations in this context. Because 4-hydroxy and 5-hydroxy lansoprazole are isomers, they will have the same precursor and product ions, making them indistinguishable by MS alone without chromatographic separation. While fragmentation patterns might show subtle differences under specific conditions, relying solely on MS for quantification of co-eluting isomers is not a robust or validated approach. Chromatographic separation is the gold standard for ensuring analytical accuracy.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to developing a chromatographic method capable of resolving 4-hydroxy and 5-hydroxy lansoprazole. The key is to manipulate the subtle differences in their molecular structure to create a meaningful difference in their interaction with the stationary and mobile phases.
Initial Assessment: Is Your System Optimized?
Before making significant changes to your method, ensure your HPLC or UPLC system is performing optimally. Poor peak shape can often be mistaken for co-elution.
Q4: My peaks are broad or tailing. What should I check first?
A4: Peak broadening and tailing can mask the separation of closely eluting compounds.[4] Verify the following:
-
Column Health: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent (e.g., isopropanol) or reversing the column (if permissible by the manufacturer) for a cleaning cycle. If the problem persists, the column may need to be replaced.
-
Extra-Column Volume: Minimize the length and inner diameter of all tubing between the injector, column, and detector to reduce peak broadening.
-
Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Method Development and Optimization
If your system is in good working order, the next step is to optimize the chromatographic method. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k). To separate positional isomers, the most critical factor to manipulate is selectivity (α) .
Diagram 1: The Resolution Equation This diagram illustrates the key factors influencing chromatographic resolution. To resolve positional isomers, maximizing selectivity (α) is paramount.
Caption: The resolution equation components.
Q5: How can I improve the selectivity (α) for 4-hydroxy and 5-hydroxy lansoprazole on a C18 column?
A5: While challenging, you can often improve selectivity on a standard C18 column by carefully adjusting the mobile phase.
-
Modify Mobile Phase pH: The pKa values of the hydroxyl group and the benzimidazole moiety of the two isomers may have slight differences. Adjusting the pH of the aqueous portion of your mobile phase can alter the degree of ionization of the analytes, which in turn can affect their interaction with the stationary phase. We recommend exploring a pH range from 3.0 to 7.0, using buffers such as ammonium acetate or phosphate.[6][7]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or use a combination of both. Methanol is a hydrogen-bond donor and acceptor and may interact differently with the hydroxyl groups of the two isomers compared to acetonitrile, leading to changes in selectivity.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance separation. Lower temperatures can increase the interaction between the analytes and the stationary phase, potentially amplifying the subtle differences between the isomers.
Q6: I've tried optimizing the mobile phase on my C18 column, but the isomers are still co-eluting. What's next?
A6: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry. The goal is to introduce different separation mechanisms beyond simple hydrophobicity.
-
Phenyl-Hexyl Columns: These columns provide π-π interactions in addition to hydrophobic interactions. The aromatic rings in the stationary phase can interact differently with the electron clouds of the two isomers, potentially leading to separation.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a multitude of interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This makes them an excellent choice for separating positional isomers.
-
Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide, carbamate) can also provide alternative selectivity due to their enhanced hydrogen bonding capabilities.
Diagram 2: Troubleshooting Workflow for Co-elution This flowchart provides a logical sequence of steps to follow when troubleshooting the co-elution of 4-hydroxy and 5-hydroxy lansoprazole.
Caption: A systematic approach to resolving co-elution.
Optimized Experimental Protocol
The following is a recommended starting protocol for resolving 4-hydroxy and 5-hydroxy lansoprazole, based on the principles discussed above. This method should be seen as a starting point for further optimization.
Table 1: Recommended Starting Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.8 µm | Introduces multiple interaction mechanisms to enhance selectivity for positional isomers. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 | A volatile buffer suitable for MS detection, with a pH that may exploit subtle pKa differences between the isomers.[7] |
| Mobile Phase B | Acetonitrile | A common organic modifier. |
| Gradient | 10-40% B over 10 minutes | A shallow gradient increases the opportunity for separation. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30°C | A controlled, slightly reduced temperature to potentially enhance interactions. |
| Injection Volume | 2 µL | A small injection volume minimizes band broadening. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides the necessary sensitivity and specificity for detection in biological matrices.[8] |
Step-by-Step Methodology
-
Sample Preparation: Perform a protein precipitation of plasma samples using acetonitrile (3:1, acetonitrile:plasma).[8] Centrifuge and dilute the supernatant with Mobile Phase A before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for the hydroxylated lansoprazole metabolites using MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Method Optimization: If co-elution persists, consider the following adjustments in order:
-
Further shallow the gradient (e.g., 10-30% B over 15 minutes).
-
Adjust the pH of Mobile Phase A (e.g., to pH 4.0 or 5.0).
-
Substitute Mobile Phase B with methanol.
-
Diagram 3: Chemical Structures The structural similarity between 4-hydroxy and 5-hydroxy lansoprazole is the root cause of their co-elution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 3. ClinPGx [clinpgx.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Acquisition Parameters for Structural Confirmation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of acquisition parameters for molecular structure confirmation. The content is structured in a question-and-answer format to directly address specific issues, blending technical accuracy with field-proven insights.
Section 1: Sample Preparation & Initial Setup FAQs
High-quality data acquisition begins with a well-prepared sample and a correctly configured spectrometer. This section addresses the most frequent initial hurdles.
Q1: My baseline is noisy and my peaks are broad. What's the first thing I should check?
A1: Before delving into complex acquisition parameters, always start with the fundamentals: your sample and the spectrometer's basic state. Poor signal-to-noise and broad lineshapes are often symptoms of issues that occur before any acquisition even begins.[1][2]
Causality: The homogeneity of the magnetic field (B₀) around your sample is paramount for achieving sharp, well-resolved peaks. Anything that disrupts this homogeneity will degrade spectral quality. Similarly, the ability of the spectrometer to efficiently transmit and receive radiofrequency (RF) signals directly impacts sensitivity.
Troubleshooting Protocol:
-
Sample Quality Check:
-
Concentration: Ensure your sample concentration is appropriate. For small molecules (<1000 g/mol ), 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR, while 50-100 mg is often needed for ¹³C experiments.[3] Overly concentrated samples can be viscous, leading to broad lines and difficulty in shimming.[3][4]
-
Particulates: Check for any undissolved solids. Particulate matter will severely degrade the magnetic field homogeneity. Filter your sample through a pipette with a cotton plug if necessary.[4][5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[3] If suspected, try to remove them through purification or gentle heating.[3]
-
-
Spectrometer State Check:
-
Locking & Shimming: Ensure the deuterium lock is stable and the shimming process has been performed effectively. Poor shimming is a primary cause of broad peaks.[2] Modern spectrometers often have automated shimming routines, but manual adjustment of Z1, Z2, Z3, and Z4 may be necessary for challenging samples.[6]
-
Probe Tuning and Matching: The probe must be tuned to the correct frequency for the nucleus being observed and matched to the impedance of the electronics (typically 50 Ω). This ensures maximum RF power transfer to the sample and maximum signal detection. This step is critical for every sample, as solvent and salt content can affect the probe's optimal settings.
-
Q2: How do I choose the right solvent and sample concentration?
A2: The choice of solvent and concentration is a critical first step that influences everything from shimming to spectral interpretation.[3][7][8]
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR and to provide a deuterium signal for the field-frequency lock.[3][9] The solvent's physical properties (viscosity, boiling point) and chemical properties (reactivity, polarity) must be compatible with your analyte and experimental conditions.[10] Concentration directly impacts the signal-to-noise ratio (S/N); doubling the concentration will double the signal intensity.[3]
Recommendations for Solvent and Concentration:
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent Choice | Start with a common, non-reactive deuterated solvent like CDCl₃.[8] If solubility is an issue, consider alternatives like acetone-d₆, DMSO-d₆, or methanol-d₄ based on your compound's polarity.[3][8] | Chloroform-d can be acidic; consider adding a small amount of potassium carbonate to neutralize it.[8] For aqueous samples, D₂O is used.[7] Ensure the solvent does not react with your sample.[10] |
| Sample Amount (Small Molecules) | ¹H NMR: 5-25 mg¹³C NMR: 50-100 mg | These amounts typically provide good S/N for routine experiments within a reasonable time frame (a few minutes for ¹H, 20-60 minutes for ¹³C).[3] |
| Solvent Volume | 0.6 - 0.7 mL | This volume ensures the sample fills the active region of the NMR coil. Too little solvent makes shimming difficult due to magnetic susceptibility differences between the liquid and air.[5] |
Workflow for Sample Preparation:
Caption: A standard workflow for preparing high-quality NMR samples.
Section 2: Troubleshooting 1D Acquisition Parameters
Once the sample is prepared and the spectrometer is shimmed and tuned, the next step is to optimize the parameters for the actual data acquisition.
Q3: My signal-to-noise ratio (S/N) is poor. How can I improve it without spending hours on the experiment?
A3: Improving S/N is a balancing act between the number of scans (NS), the relaxation delay (D1), and the pulse angle. Simply increasing the number of scans is not always the most efficient solution.[11][12]
Causality: The S/N improves with the square root of the number of scans (NS). This means to double the S/N, you must quadruple the number of scans, leading to diminishing returns. The efficiency of signal averaging depends on allowing the nuclear spins to return towards equilibrium between pulses, a process governed by the longitudinal relaxation time, T₁. The total time between pulses is the sum of the acquisition time (AQ) and the relaxation delay (D1).[11]
Optimization Strategy:
-
Check Receiver Gain (RG): Before adjusting scan parameters, ensure the receiver gain is set correctly. The RG amplifies the signal before digitization. Set it as high as possible without "clipping" the Free Induction Decay (FID), which would introduce artifacts.[13] A good practice is to find the clipping point and then reduce the RG by one or two steps.[13]
-
Use an Appropriate Pulse Angle:
-
For a single scan (NS=1): A 90° pulse (defined by the parameter p1) provides the maximum signal.[11]
-
For multiple scans (NS > 1): Using a smaller flip angle, such as 30° or the Ernst angle, is more efficient. A 30° pulse allows for a shorter relaxation delay (D1) because it perturbs the spin system less, allowing for faster recovery.[11] This often yields the best S/N in the shortest amount of time.[11]
-
-
Optimize the Relaxation Delay (D1):
-
The total relaxation time is D1 + AQ.[11] For routine ¹H spectra of small molecules, T₁ values are typically 0.2-3.0 seconds.[11] A D1 of 1-2 seconds is often a good starting point when using a 30° pulse.
-
For quantitative results where accurate integration is crucial, a much longer delay is needed (at least 5 times the longest T₁ of interest) to ensure full relaxation.
-
Parameter Comparison for S/N Enhancement:
| Strategy | Pulse Program | Pulse Angle | Relaxation Delay (D1) | Number of Scans (NS) | Pros & Cons |
| Quick Survey | zg | 90° | ~1-2 s | 1 | Pro: Fastest single scan. Con: Not for signal averaging. |
| Routine ¹H | zg30 | 30° | ~1.5 s | 8, 16, 32... | Pro: Good S/N efficiency for multiple scans.[11] Con: Not strictly quantitative. |
| Quantitative ¹H | zg | 90° | > 5 * T₁ₘₐₓ | User Defined | Pro: Accurate integration.[13] Con: Can be very time-consuming. |
Q4: My peak integrations are incorrect. What parameters should I adjust?
A4: Inaccurate integration is almost always caused by incomplete spin relaxation between scans.[6] This is a critical issue for structural confirmation, where proton counts are essential.
Causality: When a 90° pulse is applied, the magnetization is tipped into the xy-plane. For the next scan to be quantitatively comparable, this magnetization must fully recover along the z-axis. This recovery is an exponential process characterized by T₁. If the time between scans (the recycle delay, D1 + AQ) is too short, nuclei with longer T₁ values will not fully recover, leading to attenuated signals and underestimated integrals.[6][14]
Workflow for Achieving Accurate Integrations:
Caption: Workflow to ensure accurate peak integration for quantitative analysis.
Protocol for Setting a Quantitative Relaxation Delay:
-
Estimate T₁: While a full T₁ inversion-recovery experiment is the most accurate method, a practical estimation can be made. For most protons in small molecules (MW 100-600), T₁ values are between 0.2 and 3.0 seconds.[11] However, residual solvent signals or protons on atoms with no directly attached hydrogens can have much longer T₁s (10-60 seconds).[11]
-
Set D1: To be safe for quantitative analysis, set the relaxation delay d1 to at least 5 times the longest expected T₁. A value of 10-15 seconds is often sufficient for small molecules, but be wary of specific nuclei. For truly accurate work, a T₁ measurement is recommended.
-
Use a 90° Pulse: For quantitative measurements, a 90° pulse is required to ensure all signals are treated equally at the start of each scan.[11]
Q5: I see strange artifacts in my spectrum (e.g., baseline roll, quadrature images). How do I get rid of them?
A5: Spectral artifacts can arise from various sources, including intense signals, detector imbalances, and improper acquisition settings.[6][13]
Causality and Solutions:
| Artifact | Cause | Solution |
| Baseline Roll / Distortion | Intense signals (especially solvent) saturating the detector.[15] | 1. Reduce Receiver Gain: Lower the RG to prevent signal clipping.[15] 2. Use Solvent Suppression: Employ a pulse sequence like WET1D to selectively saturate the solvent peak.[15] 3. Reduce Pulse Angle: A smaller flip angle (e.g., 30°) reduces the intensity of all signals, which can alleviate detector overload.[15] |
| Quadrature ("Quad") Image | Imbalance in the quadrature detector. This is more common in older spectrometers.[13] | Acquire an even number of scans (NS). Phase cycling inherent in multi-scan experiments typically cancels these artifacts.[13] |
| Center Glitch | A small spike or distortion at the exact center of the spectrum, caused by a slight DC offset in the detector.[6] | 1. Increase NS: Often disappears with more scans.[6] 2. Processing Fix: Some processing software allows for the removal of the DC offset from the FID before Fourier transformation.[6] |
| Folded Peaks (Aliasing) | Signals outside the set spectral width (SW) "fold" back into the spectrum.[13] | Increase Spectral Width (SW): Ensure the SW encompasses all expected signals. It's good practice to set the SW about 10% wider than the region of interest on both sides to avoid filter effects near the edges.[16] |
Section 3: 2D NMR Optimization
Two-dimensional NMR experiments are essential for unambiguous structural elucidation, but they introduce another layer of parameter optimization.
Q6: My 2D spectrum (e.g., HSQC, HMBC) has low resolution in the indirect dimension (F1). How can I improve it?
A6: Resolution in the indirect dimension (F1) of a 2D experiment is determined by the acquisition time in that dimension, which is directly related to the number of increments (ni or t1 increments).[17]
Causality: A 2D experiment is essentially a series of 1D experiments where a delay (t1) is systematically incremented.[17] The number of these increments determines the number of data points in the F1 dimension after the second Fourier transform. Higher resolution in F1 requires more increments, which directly increases the total experiment time.[17]
Optimization Strategy:
-
Increase the Number of Increments (ni): This is the most direct way to improve F1 resolution. Doubling ni will double the resolution but also double the experiment time.[17]
-
Decrease the Spectral Width in F1 (sw1): If you know the chemical shift range of the nuclei in the indirect dimension (e.g., the carbon range in an HSQC), you can narrow sw1 to cover only that region. This increases digital resolution without increasing the experiment time.
-
Non-Uniform Sampling (NUS): For very high-resolution needs or limited experiment time, NUS is a powerful technique. It acquires only a fraction of the total increments and uses computational methods to reconstruct the full spectrum. This can dramatically reduce acquisition time while maintaining high resolution.
Q7: I'm not seeing expected cross-peaks in my HMBC spectrum. What's wrong?
A7: The absence of expected long-range correlation peaks in an HMBC (Heteronuclear Multiple Bond Correlation) spectrum is often due to a mismatch between the long-range coupling constant (J-coupling) the experiment is optimized for and the actual coupling constants in the molecule.
Causality: The HMBC experiment uses a low-pass J-filter to suppress one-bond ¹H-¹³C correlations and a delay optimized to evolve long-range (2-4 bond) couplings. This optimization is typically set for an average long-range coupling of 8-10 Hz. If the actual J-coupling is significantly different, the signal transfer will be inefficient, and the cross-peak may be weak or absent.
Troubleshooting Protocol:
-
Check the Long-Range Delay: The key parameter is often labeled d6 or similar, which corresponds to the evolution of long-range couplings. This delay is typically set to 1/(2*J), where J is the optimized long-range coupling constant.
-
Acquire Multiple HMBCs: If you suspect a wide range of coupling constants in your molecule, you can run two or three separate HMBC experiments with different long-range delays. For example:
-
One optimized for ~10 Hz (delay of ~50 ms) to see correlations to protonated carbons.
-
One optimized for ~4-5 Hz (delay of ~100-125 ms) to see correlations to quaternary carbons, which often have smaller long-range couplings.
-
-
Increase Number of Scans: Long-range correlations are inherently weaker than direct ones. Increasing the number of scans per increment (ns) can help bring weak cross-peaks above the noise floor.
References
- Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13).
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(3), e21489. Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved from [Link]
-
NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. Retrieved from [Link]
-
NMR SAMPLE PREPARATION. (n.d.). Western University. Retrieved from [Link]
-
NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. Retrieved from [Link]
-
How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Tuning and Matching an NMR Probe. (2008, April 14). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Introduction. (2018). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 1-3). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Poor Signal-to-Noise Ratio in Your Spectrum? (2007, September 11). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
An optimized combination of relaxation delay (d1) and number of scans... (n.d.). ResearchGate. Retrieved from [Link]
-
Artifacts in 2D NOESY-NMR of two-compound mixtures? (2021, July 6). ResearchGate. Retrieved from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]
-
NMR Characterization of RNA Small Molecule Interactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. (2018, September 26). Royal Society of Chemistry. Retrieved from [Link]
-
Basic NMR Theory; an Introduction. (n.d.). Retrieved from [Link]
-
Manual Tuning BBI probe on NCB400. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy, Techniques, Pulse Sequences for Structural Elucidation of Small Molecules. (2018, January 1). ResearchGate. Retrieved from [Link]
-
Troubleshooting Acquisition Related Problems. (n.d.). Retrieved from [Link]
-
NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. (n.d.). ACS Publications. Retrieved from [Link]
-
NMR Artifacts. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link]
-
Optimal Pulse Width and T1. (2010, October). UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]
-
Modular Pulse Program Generation for NMR Supersequences. (2022, January 20). PubMed Central. Retrieved from [Link]
-
Sample Preparation. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link]
-
Choice of relaxation delay time (d1) in 2D experiments. (2015, February 18). NMR Wiki Q&A Forum. Retrieved from [Link]
-
DH NMR Basics_19. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
How to use network analyzer or oscilloscope to tune and match NMR probe? (2010, January 11). NMR Wiki Q&A Forum. Retrieved from [Link]
-
How to reduce noisey NMR signal? (2017, April 1). Reddit. Retrieved from [Link]
-
-
Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
-
Building Block. The relaxation delay. (n.d.). IMSERC. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Laboration 1. (n.d.). Retrieved from [Link]
-
The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. (2019, July 12). Lewis Kay's Lab, University of Toronto. Retrieved from [Link]
-
Basic NMR Concepts. (n.d.). Retrieved from [Link]
-
A more accurate tuning-matching technique for NMR probes using wobulation and variable phase shifter. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. How To [chem.rochester.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Optimal Pulse Width and T1 [nmr.chem.ucsb.edu]
- 15. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. sites.bu.edu [sites.bu.edu]
- 17. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Technical Support Center: Quantifying Lansoprazole Metabolites in Urine
Status: Operational Ticket Type: Method Development & Troubleshooting Subject: Overcoming Stability and Hydrolysis Pitfalls in Urinary PPI Analysis Assigned Specialist: Senior Application Scientist
Executive Summary
Quantifying lansoprazole metabolites in urine presents a dual analytical challenge: chemical instability and metabolic conjugation . Unlike plasma analysis, where the parent drug is the primary target, urine analysis requires measuring metabolites (specifically 5-hydroxylansoprazole and lansoprazole sulfone) which are predominantly excreted as glucuronide or sulfate conjugates.
This guide addresses the three most common failure points:
-
Acid-catalyzed degradation during sample collection.
-
Incomplete enzymatic hydrolysis of conjugated metabolites.
-
Matrix-induced ionization suppression in LC-MS/MS.
Module 1: Pre-Analytical Stabilization (The Acid Trap)
Q: Why do my lansoprazole metabolite concentrations drop significantly within hours of collection?
A: The urine pH is likely too low. Lansoprazole and its metabolites are acid-labile benzimidazoles.
The Mechanism: Lansoprazole contains a sulfinyl group that rearranges rapidly in acidic environments (pH < 7.0) to form degradation products (such as the sulfide form).[1] Human urine pH typically ranges from 4.5 to 8.0. If a sample is collected in acidic urine without immediate buffering, the analytes degrade before they reach the freezer.
The Protocol: Immediate pH Stabilization Do not rely on freezing alone to stop chemical degradation.
-
Preparation: Pre-load collection vessels with Sodium Carbonate (
) or TRIS buffer .-
Target: Final pH > 8.0 (Alkaline stability).
-
-
Action: Immediately after voiding, check pH.
-
If pH < 7.5, add 1M NaOH dropwise until pH ~8.5.
-
-
Storage: Aliquot immediately and freeze at -80°C.
-
Light Protection: Lansoprazole is photosensitive. Use amber tubes or wrap vessels in foil.
Module 2: Enzymatic Hydrolysis (Unlocking the Metabolites)
Q: My LC-MS/MS detects the sulfone metabolite but barely sees 5-hydroxylansoprazole. Is the patient a poor metabolizer?
A: Not necessarily. You may be facing incomplete deconjugation.
The Mechanism: Less than 1% of lansoprazole is excreted unchanged.[2][3][4] The major urinary metabolites are conjugates.
-
5-hydroxylansoprazole: Excreted mainly as a glucuronide .
-
Lansoprazole Sulfone: Excreted mainly as a sulfate or glucuronide.[5]
If your hydrolysis step is inefficient, the 5-hydroxylansoprazole remains "hidden" as a glucuronide, which elutes differently and has a different mass than the aglycone you are targeting.
The Protocol: Optimized Hydrolysis Workflow
| Parameter | Recommendation | Rationale |
| Enzyme Source | Helix pomatia (contains both | Recombinant E. coli glucuronidase is cleaner but lacks sulfatase activity needed for sulfated metabolites. |
| Buffer pH | Acetate Buffer (pH 5.0) | Optimal activity window for Helix pomatia enzymes. |
| Temperature | 37°C - 50°C | Higher temps increase rate but risk thermal degradation of the labile drug. Do not exceed 50°C. |
| Incubation Time | 2 - 16 Hours | Kinetics vary by patient matrix. A time-course study is mandatory during validation. |
Step-by-Step Hydrolysis:
-
Thaw urine aliquot (pH > 8.0) at room temperature.
-
Transfer 200
L urine to a clean tube. -
Add 200
L Ammonium Acetate buffer (pH 5.0) containing Helix pomatia ( 2000 units/mL). Note: The buffer must be strong enough to overcome the alkaline stabilization added in Module 1. -
Vortex and incubate at 37°C for 4 hours.
-
Quench reaction with 400
L ice-cold Acetonitrile (also serves as protein crash).
Module 3: Visualization of Metabolic & Analytical Pathways
The following diagram illustrates the relationship between the hepatic metabolism, the urinary conjugates, and the necessary hydrolysis steps to render them detectable.
Figure 1: Metabolic pathway of Lansoprazole showing the necessity of deconjugation (hydrolysis) to convert urinary metabolites back into measurable forms.
Module 4: LC-MS/MS Analytical Pitfalls
Q: I see variable retention times and signal suppression. What is happening?
A: "Dilute-and-Shoot" methods often fail for Lansoprazole in urine due to high salt content and phospholipids.
The Mechanism: Urine contains high concentrations of salts and endogenous pigments (urobilin). If these co-elute with your analyte, they cause ion suppression in the electrospray source (ESI). Furthermore, the pH swing from hydrolysis (pH 5.0) to mobile phase (usually acidic) can cause peak focusing issues if not managed.[6]
The Protocol: Solid Phase Extraction (SPE) While liquid-liquid extraction (LLE) is possible, SPE provides cleaner extracts for these polar metabolites.
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).
-
Conditioning: Methanol followed by Water.[6]
-
Loading: Load the hydrolyzed sample (post-quench/centrifugation).
-
Wash: 5% Methanol in Water (Removes salts/urea).
-
Elution: 100% Methanol.
-
Reconstitution: Evaporate and reconstitute in initial mobile phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).
Chromatographic Separation:
-
Column: C18, 1.7
m or 2.6 m (UHPLC). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for these compounds).
-
Gradient: Start low organic (10%) to elute polar interferences early, then ramp to 90%.
Module 5: Validation Checklist (Self-Validating System)
To ensure your data is trustworthy, every batch must include these controls:
-
Matrix Blank: Blank urine processed with enzyme. (Checks for interferences).
-
Zero Sample: Blank urine + Internal Standard (IS).
-
Hydrolysis Control: Spike a commercially available glucuronide standard (if available) or a known high-concentration patient sample into blank urine.
-
Pass Criteria: The signal for the aglycone must increase >10-fold compared to a non-hydrolyzed aliquot.
-
-
Internal Standard: Use Lansoprazole-d4 or 5-hydroxy lansoprazole-d4 .
-
Warning: Do not use Omeprazole as an IS; its degradation kinetics differ from Lansoprazole.
-
References
-
Lansoprazole Metabolism & Pharmacokinetics
-
Source: FDA Approved Drug Products (Prevacid Labeling).[7]
- Relevance: Defines the metabolic pathway (CYP2C19/CYP3A4) and excretion profile (<1% unchanged in urine).
-
Link:
-
-
Stability of Lansoprazole in Aqueous M
- Source: DiFrancesco et al. (NIH/PubMed Central).
- Relevance: Details the pH-dependent stability and degradation kinetics of lansoprazole in sodium bicarbon
-
Link:
-
Urine Hydrolysis Optimiz
- Source: Biotage Technical Notes.
- Relevance: Comparative analysis of enzymatic hydrolysis efficiency (Helix pomatia vs. Recombinant) for glucuronides in urine.
-
Link:
-
Metabolite Identification & Quantific
- Source: Taylor & Francis Online (Drug Metabolism Reviews).
- Relevance: Discusses the pharmacokinetics of 5-hydroxylansoprazole and lansoprazole sulfone in rel
-
Link:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Lansoprazole (AG 1749) | Proton Pump inhibitor (PPI) | CAS 103577-45-3 | A-65006, AG-1749; Prevacid, Zoton, Agopton, Bamalite, Opiren| InvivoChem [invivochem.com]
- 5. myadlm.org [myadlm.org]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to the Metabolic Profiles of CYP2C19 Poor vs. Extensive Metabolizers
This guide provides an in-depth technical comparison of the metabolic profiles of individuals with two distinct pharmacogenomic phenotypes: CYP2C19 Poor Metabolizers (PMs) and Extensive Metabolizers (EMs). As researchers, scientists, and drug development professionals, understanding these differences is paramount for optimizing drug efficacy, minimizing adverse reactions, and advancing the frontier of personalized medicine. We will move beyond mere descriptions to explore the causal biochemical and clinical consequences of these genetic variations, supported by experimental data and validated protocols.
The Central Role of CYP2C19 in Drug Disposition
The Cytochrome P450 family 2 subfamily C member 19 (CYP2C19) is a critical enzyme predominantly expressed in the liver, responsible for the phase-one metabolism of approximately 10% of drugs in current clinical use.[1] Its action can either inactivate a pharmacologically active drug or, in the case of a prodrug, convert it into its active form.[2]
The gene encoding this enzyme is highly polymorphic, with numerous identified alleles that can alter its function.[3] This genetic heterogeneity leads to significant inter-individual variability in drug metabolism, directly impacting pharmacokinetics and, consequently, clinical outcomes.[3] Individuals can be classified into several phenotypes based on their diplotype (the combination of two alleles), ranging from poor to ultrarapid metabolizers.[4][5] This guide will focus on the comparison between:
-
Extensive Metabolizers (EMs): Individuals carrying two normal-function alleles (e.g., 1/1). They are considered the "default" standard for drug dosing.[6]
-
Poor Metabolizers (PMs): Individuals with two no-function alleles (e.g., 2/2, 2/3, 3/3). This phenotype results in a significant reduction or complete absence of CYP2C19 enzyme activity.[7] Approximately 2% of Caucasians, 4% of African Americans, and 14% of Chinese individuals are CYP2C19 PMs.[8]
The Dichotomy of Metabolism: Prodrugs vs. Active Drugs
The clinical significance of an individual's metabolizer status is fundamentally dependent on the nature of the CYP2C19 substrate. This creates two opposing metabolic scenarios with distinct clinical consequences.
Case Study 1: Clopidogrel - The Peril of Inefficient Prodrug Activation
Clopidogrel is an antiplatelet prodrug that requires a two-step oxidative process, heavily reliant on CYP2C19, to be converted into its active thiol metabolite (clopi-H4).[9] This active form is what prevents platelet aggregation.
In Poor Metabolizers , the severely diminished CYP2C19 function creates a critical bottleneck in this activation pathway. The result is a drastically lower plasma concentration of the active metabolite.[10] This metabolic failure leads to inadequate platelet inhibition and a significantly higher risk of major adverse cardiovascular events, such as stent thrombosis, in patients treated with standard doses of clopidogrel.[2][8]
The metabolic pathway and its divergence between phenotypes can be visualized as follows:
Caption: Metabolic activation of Clopidogrel in EM vs. PM phenotypes.
Experimental data starkly illustrates this difference. Pharmacokinetic studies show that to achieve the same level of active metabolite exposure and antiplatelet effect as an EM on a standard 75 mg dose, a PM may require a dose as high as 300 mg.[11]
| Parameter | CYP2C19 Extensive Metabolizer (EM) | CYP2C19 Poor Metabolizer (PM) | Fold Difference (PM vs. EM) | Source(s) |
| Clopidogrel Dose | 75 mg/day | 300 mg/day | N/A (Dose adjusted to match PK) | [11] |
| Active Metabolite AUC (ng·h/mL) | 33.5 | 37.7 | ~1.1 (at 4x dose) | [11] |
| Clinical Implication | Standard efficacy | High risk of treatment failure at standard dose | N/A | [8][12] |
Case Study 2: Omeprazole & Escitalopram - The Risk of Drug Overexposure
In contrast to prodrugs, many active drugs are inactivated by CYP2C19. Prime examples include the proton pump inhibitor (PPI) omeprazole and the selective serotonin reuptake inhibitor (SSRI) escitalopram.[13][14]
For these drugs, the metabolic profile is inverted. In Poor Metabolizers , the lack of CYP2C19 activity means the drug is cleared from the body much more slowly. This leads to a significant accumulation of the parent drug in the plasma, resulting in higher Cmax (maximum concentration) and AUC (Area Under the Curve, a measure of total drug exposure).[13][14]
While this can sometimes lead to enhanced therapeutic effect (e.g., more potent acid suppression with omeprazole), it more critically increases the risk of concentration-dependent adverse effects.[13][15]
Caption: Metabolic inactivation of an active drug in EM vs. PM phenotypes.
Quantitative data for omeprazole and escitalopram highlight the magnitude of this effect.
| Drug | Parameter | CYP2C19 Extensive Metabolizer (EM) | CYP2C19 Poor Metabolizer (PM) | Fold Increase (PM vs. EM) | Source(s) |
| Omeprazole | Plasma Concentration / AUC | Standard Exposure | Up to 2-fold to 12-fold higher | 2-12x | [13][16] |
| Escitalopram | Serum Concentration | Standard Exposure | 1.55-fold to 3.3-fold higher | 1.6-3.3x | [14][17] |
| Clinical Implication | Standard efficacy and safety profile | Increased efficacy but higher risk of side effects | N/A | [13][18] |
Experimental Framework for Profiling Metabolic Differences
To reliably quantify the metabolic disparities between CYP2C19 phenotypes, a robust and validated experimental workflow is essential. This process integrates patient genotyping with advanced bioanalytical techniques.
Caption: General experimental workflow for comparative metabolic profiling.
Protocol: Targeted Quantification of Omeprazole in Human Plasma via LC-MS/MS
This protocol provides a self-validating system for accurately measuring omeprazole concentrations, allowing for direct comparison between EM and PM patient samples. The causality behind using a stable-isotope-labeled internal standard is to correct for variations in sample processing and instrument response, ensuring trustworthiness of the final quantitative data.
1. Materials and Reagents:
-
Omeprazole and Omeprazole-d3 (Internal Standard, IS) reference standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium bicarbonate.
-
Human plasma (K2EDTA).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of Omeprazole-d3 working solution (e.g., 100 ng/mL in methanol) to act as the internal standard. Vortex briefly.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% formic acid). Vortex to mix.
-
Transfer the solution to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system (e.g., Shimadzu Nexera, Waters Acquity).[19]
-
Column: C18 column (e.g., Purospher STAR, 5 µm, 100 x 4.6 mm).[20]
-
Mobile Phase A: 5mM Ammonium Bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[20]
-
Gradient: Isocratic elution (e.g., 70% B).
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (example):
-
Omeprazole: Q1: 346.1 m/z -> Q3: 198.0 m/z
-
Omeprazole-d3 (IS): Q1: 349.1 m/z -> Q3: 201.0 m/z
-
Note: These transitions must be optimized on the specific instrument used.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Omeprazole/IS) against the nominal concentration of spiked standards.
-
Apply a linear regression model to the calibration curve.
-
Quantify omeprazole concentration in the patient samples by interpolating their peak area ratios from the calibration curve.
Future Directions: Untargeted Metabolomics
While targeted analysis is powerful for quantifying known compounds, untargeted metabolomics offers a discovery-based approach to capture a broader snapshot of the metabolic profile. This technique measures a wide array of small molecules in a sample, providing a "metabolic fingerprint."
By comparing the metabolic fingerprints of CYP2C19 PMs and EMs following drug administration, researchers can identify novel biomarkers of drug exposure and response. This approach could uncover unexpected pathway perturbations or endogenous metabolites whose levels are altered due to the differential processing of the parent drug. Such studies are crucial for building more comprehensive models of drug action and toxicity.
Conclusion
The genetic polymorphism of CYP2C19 creates distinct metabolic profiles with profound and often opposing clinical consequences. For prodrugs like clopidogrel, the Poor Metabolizer phenotype is a liability, leading to therapeutic failure. For active drugs like omeprazole and escitalopram, it is a state of overexposure, increasing the risk of adverse events.
The application of robust, validated bioanalytical methods such as LC-MS/MS is essential for accurately quantifying these differences. By integrating pharmacogenomic data with precise metabolic profiling, we can move away from a one-size-fits-all approach to a more refined, personalized therapeutic strategy, ultimately improving patient care and the efficiency of drug development.
References
-
Genomics Education Programme. CYP2C19 — Knowledge Hub. Available from: [Link]
-
Jukic, M. M., et al. (2018). Impact of CYP2C19 Genotype on Escitalopram Exposure and Therapeutic Failure: A Retrospective Study Based on 2,087 Patients. American Journal of Psychiatry, 175(5), 463-470. Available from: [Link]
-
MyDrugGenome. Escitalopram (Lexapro)- CYP2C19. Available from: [Link]
-
Scott, S. A., et al. (2012). Clopidogrel Therapy and CYP2C19 Genotype. Medical Genetics Summaries. NCBI Bookshelf. Available from: [Link]
-
Small, D. S., et al. (2011). Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers. Journal of Thrombosis and Haemostasis, 9(8), 1534-1542. Available from: [Link]
-
Lima, J. J., et al. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. NCBI Bookshelf. Available from: [Link]
-
Gȃrleanu, A., et al. (2023). Effect of CYP2C19 Pharmacogenetic Testing on Predicting Citalopram and Escitalopram Tolerability and Efficacy: A Retrospective, Longitudinal Cohort Study. Medicina, 59(12), 2135. Available from: [Link]
-
Park, M. W., et al. (2014). CYP2C19 poor metabolizer is associated with clinical outcome of clopidogrel therapy in acute myocardial infarction but not stable angina. Circulation: Cardiovascular Interventions, 7(5), 637-645. Available from: [Link]
-
Fabbri, C., et al. (2012). CYP2C19 genotype predicts steady state escitalopram concentration in GENDEP. Journal of Psychopharmacology, 26(11), 1471-1478. Available from: [Link]
-
Clinical Pharmacogenetics Implementation Consortium. (2022). CPIC guideline for clopidogrel and CYP2C19. YouTube. Available from: [Link]
-
Ganesan, S., et al. (2024). The impact of CYP2C19 genotypes on steady-state plasma concentration of escitalopram in South Indian population with Major Depressive Disorder. Pharmacia, 71(2), 523-530. Available from: [Link]
-
Fabbri, C., et al. (2021). Metabolizing status of CYP2C19 in response and side effects to medications for depression: Results from a naturalistic study. European Neuropsychopharmacology, 43, 44-52. Available from: [Link]
-
Zhang, Y., et al. (2021). Evaluation of the relationship between polymorphisms in CYP2C19 and the single-dose pharmacokinetics of omeprazole in healthy Chinese volunteers: A multicenter study. Clinical and Translational Science, 14(3), 951-961. Available from: [Link]
-
Djebli, N., et al. (2015). Physiologically based pharmacokinetic modeling for sequential metabolism: effect of CYP2C19 genetic polymorphism on clopidogrel and clopidogrel active metabolite pharmacokinetics. Drug Metabolism and Disposition, 43(4), 543-553. Available from: [Link]
-
Kumar, S., et al. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available from: [Link]
-
Sankar, G., et al. (2013). Development and Validation of a Bioanalytical Method for the Quantification of Clopidogrel in Human Plasma by LC-MS/MS using the Accuracy Profiles. ResearchGate. Available from: [Link]
-
Kim, H., et al. (2024). Impact of CYP2C19 Phenotype on Escitalopram Response in Geriatrics: Based on Physiologically-Based Pharmacokinetic Modeling and Clinical Observation. Clinical Pharmacology & Therapeutics. Available from: [Link]
-
de Vries, M. A., et al. (2023). The impact of CYP2C19 genotype on phenoconversion by concomitant medication. Pharmacogenomics, 24(9), 503-514. Available from: [Link]
-
LCGC International. (2010). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. LCGC International, 28(10). Available from: [Link]
-
Clinical Pharmacogenetics Implementation Consortium. (2020). CYP2C19 proton pump inhibitors guideline revised. Available from: [Link]
-
Kumar, S., et al. (2013). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. Available from: [Link]
-
Bashir, I., et al. (2021). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Research Square. Available from: [Link]
-
ClinicalTrials.gov. (2024). Endobiotics for phenotyping cytochrome P450 enzymes: Using metabolomics to identify novel endogenous CYP2C19 activity biomarkers in healthy volunteers. Available from: [Link]
-
PharmGKB. Clopidogrel Pathway, Pharmacokinetics. Available from: [Link]
-
Dean, L. (2016). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. NCBI Bookshelf. Available from: [Link]
-
Hogan, C. J., et al. (2015). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. Journal of Veterinary Diagnostic Investigation, 27(6), 725-733. Available from: [Link]
-
Children's Minnesota. Cytochrome P450 2C19 (CYP2C19) Poor Metabolizer. Available from: [Link]
-
Wikipedia. CYP2C19. Available from: [Link]
-
Shimadzu. (2013). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Available from: [Link]
-
Chen, J., et al. (2012). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 903, 111-116. Available from: [Link]
-
Baldoni, D., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. ResearchGate. Available from: [Link]
-
El Rouby, N., et al. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology, 15, 1349353. Available from: [Link]
-
El Rouby, N., et al. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology, 15. Available from: [Link]
-
Baldoni, D., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. British Journal of Clinical Pharmacology, 65(5), 770-773. Available from: [Link]
-
Yaping, Y., et al. (2021). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology, 12. Available from: [Link]
-
Tarek, A., et al. (2021). Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine. Journal of Personalized Medicine, 11(11), 1109. Available from: [Link]
- Google Patents. (2004). Process for preparation of clopidogrel, its salts and pharmaceutical compositions.
-
Genomics Education Programme. CYP2C19 — Knowledge Hub. Available from: [Link]
-
IJPSR. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
ResearchGate. (2014). Quantitative determination of clopidogrel and its metabolites in biological samples: A mini-review. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CYP2C19 poor metabolizer is associated with clinical outcome of clopidogrel therapy in acute myocardial infarction but not stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 4. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. childrensmn.org [childrensmn.org]
- 8. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Metabolizing status of CYP2C19 in response and side effects to medications for depression: Results from a naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselective Metabolism of Lansoprazole Enantiomers
For researchers and professionals in drug development, a nuanced understanding of stereoselective metabolism is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides an in-depth comparison of the metabolic fates of R-lansoprazole and S-lansoprazole, the two enantiomers of the widely used proton pump inhibitor, lansoprazole. We will delve into the enzymatic pathways, compare their pharmacokinetic profiles with supporting experimental data, and provide detailed protocols for investigating these phenomena in a laboratory setting.
Introduction: The Significance of Chirality in Lansoprazole's Action
Lansoprazole, a racemic mixture of R(+) and S(-) enantiomers, effectively suppresses gastric acid secretion by inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] However, the three-dimensional arrangement of these enantiomers leads to significant differences in their interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[3][4][5] This stereoselectivity profoundly impacts their pharmacokinetics and, consequently, their clinical performance.[6][7] Understanding these differences is not merely an academic exercise; it forms the basis for the development of enantiopure drugs like dexlansoprazole (R-lansoprazole), which aims to provide a more predictable and sustained therapeutic effect.[1][8]
The Key Players: CYP2C19 and CYP3A4 in Lansoprazole Metabolism
The metabolic clearance of lansoprazole is predominantly carried out in the liver by two key enzymes: CYP2C19 and CYP3A4.[1][2][9][10] These enzymes catalyze two primary metabolic reactions: hydroxylation to form 5-hydroxylansoprazole and sulfoxidation to form lansoprazole sulfone.[1][9][10][11] Crucially, the affinity and metabolic rate of each enantiomer for these enzymes differ significantly.
-
CYP2C19: This enzyme is the primary catalyst for the 5-hydroxylation of lansoprazole.[1] It exhibits a marked preference for S-lansoprazole.[9][12] The affinity of CYP2C19 for the S-enantiomer is substantially higher than for the R-enantiomer.[9] This preferential metabolism of S-lansoprazole by CYP2C19 is a major contributor to its faster clearance from the body.[11][12]
-
CYP3A4: This enzyme is mainly responsible for the sulfoxidation of lansoprazole.[1][13] While CYP3A4 metabolizes both enantiomers, it shows a preference for the S-enantiomer in this pathway as well.[8][13]
The interplay between these two enzymes dictates the overall metabolic profile of racemic lansoprazole and its individual enantiomers.
Metabolic Pathways: A Visual Comparison
The metabolic transformation of lansoprazole enantiomers can be visualized as follows:
Caption: Metabolic pathways of R- and S-lansoprazole.
Comparative Pharmacokinetics: A Data-Driven Analysis
Experimental data from in vitro and in vivo studies consistently demonstrate the stereoselective pharmacokinetics of lansoprazole. S-lansoprazole is cleared more rapidly than R-lansoprazole, leading to lower systemic exposure.[6][11]
In Vitro Metabolic Clearance
Studies using human liver microsomes provide a clear picture of the intrinsic clearance (Clint) differences between the enantiomers.
| Enantiomer | Metabolic Pathway | Key Enzyme | Intrinsic Clearance (Clint) (µL/min/mg protein) | Reference |
| R-lansoprazole | Hydroxylation | CYP2C19 | Lower | [11] |
| S-lansoprazole | Hydroxylation | CYP2C19 | 4.9-fold higher than R-form | [11] |
| R-lansoprazole | Sulfoxidation | CYP3A4 | Lower | [11] |
| S-lansoprazole | Sulfoxidation | CYP3A4 | 2.4-fold higher than R-form | [11] |
| Total (R-lanso) | Hydroxylation + Sulfoxidation | CYP2C19, CYP3A4 | 13.5 | [11] |
| Total (S-lanso) | Hydroxylation + Sulfoxidation | CYP2C19, CYP3A4 | 57.3 | [11] |
These in vitro data strongly suggest a more rapid overall metabolism of S-lansoprazole.
In Vivo Pharmacokinetic Parameters
Clinical studies in human subjects confirm these in vitro findings. Following oral administration of racemic lansoprazole, the plasma concentrations of R-lansoprazole are consistently higher than those of S-lansoprazole.[6][12]
| Pharmacokinetic Parameter | R-lansoprazole | S-lansoprazole | Fold Difference (R vs. S) | Reference |
| Cmax (Maximum Concentration) | Higher | Lower | ~3-5 times | [6] |
| AUC (Area Under the Curve) | Higher | Lower | ~3-5 times | [6] |
| CLtot (Total Clearance) | Lower | Higher | S-lanso cleared faster | [6] |
The Impact of Genetic Polymorphism: The CYP2C19 Factor
The gene encoding for CYP2C19 is polymorphic, leading to different metabolic phenotypes in the population, broadly categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[2][14] This genetic variation has a profound and stereoselective impact on lansoprazole pharmacokinetics.[12][15]
-
Extensive Metabolizers (EMs): Individuals with normal CYP2C19 function exhibit significant stereoselective metabolism, with much faster clearance of S-lansoprazole. The AUC ratio of R/S-lansoprazole can be as high as 12.7 in homozygous EMs.[12]
-
Poor Metabolizers (PMs): In individuals with deficient CYP2C19 activity, the primary metabolic pathway for S-lansoprazole is impaired. This leads to a significant increase in the systemic exposure of S-lansoprazole, and the difference in pharmacokinetics between the two enantiomers is less pronounced.[12] The R/S AUC ratio in PMs is around 5.8.[12]
This gene-drug interaction underscores the importance of considering a patient's genetic makeup for personalized medicine approaches with proton pump inhibitors.
Experimental Protocols for Studying Stereoselective Metabolism
To empower researchers to investigate these phenomena, we provide a generalized, yet detailed, experimental workflow.
Experimental Workflow Overview
Caption: In vitro workflow for stereoselective metabolism studies.
Step-by-Step Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetic parameters of lansoprazole enantiomer metabolism.
1. Materials and Reagents:
-
R-lansoprazole and S-lansoprazole standards
-
5-hydroxylansoprazole and lansoprazole sulfone standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard for HPLC analysis
2. Incubation Procedure:
-
Prepare a stock solution of each lansoprazole enantiomer in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-incubate pooled HLMs (e.g., 0.2 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add varying concentrations of the R- or S-lansoprazole substrate to the incubation mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for HPLC analysis.
3. Chiral HPLC Analysis:
-
Rationale for Method Selection: High-performance liquid chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers and their metabolites.[6][16][17] CSPs, such as those based on cellulose or amylose derivatives, provide the necessary chiral environment to resolve the stereoisomers.[6]
-
Example HPLC Conditions (based on literature): [16]
-
Column: Chiral CD-Ph column
-
Mobile Phase: 0.5M NaClO4-acetonitrile-methanol (6:3:1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Sample Preparation: Solid-phase extraction can be employed for plasma samples to enhance sensitivity and remove interfering substances.[16]
-
4. Data Analysis:
-
Generate standard curves for each analyte (R- and S-lansoprazole, 5-hydroxylansoprazole, lansoprazole sulfone) to quantify their concentrations in the samples.
-
Plot the rate of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Km (Michaelis constant, reflecting enzyme-substrate affinity) and Vmax (maximum reaction velocity).
-
Calculate the intrinsic clearance (Clint) as Vmax/Km.
Regulatory Perspective and Future Directions
Regulatory bodies like the U.S. Food and Drug Administration (FDA) encourage the characterization of the pharmacokinetic and pharmacodynamic properties of individual enantiomers for chiral drugs.[18][19][20][21] The development of single-enantiomer drugs, such as dexlansoprazole, is a direct consequence of understanding the stereoselective properties of the racemate.
Future research in this area will likely focus on:
-
Further elucidating the role of other metabolizing enzymes and transporters in lansoprazole disposition.
-
Developing more sophisticated in vitro models that better mimic the in vivo environment.
-
Integrating pharmacogenomic data into clinical practice to personalize lansoprazole therapy.
Conclusion
The metabolism of lansoprazole is a clear example of the critical role of stereoselectivity in drug action. The differential handling of R- and S-lansoprazole by CYP2C19 and CYP3A4 leads to distinct pharmacokinetic profiles, with S-lansoprazole being cleared more rapidly. This knowledge has not only enhanced our fundamental understanding of drug metabolism but has also paved the way for the development of improved therapeutic agents. For researchers in drug development, a thorough investigation of stereoselective metabolism is an indispensable step in the journey from a promising molecule to a safe and effective medicine.
References
-
Kim, K. A., et al. (2003). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Drug Metabolism and Disposition, 31(10), 1227-1234. [Link]
-
ResearchGate. (n.d.). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Retrieved from [Link]
-
De Morais, S. M., et al. (1994). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Taylor & Francis Online. [Link]
-
PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). Retrieved from [Link]
-
Katsuki, H., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 298(2), 523-530. [Link]
-
ClinPGx. (n.d.). Lansoprazole Pathway, Pharmacokinetics. Retrieved from [Link]
-
Kim, K. A., et al. (2003). Stereoselective inhibition of cytochrome P450 forms by lansoprazole and omeprazole in vitro. Taylor & Francis Online. [Link]
-
Dvorak, Z., et al. (2014). Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines. PLOS ONE, 9(6), e98232. [Link]
-
Sueyoshi, K., et al. (1995). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. Journal of Pharmaceutical Sciences, 84(7), 841-846. [Link]
-
Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 58(5), 483-491. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lansoprazole? Retrieved from [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
Miura, M., et al. (2004). Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 389-395. [Link]
-
Wan, R., et al. (2010). Effects of CYP2C19 polymorphism on the pharmacokinetics of lansoprazole and its main metabolites in healthy Chinese subjects. European Journal of Clinical Pharmacology, 66(12), 1223-1229. [Link]
-
Chen, Z. J., et al. (2015). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 5(3), 147-156. [Link]
-
McNicholl, A. G., et al. (2022). Effects of CYP2C19 genetic polymorphisms on the cure rates of H. pylori in patients treated with the proton pump inhibitors: An updated meta-analysis. Frontiers in Pharmacology, 13, 979948. [Link]
-
Delhotal-Landes, B., et al. (1993). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 25(5), 389-398. [Link]
-
Parthiban, P., et al. (2015). A simple RP-HPLC method for simultaneous estimation of organic impurities, enantiomer and assay of dexlansoprazole. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-241. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2009). Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. Current Drug Metabolism, 10(2), 127-141. [Link]
-
Bioanalysis Zone. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Retrieved from [Link]
-
Lima, J. J., et al. (2013). Association of CYP2C19 Polymorphisms and Lansoprazole-Associated Respiratory Adverse Effects in Children. PLOS ONE, 8(10), e75482. [Link]
-
Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295. [Link]
-
ResearchGate. (n.d.). Stereoselectivity in drug metabolism. Retrieved from [Link]
-
Iwaki, T., et al. (1998). Pharmacokinetic differences between lansoprazole enantiomers in rats. Journal of Pharmacy and Pharmacology, 50(10), 1141-1145. [Link]
-
Slideshare. (n.d.). Stereoselective pharmacokinetics and metabolism of chiral drugs. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2024). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
Al-Abri, S. A., et al. (2021). Analysis of Combined Effect of CYP2C19 Genetic Polymorphism and Proton Pump Inhibitors Coadministration on Trough Concentration of Voriconazole. Drug Design, Development and Therapy, 15, 4587-4596. [Link]
-
De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]
-
Wikipedia. (n.d.). Lansoprazole. Retrieved from [Link]
-
ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10195-10219. [Link]
-
U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Effects of CYP2C19 polymorphism on the pharmacokinetics of lansoprazole and its main metabolites in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 19. hhs.gov [hhs.gov]
- 20. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Lansoprazole Stability: Degradation Pathways in Acidic vs. Basic Environments
For drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) stability profile is not merely a regulatory checkbox; it is the bedrock of a safe, effective, and stable formulation. Lansoprazole, a cornerstone proton pump inhibitor (PPI), presents a fascinating case study in pH-dependent liability. Its therapeutic action is paradoxically reliant on the very acidic environment that can also aggressively degrade it, while its stability in alkaline conditions follows a distinct, yet equally important, degradation pathway.
This guide provides an in-depth comparative analysis of lansoprazole's degradation under acidic and basic hydrolytic stress. Moving beyond a simple recitation of outcomes, we will explore the underlying reaction mechanisms, compare the degradation kinetics, and identify the resulting products. This analysis is grounded in established experimental data and provides validated protocols for researchers seeking to replicate or build upon these findings, ensuring the development of robust and reliable pharmaceutical products.
The Dichotomy of pH: Lansoprazole's Chemical Behavior
Lansoprazole, a substituted benzimidazole, functions as a prodrug. Its therapeutic efficacy hinges on its conversion within the highly acidic (pH < 2) canaliculi of gastric parietal cells into a reactive tetracyclic sulfenamide.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, irreversibly inhibiting gastric acid secretion.[2] However, this necessary activation pathway underscores its inherent instability in acidic conditions. Conversely, while more stable in neutral to basic media, lansoprazole is not inert and undergoes a different set of transformations when subjected to alkaline stress.[3]
Degradation Under Acidic Conditions: A Rapid Transformation
In an acidic environment, lansoprazole's degradation is a rapid, acid-catalyzed intramolecular rearrangement. The process is initiated by protonation of the benzimidazole and pyridine nitrogen atoms, which facilitates a cyclization reaction. This cascade ultimately leads to the formation of the active sulfenamide, but also to a variety of degradation products if the reaction proceeds uncontrolled.
Mechanism and Kinetics: The degradation in acid is notably fast, with significant breakdown observable within an hour at room temperature even in dilute acid (e.g., 0.01 N HCl).[3] This rapid conversion is fundamental to its mechanism of action but poses a significant challenge for oral dosage form development, necessitating enteric-coating to prevent premature degradation in the stomach.[1]
Key Degradation Products: Forced degradation studies have consistently identified several key products under acidic stress. The most common include lansoprazole sulfide (a reduction of the sulfoxide) and lansoprazole sulfone (an oxidation product, though more prevalent in oxidative stress).[3][4] Other complex impurities have also been characterized, arising from the reactive nature of the intermediates formed during the rearrangement.[1][5]
Table 1: Major Degradation Products of Lansoprazole in Acidic Conditions
| Degradation Product (DP) | Common Name | Notes | Reference |
| DP-1 | Lansoprazole Sulfide | Reduction of the sulfoxide group. | [3][4] |
| DP-2 / DP-3 | Unspecified Acid Degradants | Products from further rearrangement/degradation of the sulfenamide intermediate. | [4] |
| Pigment & Thioether | Byproduct Mixture | Often observed as byproducts during acid-catalyzed reactions. | [1] |
Diagram: Proposed Acidic Degradation Pathway of Lansoprazole
The following diagram illustrates the initial steps of the acid-catalyzed activation and subsequent degradation of lansoprazole.
Caption: Acid-catalyzed activation and degradation of lansoprazole.
Degradation Under Basic Conditions: A Slower, Distinct Pathway
In contrast to its rapid breakdown in acid, lansoprazole exhibits significantly greater stability in alkaline solutions. However, under forced conditions (e.g., elevated temperature and high base concentration), it undergoes a distinct hydrolytic degradation process.[3]
Mechanism and Kinetics: The degradation kinetics in a basic medium are substantially slower, often requiring prolonged exposure (e.g., 24-72 hours) at high temperatures (e.g., 60-80°C) and higher normality of base (e.g., 0.1 N to 2 N NaOH) to achieve measurable degradation.[3][6] The mechanism is not one of rearrangement but appears to involve nucleophilic attack by hydroxide ions, leading to unique molecular structures.
Key Degradation Products: A pivotal finding from base degradation studies is the formation of a novel impurity with a higher molecular weight than the parent drug.[6] This product has been extensively characterized and identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[1][7]imidazo[2,1-b]benzo[1][7]imidazo[2,1-d][1][5][6]thiadiazine.[5][6] This structure suggests a complex condensation or dimerization reaction occurs under basic stress.
Table 2: Major Degradation Products of Lansoprazole in Basic Conditions
| Degradation Product (DP) | Chemical Name / Formula | Notes | Reference |
| DP-4 | 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[1][7]imidazo[2,1-b]benzo[1][7]imidazo[2,1-d][1][5][6]thiadiazine | A unique, high molecular weight impurity (MW: 467.10). | [4][5][6] |
| C23H16F3N5OS | Characterized by HRMS and NMR. | [6] |
Diagram: Proposed Basic Degradation Pathway of Lansoprazole
This diagram conceptualizes the degradation of lansoprazole under basic stress, leading to a unique, larger molecule.
Caption: Formation of a unique impurity from lansoprazole in basic conditions.
Head-to-Head Comparison: Acidic vs. Basic Degradation
The divergent stability of lansoprazole under different pH regimes is critical for pharmaceutical development. The following table provides a direct comparison of the key differentiating factors.
Table 3: Comparative Summary of Lansoprazole Degradation
| Feature | Acidic Conditions | Basic Conditions |
| Rate of Degradation | Very Fast (minutes to hours at RT) | Very Slow (requires heat and prolonged time) |
| Primary Mechanism | Acid-catalyzed intramolecular rearrangement | Base-catalyzed hydrolysis and condensation |
| Therapeutic Relevance | Pathway is required for bioactivation | Represents API instability; no therapeutic role |
| Key Degradation Products | Sulfenamide, Lansoprazole Sulfide | Unique high molecular weight impurity |
| Experimental Conditions | Mild (e.g., 0.01 N HCl, Room Temp) | Harsh (e.g., 2 N NaOH, 80°C) |
| Formulation Implication | Requires enteric coating for protection | Requires selection of compatible, non-alkaline excipients |
Experimental Protocol: A Validated Forced Degradation Workflow
To ensure the development of a stability-indicating analytical method, a forced degradation study must be performed according to regulatory standards such as the ICH Q1A (R2) guideline.[3] The following protocol outlines a robust workflow for investigating the hydrolytic degradation of lansoprazole.
Causality of Experimental Design: The choice of stress conditions is paramount. For acid hydrolysis, mild conditions are initially employed to control the rapid degradation, allowing for the observation of intermediate products. For base hydrolysis, harsher conditions are necessary to induce degradation within a practical timeframe, reflecting the drug's greater stability. The analytical method must have sufficient resolving power to separate the intact drug from all process impurities and newly formed degradation products.
Step-by-Step Methodology
-
Preparation of Lansoprazole Stock Solution:
-
Accurately weigh and dissolve lansoprazole in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 2.0 mg/mL.[3] The use of an organic cosolvent is necessary due to lansoprazole's poor aqueous solubility.
-
-
Acidic Degradation:
-
Dilute the stock solution with 0.01 N hydrochloric acid to a final concentration of 1.0 mg/mL.[3]
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60 minutes).
-
Immediately neutralize each aliquot with an equivalent amount of 0.01 N sodium hydroxide to halt the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
Dilute the stock solution with 2.0 N sodium hydroxide to a final concentration of 1.0 mg/mL.[3]
-
Incubate the solution in a temperature-controlled bath at 80°C, protected from light.
-
Withdraw aliquots at extended time points (e.g., 0, 8, 24, 48, 72 hours).[3]
-
Immediately neutralize each aliquot with an equivalent amount of 2.0 N hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
-
Analytical Method (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3][7]
-
Analysis: Inject the prepared samples. Monitor the decrease in the peak area of the parent lansoprazole peak and the formation and increase of new peaks corresponding to degradation products.
-
Diagram: Forced Hydrolytic Degradation Workflow
Caption: Workflow for comparative forced degradation of lansoprazole.
Conclusion and Formulation Insights
The pronounced difference in lansoprazole's degradation profile under acidic and basic conditions is a defining characteristic that dictates its pharmaceutical development.
-
Expertise in Formulation: The extreme acid lability is not a flaw but a feature harnessed for its therapeutic action. The formulation scientist's primary challenge is to deliver the intact drug to the systemic circulation so it can reach the parietal cells. This is expertly achieved through enteric-coated dosage forms, which protect the API from gastric acid.
-
Trustworthiness in Quality Control: The slower, but distinct, degradation in basic media highlights the importance of excipient compatibility. Alkaline excipients could compromise the long-term stability of the product. Therefore, stability-indicating analytical methods, validated through forced degradation studies as described, are non-negotiable for ensuring that any potential degradation products are detected and quantified throughout the product's shelf-life.
By understanding these divergent pathways, researchers and developers can rationally design robust formulations, develop meaningful analytical controls, and ultimately ensure the delivery of a safe and effective medication to patients.
References
-
Battu, S. and Pottabathini, V. (2015) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]
-
Gómez-Pérez, A., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1743-1754. [Link]
-
Battu, S. & Pottabathini, V. (2015). (PDF) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. ResearchGate. [Link]
-
Meher, M. K., et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. [Link]
- Preparation method of lansoprazole acid degradation impurities. (2021). CN113527253A.
-
de la Mora, E., et al. (2007). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones. Journal of the Mexican Chemical Society, 51(3), 153-158. [Link]
-
Barsagade, A. and Kakde, R. B. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 13(3), 8548-8557. [Link]
-
G, S., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. [Link]
-
Mehar, M. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. [Link]
Sources
- 1. CN113527253A - Preparation method of lansoprazole acid degradation impurities - Google Patents [patents.google.com]
- 2. spu.edu.sy [spu.edu.sy]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to UPLC vs. HPLC for Resolving Lansoprazole Impurities
In the landscape of pharmaceutical quality control, the robust and accurate profiling of impurities is paramount to ensuring drug safety and efficacy. For a compound like lansoprazole, a proton pump inhibitor known for its sensitivity to acidic conditions, the choice of analytical methodology is critical.[1][2] This guide provides an in-depth, evidence-based comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the separation and quantification of lansoprazole and its related substances. We will delve into the technical nuances of each platform, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Challenge: Lansoprazole's Chemical Instability
Lansoprazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is inherently unstable in acidic environments, which complicates the development of stability-indicating analytical methods.[1][2] Forced degradation studies reveal that lansoprazole degrades significantly under acidic and oxidative stress.[3] This degradation leads to the formation of several impurities, including lansoprazole sulfide and lansoprazole sulfone, which are critical to monitor and control. The primary analytical challenge lies in achieving baseline separation of these closely related compounds from the parent drug and from each other, a task that demands high chromatographic efficiency.
The Contenders: HPLC and UPLC at a Glance
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis, offering reliable and reproducible separations. It typically utilizes columns with stationary phase particles in the 3–5 µm range. Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, employs sub-2 µm particle columns. This fundamental difference in particle size allows UPLC systems to operate at higher pressures, leading to significant gains in resolution, speed, and sensitivity.[4]
The theoretical underpinning for UPLC's enhanced performance is the Van Deemter equation, which relates chromatographic efficiency (plate height) to the linear velocity of the mobile phase. The smaller particles in UPLC columns lead to a more efficient mass transfer, resulting in sharper and narrower peaks, even at higher flow rates.
Experimental Design: A Tale of Two Methods
To provide a tangible comparison, we will examine representative stability-indicating methods for both HPLC and UPLC tailored for lansoprazole impurity analysis. The selection of method parameters is not arbitrary; it is a direct consequence of the physicochemical properties of lansoprazole and its impurities.
The Causality Behind Experimental Choices:
-
Mobile Phase pH: Lansoprazole is acid-labile.[1] Therefore, the mobile phase is often buffered at a neutral or slightly alkaline pH (e.g., pH 7.0 or higher) to prevent on-column degradation of the analyte.[5][6]
-
Diluent: Similarly, the choice of diluent is critical. An alkaline diluent, such as a mixture of 0.1 M sodium hydroxide and acetonitrile, is often used to ensure the stability of lansoprazole in solution prior to injection.[6]
-
Column Chemistry: A C18 stationary phase is commonly employed due to its hydrophobicity, which provides good retention and separation for lansoprazole and its related compounds.[6][7]
-
Detection Wavelength: Lansoprazole and its impurities share a chromophore, with a maximum absorption wavelength around 285 nm, making it a suitable detection wavelength for UV-based detectors.[5][8]
Representative HPLC Method Protocol
This method is based on established principles for separating lansoprazole and its related substances, reflecting typical parameters found in pharmacopeial and literature methods.[7][8][9]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Phosphate Buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher aqueous composition to a higher organic composition.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Column Temperature: 45°C[7]
-
Injection Volume: 20 µL
Representative UPLC Method Protocol
This method leverages the advantages of sub-2 µm particle technology to achieve faster and more efficient separations.[5]
Chromatographic Conditions:
-
Column: Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: Phosphate Buffer (pH 7.0) with 10% Methanol
-
Mobile Phase B: 50:50 Methanol:Acetonitrile
-
Gradient: A rapid gradient designed for a short run time.
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 285 nm[5]
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Performance Comparison: The Data-Driven Verdict
While a single head-to-head study is not always available, a synthesis of data from multiple validated methods provides a clear picture of the performance differences between UPLC and HPLC for this application.
Table 1: Quantitative Comparison of UPLC and HPLC Performance for Lansoprazole Impurity Analysis
| Parameter | Typical HPLC | Advanced UPLC | Advantage |
| Analysis Time | ~50-60 minutes[5] | ~11 minutes[5] | UPLC (Significantly Faster) |
| Resolution (USP) | > 2.0 between critical pairs[7] | > 2.0 between all pairs[5] | UPLC (Often Higher) |
| Sensitivity (LOD/LOQ) | LOQ ~0.01%[7] | LOQ ~0.005% | UPLC (Generally Higher) |
| Solvent Consumption | High | Significantly Lower[10] | UPLC (More Economical & Greener) |
| System Backpressure | Low to Moderate | High | HPLC (Less Demanding on Hardware) |
| Peak Width | Broader | Narrower and Sharper | UPLC (Better Peak Shape) |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the typical workflows for method development and sample analysis in a regulated pharmaceutical laboratory.
Caption: Typical HPLC workflow for lansoprazole impurity analysis.
Sources
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iajps.com [iajps.com]
- 5. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. jocpr.com [jocpr.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Pharmacokinetic Nuances of Lansoprazole and its Hydroxylated Metabolite
For researchers and drug development professionals navigating the complexities of acid-related disorder therapies, a thorough understanding of a drug's pharmacokinetic profile is paramount. This guide provides an in-depth, objective comparison of the pharmacokinetics of the proton pump inhibitor (PPI) lansoprazole and its primary hydroxylated metabolite, 5-hydroxy lansoprazole. Moving beyond a simple recitation of parameters, we will delve into the mechanistic underpinnings of its metabolism, the profound impact of pharmacogenetics, and the meticulous experimental methodologies required for accurate characterization.
Section 1: The Metabolic Journey of Lansoprazole: A Tale of Two CYPs
Lansoprazole, administered as a racemic mixture of R- and S-enantiomers, undergoes extensive hepatic metabolism, primarily orchestrated by two key cytochrome P450 enzymes: CYP2C19 and CYP3A4.[1][2] The metabolic fate of lansoprazole is stereoselective, meaning the two enantiomers are processed differently, leading to distinct pharmacokinetic profiles.[3]
The formation of the major metabolite, 5-hydroxy lansoprazole , is predominantly catalyzed by CYP2C19 .[1][2] A secondary, yet significant, pathway is the sulfoxidation of lansoprazole to lansoprazole sulfone , a reaction primarily mediated by CYP3A4 .[1][2] Interestingly, lansoprazole sulfone can also be subsequently hydroxylated to 5-hydroxy lansoprazole, creating a metabolic crossroads.[2]
The causality behind this metabolic preference lies in the specific affinities of the enzymes for the lansoprazole enantiomers. CYP2C19 exhibits a higher affinity for the S-enantiomer, preferentially hydroxylating it to S-5-hydroxy lansoprazole.[4] Conversely, CYP3A4 is more active towards the R-enantiomer, favoring its conversion to lansoprazole sulfone.[2][3] This enzymatic division of labor is a critical determinant of the overall pharmacokinetic profile and the subsequent clinical response.
Caption: Metabolic pathways of lansoprazole enantiomers.
Section 2: The Decisive Role of CYP2C19 Polymorphism
The clinical pharmacokinetics of lansoprazole are profoundly influenced by genetic polymorphisms in the CYP2C19 gene.[5] Individuals can be categorized into different metabolizer phenotypes based on their genotype:
-
Extensive Metabolizers (EMs): Carry two functional alleles.
-
Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele.
-
Poor Metabolizers (PMs): Carry two non-functional alleles.
This genetic variability has significant consequences for drug exposure. In CYP2C19 poor metabolizers, the primary hydroxylation pathway is impaired, leading to a greater reliance on the CYP3A4-mediated sulfoxidation pathway.[6] This results in a significant increase in the plasma concentrations of the parent drug, lansoprazole, and a corresponding decrease in the formation of 5-hydroxy lansoprazole.[5]
The clinical ramification of this is a direct correlation between CYP2C19 metabolizer status and therapeutic efficacy and adverse effects.[7][8][9] Poor metabolizers often exhibit a more pronounced and prolonged acid suppression, which can enhance healing rates in acid-related diseases but may also increase the risk of adverse events.[7][9] Conversely, extensive metabolizers may experience lower plasma concentrations of lansoprazole, potentially leading to reduced efficacy at standard doses.[10]
Section 3: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for lansoprazole and its hydroxylated metabolite, 5-hydroxy lansoprazole, based on data from studies in healthy volunteers. It is crucial to note that these values can vary significantly depending on the CYP2C19 genotype of the individual.
| Parameter | Lansoprazole | 5-Hydroxy Lansoprazole | Key Insights |
| Cmax (ng/mL) | ~790 - 1047 | ~111 | The peak plasma concentration of the parent drug is substantially higher than its hydroxylated metabolite.[11][12] |
| Tmax (hr) | ~1.5 - 2.2 | ~2.1 | Both the parent drug and the metabolite reach their peak concentrations relatively quickly after oral administration.[11][12] |
| AUC (ng·hr/mL) | ~1707 - 3496 | ~317 | The overall exposure to lansoprazole is significantly greater than that of 5-hydroxy lansoprazole.[11][12] |
| Half-life (t½) (hr) | ~0.7 - 2.2 | ~2.3 | Both compounds have relatively short elimination half-lives.[11][12][13] |
Pharmacokinetic Parameters in Different CYP2C19 Genotypes (Japanese Population) [14]
| Parameter | Genotype | (R)-Lansoprazole | (S)-Lansoprazole | (R)-5-OH Lansoprazole | (S)-5-OH Lansoprazole |
| AUC (ng·hr/mL) | HomEM | 2235 | 176 | 134 | 136 |
| HetEM | 3348 | 394 | 132 | 163 | |
| PM | 8943 | 1546 | 108 | 139 |
HomEM: Homozygous Extensive Metabolizer; HetEM: Heterozygous Extensive Metabolizer; PM: Poor Metabolizer
These data clearly demonstrate the significant impact of CYP2C19 polymorphism on the stereoselective disposition of lansoprazole.[14] In poor metabolizers, the AUC of both R- and S-lansoprazole is dramatically increased compared to extensive metabolizers.[14]
Section 4: Experimental Protocols for Pharmacokinetic Assessment
To ensure the scientific integrity and trustworthiness of pharmacokinetic data, robust and validated experimental protocols are essential. The following sections detail a representative in vivo study design and a bioanalytical method for the quantification of lansoprazole and 5-hydroxy lansoprazole in human plasma.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose, open-label, crossover study design to evaluate the pharmacokinetics of lansoprazole.
Caption: Workflow for a clinical pharmacokinetic study of lansoprazole.
Step-by-Step Methodology:
-
Subject Recruitment and Screening: Healthy volunteers are recruited based on predefined inclusion and exclusion criteria. A thorough physical examination and laboratory tests are conducted to ensure subject suitability.[15]
-
Informed Consent: All participants must provide written informed consent after a detailed explanation of the study procedures, potential risks, and benefits.[15]
-
CYP2C19 Genotyping: A blood sample is collected for genomic DNA extraction and analysis of CYP2C19 polymorphisms to stratify subjects into different metabolizer groups.[5]
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of lansoprazole (e.g., 30 mg).[11]
-
Serial Blood Sampling: Venous blood samples are collected into EDTA-containing tubes at specific time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).[15]
-
Plasma Processing and Storage: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -80°C until analysis.[15]
-
Bioanalysis: Plasma concentrations of lansoprazole and 5-hydroxy lansoprazole are determined using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Bioanalytical Method: LC-MS/MS for Quantification in Human Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of lansoprazole). The internal standard is crucial for correcting for variations in sample processing and instrument response.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (HPLC):
-
Inject an aliquot of the supernatant onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). A gradient elution allows for the efficient separation of the analytes from endogenous plasma components.
-
The flow rate is typically maintained at 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for each analyte and the internal standard, ensuring accurate quantification.
-
Lansoprazole MRM transition: e.g., m/z 370.1 → 252.1
-
5-Hydroxy Lansoprazole MRM transition: e.g., m/z 386.1 → 268.1
-
-
-
Method Validation: The entire bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[16][17][18][19] This self-validating system is essential for the integrity of the pharmacokinetic data. Validation parameters include:
-
Calibration Curve: A series of standards of known concentrations are prepared to establish the relationship between instrument response and analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference from endogenous components.
-
Matrix Effect: Evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analytes.
-
Stability: The stability of the analytes in plasma under various storage and processing conditions is determined.[15]
-
Section 5: Conclusion and Future Directions
The pharmacokinetic profile of lansoprazole is a complex interplay of its stereochemistry and the genetic makeup of the individual, particularly with respect to the CYP2C19 gene. The formation of its primary hydroxylated metabolite, 5-hydroxy lansoprazole, serves as a key indicator of CYP2C19 activity. A comprehensive understanding of these pharmacokinetic nuances is not merely an academic exercise; it is fundamental to optimizing therapeutic strategies, minimizing adverse drug reactions, and advancing the principles of personalized medicine in the treatment of acid-related disorders.
Future research should continue to explore the clinical implications of these pharmacokinetic variations in diverse patient populations and disease states. The development of genotype-guided dosing strategies holds the promise of tailoring lansoprazole therapy to the individual, thereby maximizing efficacy and safety.
References
- Pearce RE, Rodrigues AD, Goldstein JA, Parkinson A. Identification of the human P450 enzymes involved in lansoprazole metabolism. J Pharmacol Exp Ther. 1996;277(2):805-816.
-
Song M, Gao X, Hang T, Wen A. Pharmacokinetic Properties of Lansoprazole (30-mg Enteric-Coated Capsules) and Its Metabolites: A Single-Dose, Open-Label Study in Healthy Chinese Male Subjects. Curr Ther Res Clin Exp. 2009;70(3):228-239. Available from: [Link]
-
U.S. Food and Drug Administration. Review of NDA 20-406/S-014, S-015, S-016. Available from: [Link]
-
Song M, Gao X, Hang TJ, Wen AD. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. J Pharm Biomed Anal. 2008;48(4):1181-1186. Available from: [Link]
-
PharmGKB. Lansoprazole Pathway, Pharmacokinetics. Available from: [Link]
- Delhotal-Landes B, Cournot A, Vermerie N, Flouvat B, Duchier J. The effect of food and antacids on lansoprazole absorption and disposition. Eur J Drug Metab Pharmacokinet. 1991;Spec No 3:315-320.
-
Miura M, Tada H, Yasui-Furukori N, et al. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. Br J Clin Pharmacol. 2004;58(6):637-644. Available from: [Link]
-
Xu H, Chen W, Li X, Chu N. The Effect of CYP2C19 Activity on Pharmacokinetics of Lansoprazole and Its Active Metabolites in Healthy Subjects. Pharm Biol. 2010;48(5):546-551. Available from: [Link]
-
Miura M, Tada H, Yasui-Furukori N, et al. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. Br J Clin Pharmacol. 2004;58(6):637-644. Available from: [Link]
- Sostek MB, Chen Y, Peura DA. An evaluation of the pharmacokinetics and pharmacodynamics of dexlansoprazole MR, a novel dual delayed-release formulation of a proton pump inhibitor. Aliment Pharmacol Ther. 2009;29(8):839-848.
-
Saito M, Yasui-Furukori N, Uno T, et al. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19. Br J Clin Pharmacol. 2005;60(3):334-335. Available from: [Link]
-
Katsuki H, Hamada A, Nakamura C, Arimori K, Nakano M. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. Eur J Clin Pharmacol. 2001;57(10):709-715. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]
- Lee YJ, Kim YK, Kim JH, et al. Pharmacokinetics and pharmacodynamics of lansoprazole in children with gastroesophageal reflux disease. J Pediatr Gastroenterol Nutr. 2008;47(4):456-462.
-
Shin JG, Kim KA, Park JY, et al. Stereoselective inhibition of cytochrome P450 forms by lansoprazole and omeprazole in vitro. Xenobiotica. 2005;35(2):137-147. Available from: [Link]
-
Lima JJ, Lang JE, Mougey EB, et al. Association of CYP2C19 polymorphisms and lansoprazole-associated respiratory adverse effects in children. J Pediatr. 2013;163(4):1137-1142.e1. Available from: [Link]
- Song M, Gao X, Hang TJ, Wen AD. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. J Pharm Biomed Anal. 2008;48(4):1181-1186.
-
Al-Eitan LN, Al-Masri S, Al-Daghastani M, Al-Habahbeh D, Al-Qaisi Y. Association between CYP2C19 polymorphism and proton pump inhibitors adverse drug reactions: a narrative review. Front Pharmacol. 2023;14:1109033. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]
- Zhang D, Wang X, Yang M, Wang G, Liu H. Pharmacokinetics of lansoprazole injection in Chinese healthy volunteers. Xenobiotica. 2012;42(1):37-43.
-
U.S. Food and Drug Administration. FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis. 2018;10(12):901. Available from: [Link]
-
Patsnap. What is the mechanism of Lansoprazole? 2024. Available from: [Link]
-
Klotz U. Clinical impact of CYP2C19 polymorphism on the action of proton pump inhibitors: a review of a special problem. Int J Clin Pharmacol Ther. 2006;44(7):297-302. Available from: [Link]
-
Tangamornsuksan W, Lohitnavy M, Kongkaew C, et al. Effects of CYP2C19 genetic polymorphisms on the cure rates of H. pylori in patients treated with the proton pump inhibitors: An updated meta-analysis. Front Pharmacol. 2022;13:994119. Available from: [Link]
-
De La Cruz, F. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2023. Available from: [Link]
-
U.S. Food and Drug Administration. FDA Releases Guidance on Analytical Procedures. BioPharm International. 2024. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Author's reply: Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of CYP2C19 Polymorphisms and Lansoprazole-Associated Respiratory Adverse Effects in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Association between CYP2C19 polymorphism and proton pump inhibitors adverse drug reactions: a narrative review [frontiersin.org]
- 9. Clinical impact of CYP2C19 polymorphism on the action of proton pump inhibitors: a review of a special problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of CYP2C19 genetic polymorphisms on the cure rates of H. pylori in patients treated with the proton pump inhibitors: An updated meta-analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to In-Vitro vs. In-Vivo Correlation of Lansoprazole Metabolism
This guide provides an in-depth comparison of the in-vitro and in-vivo metabolism of lansoprazole, a widely prescribed proton pump inhibitor (PPI). We will explore the experimental systems used to characterize its metabolic fate, analyze the correlation between laboratory data and clinical observations, and provide actionable insights for researchers in drug development.
Introduction: The Significance of Lansoprazole Metabolism
Lansoprazole is a cornerstone for treating acid-related gastrointestinal disorders. As a prodrug, it requires activation in the acidic environment of gastric parietal cells to inhibit the H+/K+-ATPase proton pump. However, its systemic clearance and therapeutic efficacy are predominantly governed by its extensive metabolism in the liver.[1][2] Understanding the correlation between in-vitro metabolic data and in-vivo pharmacokinetics is paramount for predicting drug performance, dosage adjustments, and potential drug-drug interactions. This guide will dissect this relationship, offering a clear perspective on the strengths and limitations of current predictive models.
The Metabolic Crossroads: Key Pathways and Enzymes
Lansoprazole is primarily cleared through oxidation by cytochrome P450 (CYP) enzymes in the liver.[3][2] Two main pathways are responsible for its biotransformation:
-
5-Hydroxylation: This is the main metabolic route, catalyzed predominantly by CYP2C19 . This pathway leads to the formation of 5-hydroxy-lansoprazole.
-
Sulfoxidation: This pathway is catalyzed by CYP3A4 and results in the formation of lansoprazole sulfone.
These two enzymes, CYP2C19 and CYP3A4, account for the vast majority of lansoprazole's hepatic clearance.[4] The interplay between these pathways is a critical factor in determining the drug's pharmacokinetic variability among individuals.
Caption: Metabolic pathways of lansoprazole.
In-Vitro Analysis: Recreating Metabolism in the Lab
To predict human metabolism, researchers rely on a variety of in-vitro systems. For lansoprazole, the most informative are human liver microsomes and recombinant CYP enzymes.
Key In-Vitro Systems
-
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from liver tissue.[5] HLMs are a gold standard because they contain a rich complement of Phase I enzymes, including the crucial CYP2C19 and CYP3A4, providing a comprehensive view of hepatic metabolism.[5][6]
-
Recombinant CYP Enzymes: These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells). They are essential for pinpointing which specific enzyme is responsible for a particular metabolic reaction and for determining enzyme-specific kinetics without interference from other enzymes.
Experimental Protocol: Lansoprazole Metabolism in Human Liver Microsomes
This protocol outlines a standard procedure to determine the kinetic parameters of lansoprazole metabolism.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the formation of 5-hydroxy-lansoprazole and lansoprazole sulfone.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Lansoprazole
-
NADPH (cofactor)
-
Phosphate Buffer (pH 7.4)
-
Reference standards for 5-hydroxy-lansoprazole and lansoprazole sulfone
-
Acetonitrile or other organic solvent (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a stock solution of lansoprazole in a minimal amount of organic solvent (e.g., DMSO) and dilute it in phosphate buffer. Prepare a range of lansoprazole concentrations (e.g., 0.5-100 µM).
-
Pre-incubation: In a microcentrifuge tube, combine the HLM protein (typically 0.2-0.5 mg/mL), phosphate buffer, and a specific concentration of lansoprazole. Pre-incubate this mixture for 5 minutes at 37°C to bring it to temperature.[6]
-
Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).[6] The total incubation volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[6] This precipitates the microsomal protein.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., >10,000 g) to pellet the protein.[6]
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentrations of the parent drug and metabolites using a validated LC-MS/MS method.[7]
-
Controls (Self-Validation):
-
No NADPH Control: An incubation without NADPH to check for non-enzymatic degradation.[6]
-
Time-Zero Control: Terminate the reaction immediately after adding NADPH to establish a baseline.
-
Positive Control: Use a known substrate for CYP2C19 (e.g., S-mephenytoin) and CYP3A4 (e.g., testosterone) in separate incubations to confirm enzyme activity.
-
In-Vitro Quantitative Data
In-vitro studies have established the stereoselective metabolism of lansoprazole. The (S)-enantiomer is preferentially metabolized by CYP2C19, while the (R)-enantiomer is a better substrate for CYP3A4.[8]
| Parameter | CYP2C19 (Hydroxylation) | CYP3A4 (Sulfoxidation) | Reference |
| Preferred Enantiomer | (+)-Lansoprazole | (-)-Lansoprazole | [9] |
| Intrinsic Clearance (Vmax/Km) | Higher for (+)-lansoprazole | Significantly higher for (-)-lansoprazole | [9] |
Note: Lansoprazole is a racemic mixture of R-(+) and S-(-) enantiomers.
In-Vivo Reality: Pharmacokinetics in Humans
In-vivo studies reveal a complex picture heavily influenced by genetic factors, confirming the critical role of CYP2C19 identified in-vitro.
The Impact of CYP2C19 Genetic Polymorphism
The gene for CYP2C19 is polymorphic, leading to different metabolic phenotypes:
-
Extensive Metabolizers (EMs): Individuals with normal enzyme activity.
-
Poor Metabolizers (PMs): Individuals with deficient or absent CYP2C19 activity.[10]
This genetic variation has profound consequences for lansoprazole pharmacokinetics. In PMs, the primary CYP2C19 pathway is impaired, leading to a greater reliance on the CYP3A4 pathway and significantly reduced overall clearance.[3]
In-Vivo Pharmacokinetic Data
Clinical studies consistently demonstrate that individuals with the PM genotype have significantly higher exposure to lansoprazole.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference |
| AUC (Area Under the Curve) | Lower | 4.3 to 5.8-fold higher | ~5x | [11] |
| Cmax (Maximum Concentration) | Lower | Significantly higher | Varies | [12] |
| Clearance (CL) | Higher (e.g., 35 L/h for S-lansoprazole) | Lower (e.g., 5 L/h for R-lansoprazole) | ~7x | [13] |
These pharmacokinetic differences have direct clinical implications, as PMs may experience enhanced acid suppression and a higher incidence of adverse effects at standard doses.[3]
Bridging the Gap: The In-Vitro to In-Vivo Correlation (IVIVC)
The ultimate goal of in-vitro metabolism studies is to accurately predict in-vivo outcomes. For lansoprazole, the correlation is strong qualitatively but presents challenges quantitatively.
What In-Vitro Data Predicts Successfully
-
Primary Metabolic Pathways: In-vitro systems correctly identified 5-hydroxylation and sulfoxidation as the main metabolic routes.[14][15]
-
Key Enzymes Involved: The roles of CYP2C19 and CYP3A4 as the primary catalysts were accurately determined in-vitro.[14][4][15]
-
Impact of Genetics: In-vitro studies showing the high contribution of CYP2C19 to lansoprazole's metabolism correctly predicted that genetic polymorphisms in this enzyme would have a significant in-vivo impact.[14] In fact, it is estimated that CYP2C19 is responsible for over 80% of the metabolism of lansoprazole.[16]
Discrepancies and Challenges
While the qualitative correlation is excellent, predicting the precise quantitative in-vivo clearance from in-vitro kinetic data is more complex. Several factors contribute to this discrepancy:
-
Stereoselectivity: In-vitro studies show that CYP2C19 has a higher affinity for (S)-lansoprazole.[14] This is reflected in-vivo, where the plasma concentrations of (R)-lansoprazole are consistently higher than the (S)-enantiomer in all genotype groups.[11][12]
-
Protein Binding: Lansoprazole is highly protein-bound (~97%), which is not fully accounted for in standard microsomal assays.[2]
-
Transporter Effects: Drug transporters like ABCB1 (P-glycoprotein) can influence the intracellular concentration of lansoprazole in hepatocytes, affecting the rate of metabolism.[8]
Caption: A typical IVIVC workflow.
Conclusion and Implications
The study of lansoprazole metabolism serves as an excellent model for understanding in-vitro to in-vivo correlation. The qualitative predictions—identifying the "what" and "who" of metabolism (pathways and enzymes)—are highly accurate and foundational to modern drug development. In-vitro systems successfully foretold the critical role of CYP2C19, which was later confirmed to be the single most important factor driving the large inter-individual variability in lansoprazole exposure seen in the clinic.
However, the quantitative prediction—the "how much"—remains a challenge. While in-vitro data provides a strong starting point, factors like stereoselectivity, protein binding, and drug transport must be integrated into more sophisticated scaling models to improve the accuracy of predicting human pharmacokinetics. For researchers, this underscores the necessity of a multi-faceted approach, combining robust in-vitro characterization with an early understanding of genetic and physiological factors to truly bridge the gap between the lab bench and the patient bedside.
References
-
Thorn, C. F. et al. Lansoprazole Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Miura, M. et al. (2002). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 54(5), 509-517. [Link]
-
Blandizzi, C. et al. (2020). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 897-912. [Link]
-
Miura, M. et al. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 58(5), 526-534. [Link]
-
Sood, G. et al. (2014). Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried Lansoprazole Enteric Microparticles. AAPS PharmSciTech, 15(6), 1435-1445. [Link]
-
Sohn, D. R. et al. (1998). Enantioselective disposition of lansoprazole in extensive and poor metabolizers of CYP2C19. Journal of Clinical Pharmacology, 38(12), 1177-1183. [Link]
-
Pápay, Z. E. et al. (2014). Prediction of the in vivo performance of enteric coated pellets in the fasted state under selected biorelevant dissolution conditions. Journal of Pharmaceutical and Biomedical Analysis, 98, 303-310. [Link]
-
Pichard, L. et al. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Molecular Pharmacology, 47(2), 410-418. [Link]
-
Katsuki, H. et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 57(8), 575-582. [Link]
-
Li, X. Q. et al. (2021). Pharmacokinetic/Pharmacodynamic Evaluation of Dexlansoprazole Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults. Advances in Therapy, 38(1), 526-541. [Link]
-
Huber, R. et al. (1995). Pharmacokinetics and absolute bioavailability of lansoprazole. International Journal of Clinical Pharmacology and Therapeutics, 33(5), 265-270. [Link]
-
Kumar, S. & Prasad, B. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Methods in Molecular Biology, 2129, 13-28. [Link]
-
PathWhiz. Lansoprazole Metabolism Pathway (old). PathWhiz. [Link]
-
Lee, J. K. et al. (2010). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Journal of the Korean Society for Clinical Pharmacology and Therapeutics, 18(1), 47-56. [Link]
-
U.S. Food and Drug Administration. (2002). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
Ogilvie, B. W. et al. (2011). The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: Implications for coadministration with clopidogrel. Drug Metabolism and Disposition, 39(5), 767-775. [Link]
-
Delhotal-Landes, B. et al. (1993). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 25(5), 389-398. [Link]
-
PharmGKB. lansoprazole. pharmgkb.org. [Link]
-
Patsnap. (2024). What is the mechanism of Lansoprazole? Patsnap Synapse. [Link]
-
Miura, M. et al. (2001). High-performance liquid chromatographic assay for the simultaneous determination of lansoprazole enantiomers and metabolites in human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 757(2), 333-339. [Link]
-
Wikipedia. (2024). Lansoprazole. Wikipedia. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. discoverylifesciences.com. [Link]
-
Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European Journal of Gastroenterology & Hepatology, 8 Suppl 1, S21-S25. [Link]
Sources
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lansoprazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 4. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dls.com [dls.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. High-performance liquid chromatographic assay for the simultaneous determination of lansoprazole enantiomers and metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Enantioselective disposition of lansoprazole in extensive and poor metabolizers of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative metabolism of lansoprazole by human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Introduction: Beyond the Bench, A Commitment to Safety and Environmental Stewardship
A Guide to the Safe Disposal of 4-Hydroxy Lansoprazole Sulfide
For: Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, our focus is often sharply aimed at synthesis, efficacy, and analysis. However, the lifecycle of a chemical compound extends beyond its immediate use in an experiment. The responsible management of laboratory waste, particularly for novel or specialized compounds like 4-Hydroxy Lansoprazole Sulfide, is a critical component of our work. It is a direct reflection of our commitment to personnel safety, regulatory compliance, and environmental integrity.
4-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a widely used proton pump inhibitor. As with many pharmaceutical compounds and their metabolites, specific, comprehensive disposal data may not be readily available. This guide, therefore, synthesizes information from Safety Data Sheets (SDS) for the parent compound Lansoprazole and the closely related Lansoprazole Sulfide, alongside established principles of hazardous waste management. The procedures outlined here are designed to provide a robust framework for the safe handling and disposal of 4-Hydroxy Lansoprazole Sulfide, ensuring that we, as scientists, uphold the highest standards of laboratory practice.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the potential hazards of a substance is the foundational step in safe handling and disposal. While a specific SDS for 4-Hydroxy Lansoprazole Sulfide is not available, data from Lansoprazole and Lansoprazole Sulfide provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.[1][2][3]
| Hazard Classification (GHS) | Description | Precautionary Statement Codes | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P270, P301+P317, P330 | [2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P317 | [1][3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | P280, P305+P351+P338, P337+P317 | [1][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | P261, P271, P304+P340, P319 | [1][3][4] |
Causality Insight: The benzimidazole core and sulfide functional group are common in pharmacologically active molecules. These structures can interact with biological systems, leading to irritation or toxic effects upon exposure. The procedural steps that follow are directly derived from this hazard profile to minimize exposure risks.
Regulatory Framework: Navigating the Compliance Landscape
The disposal of chemical waste is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6][7] Many pharmaceutical wastes are considered hazardous under RCRA.[5][8][9]
A crucial aspect of recent regulations is the prohibition of sewering (drain disposal) for hazardous waste pharmaceuticals, a measure designed to protect waterways.[7]
Core Directive: All chemical waste generators must determine if their waste is classified as hazardous.[3] This guide provides a general framework, but you are REQUIRED to consult your institution's Environmental Health & Safety (EHS) department and adhere to local, state, and federal regulations.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following PPE is mandatory when handling 4-Hydroxy Lansoprazole Sulfide in any form (solid, in solution, or as waste).
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[10]
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[10]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[10]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area, preferably a chemical fume hood.[1]
Spill Management Protocol
Accidents happen. A prepared response is key to mitigating risk.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Don PPE: Wear the full PPE described in Section 4.
-
Containment & Cleanup (Solid Spill): Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[3] Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3]
-
Containment & Cleanup (Liquid Spill): Cover the spill with an appropriate absorbent pad or material. Work from the outside of the spill inward. Place used absorbent materials into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Waste Disposal: Seal the waste container and manage it according to the disposal protocol in Section 7.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.
Waste Characterization and Segregation: A Logic-Based Approach
Properly characterizing and segregating waste at the point of generation is the most critical step in the disposal process. This prevents accidental mixing of incompatible chemicals and ensures the waste is routed to the correct disposal facility.
Is your 4-Hydroxy Lansoprazole Sulfide waste a hazardous waste? Unless you have definitive data to the contrary, it is best practice to manage all pharmaceutical research waste as hazardous. The decision process below, based on RCRA principles, should be followed.
Caption: Waste Characterization Decision Flowchart.
Causality Insight: For 4-Hydroxy Lansoprazole Sulfide, while not explicitly on the P or U lists, its relationship to a pharmaceutical agent and its inherent irritation properties strongly suggest it could be considered toxic. Therefore, the most scientifically sound and cautious approach is to manage it as hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of 4-Hydroxy Lansoprazole Sulfide waste.
Caption: Standard Operating Procedure for Waste Disposal.
Detailed Protocol Steps:
-
Segregation: At the point of generation, separate waste into compatible streams. Do not mix 4-Hydroxy Lansoprazole Sulfide waste with solvents, acids, or bases unless it is part of a defined experimental residue.
-
Containerization:
-
Solid Waste: Collect in a robust, sealable container (e.g., a wide-mouth polyethylene jar).
-
Liquid Waste: Collect in a compatible, leak-proof container (e.g., a high-density polyethylene carboy). Ensure the container has a secure screw cap.
-
Contaminated Labware: Grossly contaminated items like pipette tips or vials should be placed in the solid waste container.
-
-
Labeling: This is a critical compliance step. Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Hydroxy Lansoprazole Sulfide"
-
If in a solution, list all constituents and their approximate percentages.
-
The date you first added waste to the container (Accumulation Start Date).
-
-
Accumulation:
-
Disposal Request: Once the container is full, or before reaching the regulatory time limit for accumulation (consult your EHS), submit a chemical waste pickup request through your institution's EHS department.
-
Final Disposition: Your EHS department will handle the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and recommended disposal method for this type of pharmaceutical waste is controlled incineration at a licensed facility.[4] This method ensures the complete destruction of the active pharmaceutical ingredient.
A Note on Chemical Neutralization
For some sulfide-containing compounds, chemical oxidation (e.g., using sodium hypochlorite) to the corresponding sulfone can be a method to reduce odor and potential reactivity. However, for a complex molecule like 4-Hydroxy Lansoprazole Sulfide, this is not recommended as a standard disposal procedure for the following reasons:
-
Incomplete Reactions: The reaction may not go to completion, resulting in a complex mixture of byproducts that are difficult to characterize.
-
Hazardous Byproducts: The reaction itself could generate unknown, potentially more hazardous, byproducts.
-
Regulatory Complexity: On-site treatment of hazardous waste requires specific permits and is highly regulated.
Directive: Do not attempt to chemically treat 4-Hydroxy Lansoprazole Sulfide waste unless it is part of a documented, validated, and institutionally approved procedure. The primary disposal route must be through your EHS department to a licensed TSDF.
References
-
Curtis, T. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Medical Waste Pros. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
NHS Dorset. (n.d.). Standard-B4-Waste-Management.doc. Retrieved from [Link]
-
PubMed. (2019, February 15). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. Retrieved from [Link]
-
Federal Register. (2015, September 25). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. epa.gov [epa.gov]
- 7. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 8. dep.wv.gov [dep.wv.gov]
- 9. ecology.wa.gov [ecology.wa.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
